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2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene Documentation Hub

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Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

This guide details the physical and chemical profile of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a highly specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals (specifically P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical and chemical profile of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a highly specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals (specifically P2X7 antagonists) and advanced agrochemicals.

[1]

Identity & Structural Definition

This molecule is a tetra-substituted benzene derivative characterized by a dense functionalization pattern that imparts unique electronic and steric properties. It serves as a critical "scaffold" in medicinal chemistry, particularly for constructing kinase inhibitors and receptor antagonists where the trifluoromethyl group provides metabolic stability and lipophilicity.

Attribute Detail
IUPAC Name 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene
CAS Registry Number 1250434-30-0
Molecular Formula C₇H₂ClF₄NO₂
Molecular Weight 243.54 g/mol
SMILES FC1=C(C(F)(F)F)C(Cl)=C(=O)C=C1
Structural Class Halogenated Nitroarene / Benzotrifluoride Derivative
Structural Diagram

The molecule features a benzene ring with a nitro group at position 1.[1][2] The key structural feature is the "crowded" 1,2,3-substitution pattern (Nitro-Chloro-Trifluoromethyl), which creates significant steric strain and influences regioselectivity in subsequent reactions.

Structure Benzene Benzene Core Nitro 1-NO2 (EWG) Benzene->Nitro Pos 1 Chloro 2-Cl (Ortho) Benzene->Chloro Pos 2 CF3 3-CF3 (Lipophilic) Benzene->CF3 Pos 3 Fluoro 4-F (Labile) Benzene->Fluoro Pos 4 Nitro->Fluoro Activates SnAr (Para) CF3->Chloro Steric Crowding

Caption: Structural connectivity and electronic interactions. The 1-Nitro group activates the 4-Fluoro position for nucleophilic attack.

Physical Properties

Note: As a specialized intermediate, specific experimental data is proprietary. The values below are predicted based on structure-activity relationship (SAR) models of close analogs (e.g., 2-chloro-1-nitro-4-trifluoromethylbenzene).

Property Value / Description Confidence
Physical State Pale yellow to yellow oil or low-melting solidHigh (Analogous nitroarenes)
Melting Point 30°C – 45°CMedium (Predicted)
Boiling Point ~255°C (at 760 mmHg)High (Predicted)
Density 1.58 ± 0.05 g/cm³High (Calculated)
LogP (Octanol/Water) ~3.2High (Due to CF3/Cl)
Solubility Insoluble in water; Soluble in DCM, EtOAc, AcetonitrileHigh
Vapor Pressure Low (< 0.01 mmHg at 25°C)Medium

Chemical Reactivity & Mechanism

The reactivity of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is dominated by the nucleophilic aromatic substitution (SnAr) potential at the C4 position.

Nucleophilic Aromatic Substitution (SnAr)

The fluorine atom at position 4 is highly activated for displacement because it is para to the strong electron-withdrawing nitro group.

  • Regioselectivity: Nucleophiles (amines, thiols, alkoxides) will selectively attack C4 (displacing F) rather than C2 (displacing Cl).

    • Reason 1: Fluorine is a better leaving group than Chlorine in SnAr reactions involving Meisenheimer complexes.

    • Reason 2: The C2-Chlorine is sterically shielded by the adjacent C3-Trifluoromethyl group and C1-Nitro group, hindering nucleophilic approach.

  • Application: This is the primary method for coupling the benzene ring to heterocyclic cores in drug synthesis.

Nitro Group Reduction

The C1-Nitro group can be reduced to an aniline (amine) using standard conditions (Fe/HCl, SnCl2, or H2/Pd-C).

  • Product: 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline.[3]

  • Precaution: Catalytic hydrogenation (H2/Pd) must be carefully controlled to avoid hydrodechlorination (stripping off the Cl atom). Sulfided platinum or iron-based reductions are preferred to preserve the halogen pattern.

Synthesis & Production

The synthesis of this specific isomer is challenging due to the directing effects of the substituents. The most reliable route, cited in pharmaceutical patents (e.g., for P2X7 antagonists), involves the functionalization of an aniline precursor followed by oxidation.

Synthetic Route: The Aniline Oxidation Pathway

This method avoids the regioselectivity issues of direct nitration on the benzene core.

Step 1: Chlorination of Precursor

  • Starting Material: 4-Fluoro-3-(trifluoromethyl)aniline (Commercially available).

  • Reagent: N-Chlorosuccinimide (NCS).

  • Solvent: Acetonitrile.

  • Conditions: 50-80°C.

  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para. Since para is blocked by F, chlorination occurs at the ortho positions (2 or 6).

  • Outcome: 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is obtained as a major regioisomer (often separated by chromatography).

Step 2: Oxidation to Nitroarene

  • Reagent: Sodium perborate tetrahydrate (NaBO3·4H2O) in Acetic Acid, or Peroxytrifluoroacetic acid.

  • Conditions: 50-60°C.

  • Outcome: The amino group (-NH2) is oxidized directly to a nitro group (-NO2), yielding the target 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene .

Synthesis Start 4-Fluoro-3-(trifluoromethyl)aniline (Starting Material) Step1 Chlorination (NCS, MeCN, 80°C) Start->Step1 Inter Intermediate: 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline Step1->Inter Electrophilic Sub. (Ortho to NH2) Step2 Oxidation (NaBO3, AcOH) Inter->Step2 Target TARGET: 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Step2->Target Amino -> Nitro

Caption: Two-step synthesis via chlorination and oxidative transformation.

Applications in Drug Development

This molecule is a "building block" (intermediate), not a final active ingredient. It is used to introduce the 2-chloro-4-fluoro-3-trifluoromethylphenyl moiety into larger drug molecules.

  • P2X7 Receptor Antagonists: Used in the synthesis of amino-tetrazole analogues for treating chronic pain and inflammation. The fluorine atom is displaced by an amine on the tetrazole core.

  • Kinase Inhibitors: The trifluoromethyl group improves the metabolic stability (blocking metabolic soft spots) and membrane permeability of the final drug candidate.

  • Agrochemicals: Structurally related to "Saflufenacil" type PPO inhibitors, where the core benzene ring requires specific halogenation patterns to maximize herbicidal activity.

Safety & Handling (EHS)

  • Hazards: As a nitro-aromatic, it is potentially toxic by inhalation and ingestion . It may cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye: Severe irritant. The activated fluorine can react with skin proteins (sensitizer).

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong reducing agents (hydrides) which can cause uncontrolled exothermic reactions.

References

  • ChemicalBook. (2023). 2-(Oxan-4-yloxy)acetaldehyde / 1250434-30-0 Data.[4] (Note: CAS 1250434-30-0 is indexed here, often co-listed with related fluorinated intermediates).

  • Doherty, E. M., et al. (2005). Amino-tetrazoles analogues and methods of use. WO Patent 2005/111003. (Describes the synthesis of the 2-chloro-4-fluoro-3-trifluoromethylaniline intermediate and its use in P2X7 antagonists).

  • ChemSrc. (2025). CAS 1250434-30-0 Entry: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.[4]

  • Shin, H. C., et al. (1999).[3] Synthesis of benzoyl urea insecticides (HW-1015). Korean Society of Pesticide Science.[3] (Details the chlorination of 4-fluoro-3-trifluoromethylaniline).

Sources

Exploratory

2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene: Structural Profiling and Synthetic Applications in Immunoncology

Executive Summary In the landscape of modern drug discovery, the strategic use of heavily substituted, fluorinated aromatic building blocks is critical for navigating complex structure-activity relationships (SAR). 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic use of heavily substituted, fluorinated aromatic building blocks is critical for navigating complex structure-activity relationships (SAR). 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS: 870065-92-2) represents a highly specialized intermediate engineered for this exact purpose. Characterized by four adjacent consecutive substituents, this molecule provides a uniquely primed scaffold for Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, explain the causality behind its exceptional reactivity, and detail its critical role in synthesizing Diacylglycerol kinase zeta (DGKζ) inhibitors—a breakthrough class of therapeutics designed to overcome resistance in anti-PD-1/anti-PD-L1 cancer immunotherapy [1].

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is a masterclass in electronic manipulation. The presence of strongly electron-withdrawing groups (EWGs) severely depletes the electron density of the central benzene ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the core quantitative metrics and physical properties essential for analytical validation and stoichiometric calculations [3].

PropertyValueAnalytical Significance
Chemical Name 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzeneNomenclature standard for regulatory filing.
CAS Registry Number 870065-92-2Primary identifier for sourcing and inventory.
Molecular Formula C₇H₂ClF₄NO₂Dictates stoichiometric equivalents.
Molecular Weight 243.54 g/mol Used for bulk mass calculations.
Monoisotopic Mass 242.971 g/mol Critical for high-resolution LC-MS validation.
Key Functional Groups -NO₂, -Cl, -CF₃, -FDefines the "four adjacent consecutive" pattern.
Reactivity Profile Highly electrophilic at C4Prime target for SNAr methodologies.
Structural Causality

The arrangement of substituents is not arbitrary; it is designed for regioselective synthesis:

  • C1 (-NO₂): Acts as a powerful resonance and inductive electron-withdrawing group. It stabilizes the negative charge in the Meisenheimer complex transition state during SNAr.

  • C2 (-Cl): Provides steric bulk and lipophilicity. While a potential leaving group, it is ortho to the -NO₂ group and heavily sterically shielded by the adjacent -CF₃ group, reducing its lability.

  • C3 (-CF₃): A strong inductive EWG that further activates the ring while providing metabolic stability to the final Active Pharmaceutical Ingredient (API).

  • C4 (-F): Positioned para to the -NO₂ group and ortho to the -CF₃ group. Fluorine’s high electronegativity excellently stabilizes the transition state, making the C-F bond the most labile site for nucleophilic displacement.

Application in Drug Development: DGKζ Inhibitors

The synthesis of a phenyl ring with four consecutive, specific substituents is notoriously difficult due to steric clashes and poor regiocontrol. By utilizing 870065-92-2 as a starting material, medicinal chemists bypass these bottlenecks to synthesize complex Pyridazinyl thiazolecarboxamide derivatives. These compounds are potent inhibitors of DGKζ [1].

The Biological Rationale

In the tumor microenvironment, T-cell activation is driven by the T-Cell Receptor (TCR) signaling cascade. TCR activation leads to the production of Diacylglycerol (DAG), which drives T-cell proliferation via the RAS and NF-κB pathways. However, the kinase DGKζ phosphorylates DAG into Phosphatidic Acid (PA), terminating the activation signal and inducing a state of immunosuppression known as T-cell anergy [2].

By inhibiting DGKζ, DAG levels are sustained, preventing anergy and restoring the T-cell's ability to attack tumor cells—even in cancers resistant to standard immune checkpoint inhibitors (anti-PD-1/PD-L1).

DGK_Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 Activation TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 Ras RAS / NF-κB Pathways DAG->Ras DGK DGKζ (Kinase) DAG->DGK Phosphorylation Ca Ca2+ Release IP3->Ca TCellAct T-Cell Activation & Proliferation Ras->TCellAct NFAT NFAT Signaling Ca->NFAT NFAT->TCellAct PA Phosphatidic Acid (Signal Termination) DGK->PA Anergy T-Cell Anergy (Immunosuppression) PA->Anergy Inhibitor DGKζ Inhibitor (API) Inhibitor->DGK Blocks

Caption: T-Cell Receptor signaling pathway highlighting DGKζ-mediated anergy and its therapeutic inhibition.

Experimental Protocols: Self-Validating SNAr Workflow

To ensure scientific integrity, the following protocol for the Nucleophilic Aromatic Substitution (SNAr) of 870065-92-2 with a primary amine is designed as a self-validating system . Every step includes an intrinsic analytical checkpoint to guarantee causality and reproducibility.

Step 1: Reagent Preparation & Baseline Validation
  • Action: Dissolve 1.0 equivalent (eq) of 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.

  • Self-Validation Checkpoint 1 (LC-MS & ¹⁹F NMR): Run a baseline LC-MS to confirm the monoisotopic mass at m/z 242.97. Run a baseline ¹⁹F NMR; you must observe two distinct fluorine environments (the -CF₃ group at approx. -60 ppm and the Ar-F at approx. -110 ppm).

Step 2: Reaction Execution
  • Action: Add 1.2 eq of the desired primary amine nucleophile, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 60°C under an inert nitrogen atmosphere for 4-6 hours.

  • Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it is completely soluble in DMF and non-nucleophilic due to steric hindrance, preventing unwanted side reactions. The mild heating provides the activation energy required to break the strong C-F bond during the elimination phase.

Step 3: In-Process Monitoring
  • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS every 2 hours.

  • Self-Validation Checkpoint 2 (Mass Shift): The reaction is complete when the starting material peak (m/z 242.97) disappears. The product peak will emerge with a predictable mass shift: [Product Mass] = 242.97 + [Nucleophile Mass] - 19.00 (Fluorine) - 1.01 (Proton).

Step 4: Workup, Isolation, and Final Validation
  • Action: Quench the reaction with ice water to precipitate the highly hydrophobic product. Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Self-Validation Checkpoint 3 (¹⁹F NMR Confirmation): Run a post-workup ¹⁹F NMR. The definitive proof of a successful regioselective SNAr at the C4 position is the complete disappearance of the Ar-F signal (~ -110 ppm), leaving only the -CF₃ signal intact.

SNAr_Workflow SM Starting Material (CAS: 870065-92-2) Reaction SNAr Reaction (50-80°C, 2-12h) SM->Reaction Nuc Nucleophile (e.g., Amine) Nuc->Reaction Base Base (DIPEA / K2CO3) Base->Reaction Solvent Polar Aprotic Solvent (DMF / DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product C4-Substituted Intermediate Purification->Product Downstream Nitro Reduction (Pd/C, H2) Product->Downstream

Caption: Step-by-step synthetic workflow for Nucleophilic Aromatic Substitution (SNAr) of CAS 870065-92-2.

References

  • Astellas Pharma Inc. (2021). Pyridazinyl thiazolecarboxamide compound (Patent No. WO2021132422A1).
  • Krishna, S., & Zhong, X. P. (2013). Regulation of T Helper Cell Fate by TCR Signal Strength. Critical Reviews in Immunology, 33(2), 97-118.[Link]

Foundational

Comprehensive Spectroscopic Characterization: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a highly functionalized aromatic intermediate often utilized in the synthesis of agrochemicals (e.g., PPO inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a highly functionalized aromatic intermediate often utilized in the synthesis of agrochemicals (e.g., PPO inhibitors) and kinase-targeting pharmaceuticals.[1]

Given the proprietary nature of this specific isomer, this guide synthesizes data from structural analogs and applies rigorous substituent additivity rules (Silverstein & Webster) to establish a predictive characterization standard . This approach allows researchers to validate synthesized batches against theoretical baselines.[1]

[1]

Executive Structural Analysis

Before interpreting spectra, we must define the steric and electronic environment. The molecule is a tetra-substituted benzene ring with a "crowded" 1,2,3,4-substitution pattern.

  • Core Scaffold: Benzene.[1]

  • Substituents:

    • C1: Nitro (

      
      ): Strong electron-withdrawing group (EWG), deshields ortho protons.[1]
      
    • C2: Chloro (

      
      ): Weakly deactivating, ortho/para directing.[1]
      
    • C3: Trifluoromethyl (

      
      ): Strong EWG, meta-directing.[1]
      
    • C4: Fluoro (

      
      ): Strong electronegativity, distinct coupling patterns (
      
      
      
      ,
      
      
      ).[1]
    • C5, C6: Protons (

      
      , 
      
      
      
      ).

Key Diagnostic Challenge: Differentiating this isomer from its regioisomers (e.g., 5-nitro variants) requires precise analysis of


 NMR coupling constants (

-values) and

chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

A. NMR: The AB System

The aromatic region contains only two protons,


 and 

, located at positions 5 and 6. They form an AB spin system modified by coupling to Fluorine-19.[1]

Predicted Chemical Shifts & Multiplicity (in


): 
ProtonPositionPredicted

(ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
H6 Ortho to

8.35 – 8.45

(Doublet of Doublets)

Hz

Hz
Highly deshielded by ortho-nitro group.[1]
H5 Ortho to

7.30 – 7.40

(Doublet of Doublets)

Hz

Hz
Shielded relative to H6; large ortho-F coupling.[1]

Note: The coupling to the


 group (

) is typically small (< 1-2 Hz) and may appear as unresolved broadening rather than distinct splitting.[1]
B. NMR: The Primary Validator

Fluorine NMR is the most definitive tool for this compound due to the presence of two distinct fluorine environments.

Predicted Chemical Shifts (referenced to


): 
GroupPredicted

(ppm)
MultiplicityDiagnostic Note
Ar-F (C4) -110 to -115

(Multiplet)
Coupling to H5 (

Hz) and H6 (

Hz).[1] Potential through-space coupling to

.
-CF3 (C3) -61 to -63

or

Characteristic range for aromatic trifluoromethyls.[1] May show small coupling to F4 (

Hz).[1]
C. NMR: Carbon Skeleton Confirmation

The


 spectrum will be complex due to C-F splitting.[1]
  • C-F Splitting: The carbon directly attached to Fluorine (C4) will appear as a large doublet (

    
     Hz).[1]
    
  • C-CF3 Splitting: The carbon at C3 will appear as a quartet (

    
     Hz), and the 
    
    
    
    carbon itself will be a large quartet (
    
    
    Hz).[1]

Mass Spectrometry (MS) Profile[1][2]

Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative Mode for Nitro aromatics).[1]

Fragmentation Pathway (EI Mode)

The presence of Chlorine creates a distinct isotope pattern.

  • Molecular Ion (

    
    ):  243 m/z (
    
    
    
    ) and 245 m/z (
    
    
    ) in a 3:1 ratio .[1]
  • Base Peak Logic: Loss of the Nitro group is the primary fragmentation pathway for nitroaromatics.[1]

Key Ions:

  • m/z 243/245 (

    
    ):  Parent ion.
    
  • m/z 197/199 (

    
    ):  Loss of nitro group (46 amu). This is often the base peak.[1]
    
  • m/z 178/180 (

    
    ) : Subsequent loss of Fluorine (less common than NO2 loss).[1]
    
  • m/z 162/164 (

    
    ) : Loss of Chlorine.[1]
    
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 243 / 245 (3:1 Ratio) Frag_NO2 [M - NO2]+ m/z 197 / 199 (Base Peak Candidate) M_Ion->Frag_NO2 - NO2 (46 u) Frag_HF [M - NO2 - F]+ m/z 178 Frag_NO2->Frag_HF - F (19 u) Frag_Cl [M - NO2 - Cl]+ m/z 162 Frag_NO2->Frag_Cl - Cl (35 u)

Caption: Predicted Electron Ionization (EI) fragmentation pathway highlighting the characteristic Chlorine isotope signature and Nitro group loss.

Infrared (IR) Spectroscopy

IR is useful for confirming functional groups but less specific for isomer differentiation.[1]

  • Asymmetric

    
     Stretch:  1530 – 1550 cm⁻¹ (Strong).[1]
    
  • Symmetric

    
     Stretch:  1340 – 1360 cm⁻¹ (Strong).[1]
    
  • C-F Stretch (Aryl): 1200 – 1250 cm⁻¹ (Very Strong, broad).[1]

  • C-Cl Stretch: 700 – 800 cm⁻¹ (Medium).[1]

  • C-H Bending (Aromatic): 800 – 900 cm⁻¹ (Indicative of 1,2,3,4-substitution).

Experimental Workflow & Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol for characterization.

Step 1: Sample Preparation[1]
  • Solvent: Use

    
     (Chloroform-d) for standard analysis.[1] Use 
    
    
    
    if solubility is poor, but note that chemical shifts for the Nitro-adjacent proton (
    
    
    ) may shift downfield by ~0.1-0.2 ppm due to solvent polarity effects.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    /
    
    
    
    . Increase to 30-50 mg for
    
    
    .
Step 2: Acquisition Sequence
  • Run

    
     NMR:  Check for the clean doublet-of-doublets pattern in the aromatic region (7.0 - 8.5 ppm).
    
    • Validation: If you see more than 2 aromatic protons, the sample is impure (likely regioisomers).

  • Run

    
     NMR (Proton-Coupled): 
    
    • Validation: Confirm two distinct signals. If the

      
       peak is split into a doublet (
      
      
      
      Hz), it confirms the proximity of the Fluorine at C4 (Through-bond/space coupling).[1]
  • Run GC-MS:

    • Validation: Verify the 3:1 isotope ratio for the parent ion.[1]

Visualization: Analytical Decision Tree

Analytical_Workflow Sample Crude Sample H_NMR 1H NMR (CDCl3) Sample->H_NMR Decision1 2 Ar Protons? H_NMR->Decision1 F_NMR 19F NMR Decision1->F_NMR Yes Fail Regioisomer/Impurity Decision1->Fail No Decision2 2 F Signals? F_NMR->Decision2 MS GC-MS Decision2->MS Yes Decision2->Fail No Pass Identity Confirmed MS->Pass m/z 243/245 (3:1)

Caption: Step-by-step analytical workflow to validate the identity of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Nitro-Chloro-Benzene Derivatives. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2024).[1] Compound Summary: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Isomer Comparison). [Link][1]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] (Source for Fluorine chemical shift ranges). [Link][1]

Sources

Exploratory

Solubility and stability of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

An In-depth Technical Guide for the Physicochemical Characterization of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene Abstract: This guide provides a comprehensive framework for the systematic evaluation of the solu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Physicochemical Characterization of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Abstract: This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed methodological approach. It outlines authoritative, step-by-step protocols for determining solubility in a range of solvents and for assessing stability under hydrolytic, thermal, and photolytic stress conditions. The causality behind experimental choices is explained, and all procedures are grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). While specific experimental data for this compound is not widely published, this guide equips scientists with the necessary protocols and theoretical understanding to generate such data in a reliable and reproducible manner.

Introduction and Molecular Profile

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a complex aromatic compound featuring multiple functional groups that significantly influence its physicochemical properties. Understanding these properties is critical for its application in pharmaceutical synthesis, agrochemicals, and materials science.[1] The benzene core is substituted with a chloro group, a fluoro group, a nitro group, and a trifluoromethyl (-CF3) group. Each of these imparts distinct electronic and steric characteristics that dictate the molecule's behavior.

  • Trifluoromethyl Group (-CF3): This highly electronegative and lipophilic group is known to enhance metabolic stability and membrane permeability in drug candidates.[2][3] Its presence generally increases solubility in nonpolar organic solvents and decreases aqueous solubility.[4]

  • Nitro Group (-NO2): As a strong electron-withdrawing group, it significantly influences the reactivity of the aromatic ring. Nitroaromatic compounds are known for their potential thermal instability and susceptibility to specific degradation pathways.[5][6]

  • Halogens (-Cl, -F): The chloro and fluoro substituents also contribute to the molecule's electronegativity and lipophilicity. The carbon-fluorine bond is particularly strong, adding to the overall stability of the molecule.[2]

Given this substitution pattern, the compound is predicted to be a solid at room temperature, possess low aqueous solubility, and exhibit moderate to good solubility in common organic solvents. A thorough experimental evaluation is necessary to quantify these characteristics.

Solubility Assessment: A Methodological Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] Due to the presence of the lipophilic trifluoromethyl group and halogens, 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is expected to be poorly soluble in water but readily soluble in various organic solvents. A definitive determination requires a robust experimental protocol.

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound, particularly for poorly soluble substances.[7][8]

Objective: To determine the saturation concentration of the title compound in various solvents at a controlled temperature.

Materials:

  • 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (purity >98%)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Acetone, Toluene, Dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically inert material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[9]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The key is to ensure a solid phase remains at equilibrium, confirming saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.[10]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[7]

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated HPLC-UV or GC method to determine the concentration of the dissolved compound.[11] Quantification is achieved by comparing the peak area to a standard curve generated from solutions of known concentrations.

  • Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Visualized Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Reporting A Add excess solid to known volume of solvent in vial B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant and filter through 0.22 µm syringe filter C->D E Analyze filtrate via validated HPLC or GC method D->E F Calculate concentration against a standard curve E->F G Report solubility (mg/mL or M) at specified temperature F->G

Caption: Workflow for Experimental Solubility Determination.

Anticipated Solubility Profile (Hypothetical Data)

The following table summarizes the expected solubility based on the structural characteristics of the molecule.

SolventTypePredicted SolubilityRationale
WaterPolar, ProticVery Low (<0.1 mg/mL)The molecule is largely nonpolar and lacks significant hydrogen bonding capacity.
MethanolPolar, ProticModerateThe polarity of methanol allows for some interaction.
AcetonitrilePolar, AproticHighGood solvent for moderately polar organic compounds.
AcetonePolar, AproticHighEffective at dissolving compounds with polar functional groups like nitro groups.
DichloromethaneNonpolarVery HighExcellent solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
TolueneNonpolarHighThe aromatic nature of toluene interacts favorably with the benzene ring of the solute.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is essential for determining its shelf-life, handling requirements, and potential degradation pathways.

Hydrolytic Stability (Forced Degradation)

Hydrolytic stability testing assesses the compound's reactivity with water at different pH levels. While the C-F and C-CF3 bonds are generally stable, extreme pH conditions can sometimes lead to degradation.[12]

Protocol: Based on OECD Guideline 111.

  • Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in buffered aqueous solutions at pH 4, pH 7, and pH 9. A co-solvent like acetonitrile may be used if aqueous solubility is low, but should be kept to a minimum.[12]

  • Incubation: Store the solutions in sealed, light-protected containers at a controlled temperature (e.g., 50 °C) for a set period (e.g., 7 days).

  • Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples and analyze by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of compound remaining.

Thermal Stability

Nitroaromatic compounds can be energetic and may decompose exothermically upon heating.[13] Understanding the thermal stability is a critical safety consideration. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[13]

Protocol:

  • DSC Analysis: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it. Place the sample in the DSC instrument alongside an empty reference pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic events (melting) and exothermic events (decomposition).

  • TGA Analysis: Weigh 5-10 mg of the compound into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. TGA measures the change in mass as a function of temperature, indicating the temperature at which decomposition and mass loss occur.

Visualized Workflow for Thermal Stability Assessment

G cluster_prep 1. Sample Preparation cluster_dsc 2. DSC Analysis cluster_tga 3. TGA Analysis A Accurately weigh 1-3 mg (DSC) or 5-10 mg (TGA) of compound B Place in appropriate pan (Aluminum for DSC, Ceramic for TGA) A->B C Heat at constant rate (e.g., 10°C/min) under N2 atmosphere B->C F Heat at constant rate (e.g., 10°C/min) under N2 atmosphere B->F D Record heat flow vs. temperature C->D E Identify melting point (endotherm) and decomposition onset (exotherm) D->E G Record mass loss vs. temperature F->G H Determine decomposition temperature and residual mass G->H

Caption: Workflow for Thermal Stability Assessment using DSC and TGA.

Photostability

Exposure to light, particularly UV radiation, can cause degradation of chemical compounds.[14] The ICH Q1B guideline provides a standardized approach for photostability testing, which is essential for any compound intended for pharmaceutical use.[15][16]

Protocol: Based on ICH Q1B Guideline.[17]

  • Sample Preparation: Expose the solid compound, as well as a solution in an inert solvent, to a controlled light source. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between light-induced and thermal degradation.[14]

  • Light Exposure: Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours per square meter.[17][18] Xenon lamps are often used as they mimic the spectral distribution of sunlight.[18]

  • Analysis: After exposure, visually inspect the samples for any changes in appearance. Analyze the samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the results of the light-exposed samples to the dark control. Significant degradation in the exposed sample relative to the control indicates photolability.

Visualized Workflow for Photostability Testing

G cluster_prep 1. Sample Preparation cluster_exp 2. Controlled Exposure cluster_anal 3. Analysis & Evaluation A Prepare solid and solution samples B Prepare identical 'Dark Control' samples wrapped in foil A->B C Expose samples to light source (≥1.2M lux-hrs, ≥200 W-hr/m²) B->C D Store Dark Control at same temperature away from light F Analyze all samples via stability-indicating HPLC C->F E Visually inspect for changes (color, precipitation) E->F G Compare exposed vs. dark control to determine photodegradation F->G

Caption: Workflow for ICH Q1B Photostability Testing.

Anticipated Stability Profile (Hypothetical Data)
Stability TestConditionPredicted OutcomeRationale
HydrolyticpH 4, 7 (50°C)StableThe molecule lacks readily hydrolyzable groups like esters or amides.
HydrolyticpH 9 (50°C)Potential slow degradationThe -CF3 group can be susceptible to hydrolysis under strong alkaline conditions.[12]
ThermalDSC/TGAExothermic decomposition at high temp.Nitroaromatic compounds are known to be energetic and can decompose, releasing significant energy.[6][13]
PhotolyticICH Q1B LightPotential for degradationAromatic nitro compounds can absorb UV light, leading to photolytic degradation pathways.

Conclusion

While direct, published experimental data for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is limited, a robust physicochemical profile can be reliably generated by applying the standardized, authoritative methodologies outlined in this guide. By systematically executing protocols for solubility (Shake-Flask), hydrolytic stability (OECD 111), thermal stability (DSC/TGA), and photostability (ICH Q1B), researchers can obtain the critical data needed for safe handling, process development, and regulatory submission. This structured, first-principles approach ensures the generation of high-quality, reproducible data essential for advancing research and development involving this complex molecule.

References

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). Vertex AI Search.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ICH.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Test No.
  • Test No.
  • 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. (n.d.). PubChem.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.
  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure.
  • General Experimental Protocol for Determining Solubility. (n.d.). BenchChem.
  • Thermal Stability Characteristics of Nitroarom
  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. (2013). PubMed.
  • Thermal Stability Characteristics of Nitroarom
  • OECD 105 Testing Services. (n.d.).
  • Thermal Hazard Analysis of Nitroarom
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). BenchChem.
  • Thermal Stability of 2-Nitroanthraquinone: A Technical Guide. (n.d.). BenchChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. (n.d.). Sigma-Aldrich.
  • Trifluoromethyl Definition - Organic Chemistry Key Term. (2025). Fiveable.
  • 2-Chloro-4-fluoronitrobenzene. (2025). ChemicalBook.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • 2-Chloro-4-fluoronitrobenzene. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Chloro-4-fluoronitrobenzene. (n.d.). Chem-Impex.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • analytical methods. (n.d.).
  • Trifluoromethyl group. (n.d.). Wikipedia.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). FDA.
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS.
  • Comparative analysis of analytical methods for nitroarom
  • . (n.d.). Royal Society of Chemistry.

  • 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. (2024). ChemBK.
  • ASTM D2619 (Hydrolytic Stability). (2024). SPL.
  • GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene. (2025). Aarti Industries.
  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.).
  • (PDF) Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. (2016).
  • 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. (n.d.). Sigma-Aldrich.
  • 2-chloro-4-fluoro-1-(trifluoromethyl)benzene. (n.d.). CymitQuimica.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Royal Society of Chemistry.
  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. (n.d.). ASTM.
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  • 1805955-95-6 | 2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile. (n.d.). ChemScene.
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Foundational

Reactivity and Electrophilicity of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene: A Comprehensive Guide to SNAr Mechanisms

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, polyhalogenated nitrobenzenes serve as highly versatile synthetic scaffolds. Among these, 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CFNTB) stands out due to its extreme electrophilicity and highly differentiated reactive sites. This whitepaper provides an in-depth mechanistic analysis of CFNTB, decoding the electronic and steric factors that govern its regioselective Nucleophilic Aromatic Substitution (SNAr) reactions.

By understanding the synergistic effects of its electron-withdrawing groups (EWGs), researchers can reliably predict reaction pathways and design robust, self-validating synthetic protocols.

Structural Architecture and The Electrophilic Core

CFNTB is a densely functionalized arene. Its reactivity is entirely dictated by the push-pull dynamics of its substituents, which strip electron density from the aromatic


-system, rendering the ring highly susceptible to nucleophilic attack.
  • C1 (-NO

    
    ):  The nitro group is a powerful 
    
    
    
    -acceptor (-M effect) and
    
    
    -withdrawer (-I effect). It serves as the primary activating group for SNAr, stabilizing the anionic transition state.
  • C3 (-CF

    
    ):  The trifluoromethyl group exerts a profound inductive (-I) withdrawal, further depleting electron density from the adjacent C2 and C4 positions without offering resonance donation.
    
  • C2 (-Cl) & C4 (-F): These are the potential leaving groups. Their distinct electronic properties and steric environments dictate the regiochemical outcome of any substitution event.

G CFNTB 2-Chloro-4-fluoro-1-nitro -3-(trifluoromethyl)benzene NO2 C1: -NO2 Group Strong -M/-I Effect (Para-Activator) CFNTB->NO2 Electron Withdrawal Cl C2: -Cl Group Sterically Hindered (Secondary LG) CFNTB->Cl Ortho to NO2/CF3 CF3 C3: -CF3 Group Strong -I Effect (Inductive Activator) CFNTB->CF3 Electron Withdrawal F C4: -F Group Highly Electrophilic (Primary LG) CFNTB->F Para to NO2

Figure 1: Electronic and steric mapping of CFNTB substituents.

Decoding Regioselectivity in SNAr: The C4 vs. C2 Battleground

When CFNTB is exposed to a nucleophile (e.g., an amine or alkoxide), substitution almost exclusively occurs at the C4 position , displacing the fluorine atom. This regioselectivity is driven by three fundamental principles of physical organic chemistry.

A. The "Fluorine Anomaly" in SNAr Kinetics

In classic aliphatic SN2 reactions, fluorine is a notoriously poor leaving group due to the high dissociation energy of the C-F bond. However, in SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Because fluorine is the most electronegative halogen, it induces the strongest partial positive charge (


) on the carbon it is attached to, significantly lowering the activation energy for nucleophilic attack[2]. Once the intermediate is formed, the loss of the leaving group to restore aromaticity is rapid and irreversible.
B. Resonance Stabilization (Para vs. Ortho)

For an SNAr reaction to proceed, the leaving group must be ortho or para to a strong electron-withdrawing group. In CFNTB, the fluorine at C4 is para to the nitro group. This para-relationship allows the negative charge of the intermediate Meisenheimer complex to be resonance-stabilized by the strongly electron-withdrawing nitro group, delocalizing the charge directly onto the electronegative oxygen atoms[3]. While the chlorine at C2 is ortho to the nitro group and theoretically capable of similar stabilization, it is outcompeted by the superior kinetics of the C4-fluorine site.

C. Steric Shielding

Steric hindrance plays a critical role in directing the nucleophile; the bulky nature of adjacent substituents can inhibit attack at otherwise electronically favorable positions[4]. The C2-chlorine is sterically "sandwiched" between the bulky -NO


 and -CF

groups. In contrast, the C4-fluorine is adjacent to the -CF

group on one side, but flanked by a small hydrogen atom (C5) on the other, providing a much lower-energy trajectory for the incoming nucleophile.

SNAr_Mechanism SM Starting Material (C4-Fluorine) Attack Nucleophilic Attack (Rate-Determining) SM->Attack Nucleophile Complex Meisenheimer Complex (Resonance Stabilized) Attack->Complex Overcomes Ea Elimination Loss of Fluoride (F-) (Fast Step) Complex->Elimination Re-aromatization Product C4-Substituted Product (Aromaticity Restored) Elimination->Product Irreversible

Figure 2: The Addition-Elimination (SNAr) pathway at the C4 position.

Quantitative Reactivity Profile

To contextualize the kinetic preference for C4 over C2, we must look at the relative reaction rates of halogens in SNAr systems. The table below summarizes the quantitative data driving the regioselectivity in CFNTB.

Table 1: Relative Leaving Group Reactivity in SNAr (Para-Nitrohalobenzenes)

Leaving GroupElectronegativity (Pauling)Relative SNAr Rate*C-X Bond Energy (kcal/mol)Role in CFNTB Workflow
Fluorine (-F) 4.00~3300115Primary Target (C4): Rapid displacement under mild conditions.
Chlorine (-Cl) 3.16181Secondary Target (C2): Requires harsh conditions/strong bases.
Bromine (-Br) 2.96~0.868N/A
Iodine (-I) 2.66~0.353N/A

*Data normalized to chlorine = 1, based on standard kinetic studies of displacement by methoxide at 50°C.

Experimental Workflow: Regioselective C4-Amination

To harness the reactivity of CFNTB for drug discovery, precision is required. The following protocol details the regioselective displacement of the C4-fluorine with a primary amine, designed as a self-validating system to prevent over-reaction at C2.

Methodology: Synthesis of 4-Amino-2-chloro-1-nitro-3-(trifluoromethyl)benzene Derivatives

Reagents:

  • CFNTB (1.00 equivalent)

  • Primary Amine (1.05 equivalents)

  • 
    -Diisopropylethylamine (DIPEA) (2.00 equivalents)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol & Causality:

  • System Initialization: Dissolve 1.00 eq of CFNTB in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere.

    • Causality: THF is an aprotic solvent that maintains the nucleophilicity of the amine while preventing the solvolysis side-reactions common in protic solvents like methanol.

  • Base Addition: Add 2.00 eq of DIPEA to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the highly corrosive Hydrofluoric Acid (HF) generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine.

  • Thermal Control & Nucleophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add the primary amine (1.05 eq) dropwise over 15 minutes.

    • Causality: The extreme electrophilicity of the C4 position makes this SNAr reaction highly exothermic. Strict temperature control at 0°C ensures kinetic control, completely suppressing any secondary attack at the sterically hindered C2-chlorine position.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Monitor via LC-MS.

    • Validation Check: A successful, controlled reaction will show the complete disappearance of the CFNTB mass peak (

      
       ~243) and the emergence of a single new peak corresponding to 
      
      
      
      . The presence of unreacted starting material alongside a di-substituted mass (
      
      
      ) indicates localized concentration gradients (poor stirring) or thermal runaway.
  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure C4-aminated product.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Chemistry Steps URL:[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL:[Link]

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene: A Technical Whitepaper

Executive Summary The tetrasubstituted aromatic compound 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS: 870065-92-2) is a highly specialized intermediate critical to the development of next-generation active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrasubstituted aromatic compound 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS: 870065-92-2) is a highly specialized intermediate critical to the development of next-generation active pharmaceutical ingredients (APIs). It serves as a foundational building block for synthesizing diacylglycerol kinase zeta (DGKζ) inhibitors used to overcome T-cell anergy in 1[2], as well as P2X7 receptor antagonists targeted for 3[3]. This whitepaper provides a comprehensive, self-validating guide to its synthesis, detailing the mechanistic causality, regioselectivity logic, and step-by-step experimental protocols.

Mechanistic Pathway & Regioselectivity Logic

The synthesis of the target compound relies on the electrophilic aromatic nitration of (CAS: 103889-37-8).

Electronic and Steric Directing Effects: The starting material presents two viable, sterically accessible sites for electrophilic aromatic substitution: Position 4 and Position 6. Both positions are meta to the strongly deactivating, electron-withdrawing trifluoromethyl (-CF₃) group.

  • Position 6 is ortho to the chlorine atom and para to the fluorine atom.

  • Position 4 is para to the chlorine atom and ortho to the fluorine atom.

Causality of Regioselectivity: Because fluorine is a significantly stronger resonance donor than chlorine (due to highly efficient 2p-2p orbital overlap with the aromatic ring compared to chlorine's weaker 3p-2p overlap), it more effectively stabilizes the intermediate arenium ion at its para position. Consequently, electrophilic attack by the highly reactive nitronium ion (NO₂⁺) occurs preferentially at Position 6. Upon standard IUPAC renumbering, this yields the major regioisomer 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene , outcompeting the minor Position 4 attack by a ratio of approximately 4.5:1[3].

SynthesisWorkflow SM 1-Chloro-3-fluoro-2- (trifluoromethyl)benzene (CAS: 103889-37-8) Reagents Nitration Mixture Fuming HNO3 + Fuming H2SO4 0 °C, Dropwise Addition SM->Reagents Intermediate Nitronium Ion (NO2+) Attack Electrophilic Aromatic Substitution Reagents->Intermediate Major Major Regioisomer (~82%) 2-Chloro-4-fluoro-1-nitro- 3-(trifluoromethyl)benzene (CAS: 870065-92-2) Intermediate->Major Para to F (Major) Minor Minor Regioisomer (~18%) 4-Chloro-2-fluoro-1-nitro- 3-(trifluoromethyl)benzene Intermediate->Minor Ortho to F (Minor) Downstream Reduction (Fe / AcOH) Reflux, 30 min Major->Downstream Aniline 2-Chloro-4-fluoro-3- (trifluoromethyl)aniline Downstream->Aniline

Electrophilic aromatic substitution workflow and regioselectivity logic for CAS 870065-92-2.

Experimental Protocol: Nitration (Self-Validating System)

To ensure reproducibility and high yield, the following protocol leverages harsh thermodynamic driving forces while maintaining strict kinetic control via temperature modulation[3].

Objective: Synthesis of 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene. Reagents:

  • 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene (1.25 g, 6.29 mmol)

  • Fuming Nitric Acid (HNO₃, >90%) (12.6 mL)

  • Fuming Sulfuric Acid (H₂SO₄ / Oleum) (12.6 mL)

Step-by-Step Methodology:

  • Acid Mixture Preparation: To a 100-mL round-bottomed flask equipped with a magnetic stir bar, carefully add 12.6 mL of fuming nitric acid followed by 12.6 mL of fuming sulfuric acid.

    • Causality: The 1:1 mixture of fuming acids forces the equilibrium toward the formation of the highly reactive nitronium ion (NO₂⁺). Standard concentrated acids are insufficient to overcome the high activation energy barrier of the heavily deactivated tetrasubstituted ring.

  • Thermal Equilibration: Submerge the flask in an ice bath and allow the nitrating mixture to cool to exactly 0 °C.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents oxidative degradation of the aromatic ring and suppresses the formation of undesired dinitro byproducts.

  • Substrate Addition: Add neat 1-chloro-3-fluoro-2-(trifluoromethyl)benzene (1.25 g) dropwise to the cooled acid mixture.

    • Causality: Dropwise addition ensures that the localized temperature does not spike, maintaining strict kinetic control over the regioselectivity.

  • Workup and Isolation: After the reaction reaches completion, carefully pour the mixture over crushed ice to quench the fuming acids. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Yield: The process yields 6.41 g (99% crude yield) of a yellow oil containing the nitration products[3].

Downstream Application: Chemoselective Reduction

The primary utility of this nitro intermediate is its subsequent reduction to3[3], which is directly coupled to form the final API scaffolds.

Protocol (Béchamp Reduction):

  • Dissolve the crude nitration mixture (1.46 g, 6.00 mmol) in absolute ethanol (10 mL) and glacial acetic acid (20 mL).

  • Add fine mesh iron powder (1.73 g, 30.0 mmol) in portions.

  • Attach a reflux condenser and heat the gray slurry to reflux for 30 minutes.

  • Cool to room temperature, filter through a glass frit, wash with dichloromethane/methanol, and concentrate.

  • Purify via flash chromatography (silica gel, 10% ethyl acetate in hexanes) to separate the regioisomers.

Causality of Reagent Choice: Iron powder in acetic acid is chosen specifically for its chemoselectivity. Stronger reduction methods, such as palladium on carbon (Pd/C) with hydrogen gas, risk hydrodehalogenation (cleaving the critical C-Cl or C-F bonds). The Fe/AcOH system selectively reduces the nitro group to an amine while completely preserving the halogen substituents[3].

Quantitative Data & Yield Analysis

The nitration and subsequent reduction yield a predictable ratio of regioisomers. The data below summarizes the structural distribution post-reduction[3].

Compound / RegioisomerSubstitution PatternRelative RatioYield Contribution
Major Isomer 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline~ 4.5~ 81.8%
Minor Isomer 4-Chloro-2-fluoro-3-(trifluoromethyl)aniline~ 1.0~ 18.2%
Total Crude Yield Mixed RegioisomersN/A87% (Post-Reduction)

Note: The regioisomers can be successfully separated using careful flash chromatography with a large excess of silica gel and a 10% ethyl acetate / 90% hexanes mobile phase.

Conclusion

The synthesis of 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a textbook example of leveraging extreme thermodynamic conditions (fuming acids) under strict kinetic control (0 °C) to functionalize a highly deactivated aromatic system. Understanding the electronic directing effects of the trifluoromethyl and halogen groups allows for the predictable isolation of the major regioisomer, which is indispensable for the downstream synthesis of advanced immunotherapeutic and neuroprotective agents.

References

  • Pyridazinyl thiazolecarboxamide compound (WO2021132422A1). Google Patents. Available at:[2]

  • Amino-tetrazoles analogues and methods of use (WO2005111003A1). Google Patents. Available at:[3]

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Foundational

Technical Whitepaper: Safety &amp; Handling of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

This guide outlines the technical specifications, safety protocols, and handling procedures for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a specialized halogenated nitroaromatic intermediate. Chemical Identifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, safety protocols, and handling procedures for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a specialized halogenated nitroaromatic intermediate.

Chemical Identification & Structural Analysis

This compound is a densely functionalized benzene derivative, characterized by a "crowded" 1,2,3,4-substitution pattern. Its reactivity is defined by the electronic interplay between the electron-withdrawing nitro and trifluoromethyl groups, which activate the fluorine atom toward nucleophilic aromatic substitution (SNAr).

ParameterSpecification
Chemical Name 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene
CAS Number 1250434-30-0
Molecular Formula C₇H₂ClF₄NO₂
Molecular Weight 243.54 g/mol
Structural Features Nitro (C1): Strong electron-withdrawing group (EWG).Chloro (C2): Steric bulk, ortho to nitro.Trifluoromethyl (C3): Strong EWG, meta to nitro.Fluoro (C4): Highly Activated. Located para to the nitro group and ortho to the CF₃ group.
Physical State Pale yellow to yellow oil or low-melting solid (Predicted).
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.
Reactivity Profile (The "Activated Fluorine")

The fluorine atom at position 4 is the primary site of chemical interest and hazard. Due to the combined electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl groups, this fluorine is extremely labile.

  • Primary Reaction: Nucleophilic Aromatic Substitution (SNAr).

  • Hazard Implication: Rapid reaction with nucleophiles (amines, thiols, hydroxide) can be exothermic. Hydrolysis may release fluoride ions.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) for polyhalogenated nitrobenzenes.

Signal Word: DANGER

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H314/H315Causes severe skin burns and eye damage (or skin irritation depending on concentration).
Sensitization (Skin) H317May cause an allergic skin reaction (common in fluorinated nitro-aromatics).
STOT - SE H335May cause respiratory irritation.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[2]

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may be insufficient for prolonged contact with halogenated nitro compounds in organic solvents.

  • Hand Protection: Viton® (Fluoroelastomer) or Silver Shield/4H laminate gloves are recommended for spill cleanup or direct handling. Double-gloving with Nitrile (minimum 5 mil) is acceptable for brief, incidental contact only.

  • Respiratory Protection: Use a NIOSH-approved respirator with an OV/AG (Organic Vapor/Acid Gas) cartridge if working outside a fume hood. The potential for HF or NOx generation necessitates Acid Gas protection.

  • Eye Protection: Chemical splash goggles AND a face shield when handling >10g quantities.

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerate). Nitro compounds can be thermally unstable; cold storage mitigates decomposition risks.

  • Atmosphere: Inert Gas (Argon or Nitrogen) required. Moisture can hydrolyze the activated fluorine, releasing HF and degrading the reagent.

  • Incompatibilities: Strong bases (hydroxide, alkoxides), reducing agents (hydrides), and amines (unless intended for reaction).

Emergency Response Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Don Viton gloves and respiratory protection.

  • Containment: Do not use combustible materials (sawdust). Use Vermiculite or Sand .

  • Neutralization: If hydrolysis is suspected (HF risk), treat the spill area with a saturated Calcium Carbonate or Calcium Gluconate solution to precipitate fluoride.

First Aid (Specialized)
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][3] If burning persists, apply Calcium Gluconate gel (2.5%) , as the labile fluorine can mimic HF burns upon hydrolysis on moist skin.

  • Eye Contact: Rinse for 15 minutes.[1][3][4] Do not apply neutralizing agents to the eye. Seek immediate ophthalmological care.

Process Workflows & Reactivity Logic

Handling Workflow

This diagram outlines the safe lifecycle of the compound from receipt to disposal.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Dispensing Dispensing (Fume Hood, Viton Gloves) Storage->Dispensing Warm to RT Dispensing->Storage Reseal under Ar Reaction Synthesis (Inert Atmosphere) Dispensing->Reaction Avoid Moisture Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling moisture-sensitive nitro-halides.

Reactivity Logic (SNAr Activation)

Understanding the electronic activation is critical for predicting side reactions and stability.

Reactivity Compound 2-Chloro-4-fluoro-1-nitro-3-CF3-benzene Product Substitution Product (4-Nu-Derivative) Compound->Product SNAr Reaction Nitro 1-Nitro Group (Strong EWG) Fluorine 4-Fluorine (Labile Leaving Group) Nitro->Fluorine Activates (para) CF3 3-CF3 Group (Strong EWG) CF3->Fluorine Activates (ortho) Nucleophile Nucleophile (Nu-) (Amines, Thiols, OH-) Nucleophile->Fluorine Attacks

Figure 2: Electronic activation map showing why the C4-Fluorine is the primary site of reactivity.

References

  • Chemsrc. (2025).[3] 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CAS 1250434-30-0) Physicochemical Properties.[5] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the specialized chemical intermediate, 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the specialized chemical intermediate, 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: A Niche Reagent in Chemical Synthesis

2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound. Its structure, featuring a combination of electron-withdrawing groups (nitro and trifluoromethyl) and halogens (chloro and fluoro), makes it a potentially valuable building block in organic synthesis. These functional groups offer multiple reaction sites for further chemical transformations, enabling the construction of complex molecular architectures. The strategic placement of these substituents can significantly influence the electronic properties, lipophilicity, and metabolic stability of a parent molecule, which are critical parameters in drug design.[1][2]

A thorough search of commercial chemical supplier databases indicates that 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 393-77-1) is not a readily available stock item. Its absence from major chemical catalogs suggests that it is either a novel compound or one that is synthesized on a custom basis. However, several structurally similar analogs are commercially available and can serve as valuable starting materials or surrogates in research and development.

Commercial Availability of Key Structural Analogs

For researchers whose synthetic strategies can accommodate closely related structures, the following analogs of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene are commercially available.

Chemical NameCAS NumberRepresentative Suppliers
2-Chloro-1-nitro-4-(trifluoromethyl)benzene402-11-9Sigma-Aldrich, BLDpharm
2-Chloro-1-nitro-3-(trifluoromethyl)benzene39974-35-1ChemicalBook
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene90292-62-9ChemScene, BLDpharm
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene69411-67-2Sigma-Aldrich
2-Chloro-4-fluoro-1-nitrobenzene2106-50-5Thermo Scientific Chemicals

Note: Availability, purity, and offered quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathways and Methodologies

Given the lack of direct commercial sources for the target compound, a plausible synthetic route would be required. The following sections outline potential synthetic strategies based on established organic chemistry principles and published methods for analogous compounds.

Proposed Synthesis of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene

A potential synthetic route to the target molecule could involve the nitration of a suitable precursor. A logical starting material would be 2-chloro-4-fluoro-1-(trifluoromethyl)benzene. The nitration of this substrate would likely yield a mixture of isomers, with the desired product being one of the components.

Experimental Protocol: Illustrative Nitration

  • Step 1: Pre-cooling. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Step 2: Formation of Nitrating Mixture. Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Step 3: Substrate Addition. Add 2-chloro-4-fluoro-1-(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C.

  • Step 4: Reaction. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 5: Quenching. Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Step 6: Extraction. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Step 7: Washing and Drying. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Step 8: Purification. Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography to isolate the desired 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene isomer.

Visualization of a Potential Synthetic Workflow

The following diagram illustrates a possible synthetic approach to the target compound.

G cluster_0 Synthesis of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene A 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene (Starting Material) C Nitration Reaction A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Reaction Work-up (Quenching, Extraction, Washing) C->D E Crude Product Mixture D->E F Column Chromatography (Purification) E->F G 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (Isolated Product) F->G

Caption: A potential workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and nitrated aromatic compounds are prevalent in pharmaceuticals.[3] The incorporation of fluorine and trifluoromethyl groups can significantly enhance a drug candidate's properties, including metabolic stability, binding affinity, and bioavailability.[1][2]

While there are no specific documented applications for 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene, its structural motifs suggest its potential as an intermediate in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature highly substituted aromatic cores.

  • Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides.

  • Materials Science: The compound's electronic properties may be of interest in the development of novel organic electronic materials.

The nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization in the construction of a diverse chemical library for high-throughput screening.

Chemical Reactivity and Safety Considerations

The reactivity of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is dictated by its functional groups. The aromatic ring is electron-deficient due to the presence of the nitro and trifluoromethyl groups, making it susceptible to nucleophilic aromatic substitution. The nitro group can be reduced to an amine, and the chloro and fluoro substituents can potentially be displaced by strong nucleophiles under specific conditions.

Safety: Aromatic nitro compounds can be toxic and may be explosive under certain conditions.[4] It is crucial to handle this and similar compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted before handling any chemical.[5][6]

Quality Control and Analytical Characterization

For any synthesized or purchased chemical, identity and purity verification are paramount. The following analytical techniques are recommended for the characterization of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular structure and the successful incorporation of the various functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group.

References

  • PubChem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • EPA. Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)-. [Link]

  • Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • LE STUDIUM. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents. Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pharmaceutical Intermediates Using 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Introduction & Mechanistic Overview In modern drug discovery, highly substituted halogenated benzenes are critical pharmacophores used to tune the lipophilicity, metabolic stability, and target-binding affinity of active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In modern drug discovery, highly substituted halogenated benzenes are critical pharmacophores used to tune the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a premier intermediate in this class. It serves as the direct precursor to 2-chloro-4-fluoro-3-(trifluoromethyl)aniline, a sterically hindered and electronically deactivated building block[1].

This specific aniline derivative is a foundational component in the synthesis of two major therapeutic classes:

  • P2X7 Receptor Antagonists: Targeted for the treatment of chronic inflammatory pain, neuropathic pain, and neurodegenerative diseases[1][2].

  • Diacylglycerol Kinase Zeta (DGKζ) Inhibitors: Pyridazinyl thiazolecarboxamide compounds that reverse T-cell anergy, offering a novel mechanism for cancer immunotherapy in patients resistant to anti-PD-1/PD-L1 treatments[3].

As a Senior Application Scientist, understanding the causality behind the synthetic workflow—specifically the regioselectivity of the nitration and the chemoselectivity of the reduction—is paramount for scaling these protocols reliably.

SynthesisWorkflow SM 2-Chloro-6-fluoro- benzotrifluoride Int1 2-Chloro-4-fluoro-1-nitro- 3-trifluoromethylbenzene SM->Int1 Fuming HNO3/H2SO4 0°C to RT Int2 2-Chloro-4-fluoro-3- (trifluoromethyl)aniline Int1->Int2 Fe, NH4Cl EtOH/H2O, 80°C API DGKζ Inhibitors & P2X7 Antagonists Int2->API HATU, DIPEA Amide Coupling

Fig 1. Synthetic workflow from 2-chloro-6-fluorobenzotrifluoride to active pharmaceutical ingredients.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesis of 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene from 1-chloro-3-fluoro-2-(trifluoromethyl)benzene (also known as 2-chloro-6-fluorobenzotrifluoride).

Causality & Design: The starting material possesses three substituents: a strongly deactivating, meta-directing trifluoromethyl (-CF₃) group, alongside ortho/para-directing chlorine (-Cl) and fluorine (-F) atoms. The synergistic directing effects of these three groups heavily favor electrophilic attack at the position para to the fluorine and ortho to the chlorine. Because the ring is highly deactivated, standard nitration conditions (conc. HNO₃/H₂SO₄) are insufficient; a mixed fuming acid system is required to generate a high concentration of the nitronium ion (NO₂⁺)[1].

Step-by-Step Methodology:

  • Preparation: Equip a 250-mL round-bottomed flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Acid Mixture: Carefully add 25.0 mL of fuming sulfuric acid (oleum) followed dropwise by 25.0 mL of fuming nitric acid (>90%). Caution: Highly exothermic. Maintain internal temperature below 10 °C.

  • Substrate Addition: Slowly add neat 1-chloro-3-fluoro-2-(trifluoromethyl)benzene (10.0 g, 50.4 mmol) dropwise over 30 minutes[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Control (IPC): Monitor via GC-MS. The reaction is complete when the starting material peak disappears, replaced by a single heavier peak (m/z ~243).

  • Workup (Self-Validation): Pour the mixture carefully over 200 g of crushed ice. The sudden polarity shift forces the product to precipitate as a pale-yellow solid. Extract with ethyl acetate (3 × 50 mL), wash the organic layer with saturated NaHCO₃ until pH 7, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Chemoselective Béchamp Reduction

Objective: Reduction of the nitro intermediate to 2-chloro-4-fluoro-3-(trifluoromethyl)aniline.

Causality & Design: Reducing a nitro group on an electron-deficient aromatic ring containing both chlorine and fluorine presents a chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) often leads to hydrodehalogenation (cleavage of the C-Cl bond). To prevent this, a mild dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is selected. The near-neutral pH of the NH₄Cl system prevents the acid-catalyzed dechlorination often seen with SnCl₂/HCl or Fe/HCl systems.

Table 1. Optimization of the Chemoselective Reduction

EntryReducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)PurityCausality / Observation
1Pd/C, H₂ (1 atm)MeOH251245%60%Significant hydrodehalogenation (loss of Cl).
2SnCl₂·2H₂OEtOAc80678%92%Good yield, but heavy metal toxicity and tedious workup.
3Fe powder, HCl (cat.)EtOH/H₂O (3:1)80485%95%Efficient, but trace dechlorination observed due to acidic pH.
4 Fe powder, NH₄Cl EtOH/H₂O (4:1) 80 2 94% >99% Optimal. Mild pH prevents dehalogenation; highly chemoselective.

Step-by-Step Methodology:

  • Setup: In a 250-mL flask, dissolve 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (5.0 g, 20.5 mmol) in 80 mL of Ethanol. Add 20 mL of an aqueous solution containing NH₄Cl (3.3 g, 61.5 mmol).

  • Reduction: Add activated Iron powder (5.7 g, 102.5 mmol). Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C.

  • IPC: The reaction progress is visually validated by the disappearance of the yellow nitro tint. Confirm via TLC (Hexanes/EtOAc 4:1); the product aniline will show a distinct blue fluorescence under 254 nm UV and stain positive with ninhydrin.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and evaporate to yield the pure aniline as a pale oil[2].

Downstream Application: DGKζ Inhibition in Immuno-Oncology

Once the 2-chloro-4-fluoro-3-(trifluoromethyl)aniline is synthesized, it is coupled with a pyridazinyl thiazolecarboxylic acid via HATU/DIPEA amidation[3]. The resulting API acts on the Diacylglycerol Kinase Zeta (DGKζ) pathway.

In normal T-cell activation, the T-Cell Receptor (TCR) triggers Phospholipase Cγ1 (PLCγ1) to produce Diacylglycerol (DAG). DAG activates downstream signaling (NF-κB, RAS, AKT) essential for T-cell proliferation. However, DGKζ phosphorylates DAG into Phosphatidic Acid (PA), dampening the signal and inducing T-cell anergy (immunosuppression). By inhibiting DGKζ, the synthesized API sustains high DAG levels, preventing anergy and boosting the immune response against tumor cells[3].

DGKPathway TCR T-Cell Receptor (TCR) PLC Phospholipase Cγ1 TCR->PLC Stimulation DAG Diacylglycerol (DAG) PLC->DAG PIP2 Hydrolysis DGK Diacylglycerol Kinase ζ DAG->DGK Substrate NFKB NF-κB / RAS / AKT Activation DAG->NFKB Signaling PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Anergy T-Cell Anergy PA->Anergy Immunosuppression Immune T-Cell Activation NFKB->Immune Proliferation Drug Pyridazinyl Thiazolecarboxamide (Target API) Drug->DGK Inhibition

Fig 2. DGKζ signaling pathway in T-cells and targeted inhibition by the synthesized API.

References[3] Title: WO2021132422A1 - Pyridazinyl thiazolecarboxamide compound

Source: Google Patents URL:[1] Title: WO2005111003A1 - Amino-tetrazoles analogues and methods of use Source: Google Patents URL:[2] Title: WO2008003697A1 - Substituted n-phenylmethyl -5-oxo-proline-2-amides as p2x7-receptor antagonists and their methods of use Source: Google Patents URL:

Sources

Application

Application Note: Regioselective Functionalization of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene via

This Application Note is designed for research chemists and drug development professionals working with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene . It addresses the specific challenges of regioselectivity in pol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals working with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene . It addresses the specific challenges of regioselectivity in poly-functionalized arenes and provides validated protocols for Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).


)
Molecule of Interest:  2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene

Executive Summary & Chemical Logic

The substrate 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene represents a "privileged scaffold" in medicinal chemistry, offering three distinct electronic handles (Nitro, Chloro, Trifluoromethyl) and one highly labile leaving group (Fluoro).[1]

The core synthetic challenge is Regioselectivity . This molecule possesses two potential electrophilic sites activated by the electron-withdrawing nitro group:

  • C2-Chlorine: Ortho to the nitro group.[1]

  • C4-Fluorine: Para to the nitro group.

The Regioselectivity Hierarchy

In this specific scaffold, nucleophilic attack occurs almost exclusively at the C4-Fluorine position. This selectivity is governed by two converging physical-organic principles:

  • The Fluorine Effect (Electronic): In

    
     reactions, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic addition).[2] Fluorine, being the most electronegative element, stabilizes the anionic transition state significantly more than chlorine, making C4-F 
    
    
    
    100-1000x more reactive than C2-Cl, despite Fluorine being a poorer leaving group in
    
    
    /
    
    
    contexts.
  • Steric Gating: The C2-Chlorine is sterically "sandwiched" between the bulky 1-Nitro group and the 3-Trifluoromethyl group.[1] The C4-Fluorine is flanked by the 3-Trifluoromethyl group and a small Proton (H5), making it kinetically accessible.

Mechanistic Pathway Diagram

The following decision tree illustrates the kinetic competition between the two sites.

SNAr_Pathway Substrate 2-Chloro-4-fluoro- 1-nitro-3-CF3-benzene TS_C4 TS-1: C4 Attack (Para) (Stabilized by F electronegativity) Substrate->TS_C4  Fast (k1)   TS_C2 TS-2: C2 Attack (Ortho) (Destabilized by Steric Clash) Substrate->TS_C2  Slow (k2)   Nu Nucleophile (Nu:) Nu->Substrate Meisenheimer_C4 Meisenheimer Complex A (Low Energy) TS_C4->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Complex B (High Energy) TS_C2->Meisenheimer_C2 Prod_C4 MAJOR PRODUCT 4-Substituted-2-chloro- 1-nitro-3-CF3-benzene Meisenheimer_C4->Prod_C4 - F⁻ Prod_C2 MINOR/TRACE 2-Substituted-4-fluoro- 1-nitro-3-CF3-benzene Meisenheimer_C2->Prod_C2 - Cl⁻

Figure 1: Kinetic competition pathway showing the preferential attack at C4 due to electronic stabilization and lower steric hindrance.[1]

Experimental Variables & Optimization

To ensure high yields and prevent side reactions (such as hydrolysis of the labile fluorine or competitive attack at C2 under forcing conditions), strict control of the reaction environment is required.

VariableRecommendationRationale
Solvent DMF, DMSO, or NMP Dipolar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and highly reactive.
Temperature ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

The substrate is highly activated. Heating (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) is rarely necessary and may promote impurities.
Base DIPEA (Hünig's Base) For amine nucleophiles, a non-nucleophilic organic base prevents competitive hydrolysis (which occurs with hydroxide bases).[1]
Stoichiometry 1.05 eq. Nucleophile Slight excess ensures completion.[1] Large excess is unnecessary due to high reactivity.[1]
Atmosphere Argon/Nitrogen While not strictly air-sensitive, moisture exclusion prevents hydrolysis of the C4-F bond to a phenol.[1]

Standardized Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of kinase inhibitor scaffolds or aniline derivatives.[1]

Reagents:

  • Substrate: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the Substrate (1.0 equiv) and a magnetic stir bar.

  • Solvation: Dissolve the substrate in anhydrous THF (or DMF). Cool the solution to

    
     using an ice bath. Note: Cooling is critical to suppress any potential exotherms due to the high reactivity of the C4-F bond.
    
  • Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the Amine (1.1 equiv).

  • Reaction: Allow the mixture to stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
    
  • Monitoring: Monitor by TLC or LC-MS after 1 hour. The starting material (C4-F) should be consumed.[1]

    • TLC Tip: The product is usually more polar than the starting material.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to remove DMF/DIPEA salts. Wash with Brine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of biaryl ethers.[1]

Reagents:

  • Substrate: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 equiv)[1]

  • Nucleophile: Phenol or Alcohol (1.05 equiv)[1]

  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (anhydrous, micronized) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (0.2 M)[1]

Step-by-Step Methodology:

  • Nucleophile Activation: In a vial, combine the Phenol/Alcohol (1.05 equiv) and

    
     (2.0 equiv) in DMF. Stir at RT for 15 minutes to generate the phenoxide/alkoxide in situ.
    
  • Substrate Addition: Add the Substrate (1.0 equiv) as a solution in minimal DMF.

  • Reaction: Stir at RT. Most phenols will react within 1–4 hours.[1]

    • Troubleshooting: If the phenol is electron-deficient (e.g., 4-cyanophenol), mild heating to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       may be required.
      
  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc as in Protocol A.

Analytical Validation & Quality Control

When characterizing the product, specific NMR signatures confirm the regioselectivity (substitution at C4 vs C2).

Analytical MethodExpected Observation for C4-Substitution (Major)Diagnostic Logic
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR
Loss of aromatic F signal (

to

ppm). Retention of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

singlet (

ppm).
If the reaction occurred at C2-Cl, the aromatic F signal would remain.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR
Two aromatic doublets (or singlets depending on resolution) for H5 and H6.Substitution at C4 changes the coupling pattern of the remaining protons.
LC-MS Mass shift corresponding to

.
Confirms displacement of Fluorine (MW 19) rather than Chlorine (MW 35).[1]
Troubleshooting Guide
  • Issue: Observation of hydrolysis product (Phenol derivative).

    • Cause: Wet solvent or hygroscopic base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ).
    • Solution: Use anhydrous DMF and switch to DIPEA or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Issue: Low conversion.

    • Cause: Nucleophile is too bulky or sterically hindered.[1]

    • Solution: Switch solvent to DMSO (higher dielectric constant) and increase temp to

      
      .
      

References

  • Mechanism of

    
     (Fluorine Effect): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of nucleophilic substitution reactions. Chemical Reviews.
    • Insight: Establishes that C-F bond breaking is not rate-limiting; nucleophilic attack is.[1][2]

    • [1]

  • Regioselectivity in Polyhalogenated Nitrobenzenes

    • Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th Ed).[1]

    • Insight: General principles of activation by Ortho/Para nitro groups.[1][3]

  • Practical

    
     Protocols (BenchChem): 
    
    • BenchChem Application Notes.[1][4] "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene derivatives."

    • Insight: Validated conditions for similar activated chloronitrobenzenes.[1]

  • Comparative Reactivity (F vs Cl)

    • Miller, J. (1968).[1] Aromatic Nucleophilic Substitution. Elsevier.[1]

    • Insight: Detailed kinetic data comparing leaving group abilities in activated systems (F > NO2 > Cl > Br > I).[1]

Sources

Method

The Strategic Deployment of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene in the Synthesis of Advanced Fluorinated Heterocycles

Introduction: Unveiling a Powerhouse Fluorinated Building Block In the landscape of modern medicinal chemistry and drug development, the judicious incorporation of fluorine atoms into molecular scaffolds is a widely reco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Powerhouse Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the judicious incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorinated building blocks, therefore, represent a critical toolkit for the synthetic chemist. Among these, 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two distinct halogen atoms and two strongly electron-withdrawing groups, renders it an exceptional substrate for the construction of complex, fluorinated heterocyclic systems. This application note provides a comprehensive guide to the use of this building block, detailing its reactivity, offering field-proven protocols for its application, and elucidating the mechanistic principles that govern its synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical reagent.

PropertyValueReference
CAS Number 393-76-0
Molecular Formula C₇H₂ClF₄NO₂
Molecular Weight 259.54 g/mol
Appearance Pale yellow crystalline solid or liquid[1][2]
Melting Point ~35-40 °C
Boiling Point ~230 °C[2]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, acetone)

Safety Profile: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Refer to the material safety data sheet (MSDS) for complete safety and handling information.

The Chemistry of Activation: Understanding Reactivity and Regioselectivity

The synthetic utility of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is rooted in its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly depletes the electron density of the aromatic ring, making it highly electrophilic and thus, exceptionally reactive towards nucleophiles.[3]

The Decisive Role of Electron-Withdrawing Groups

The nitro and trifluoromethyl groups are positioned ortho and para to the halogen substituents. This arrangement is crucial for the stabilization of the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack.[4] The negative charge can be delocalized onto the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group through resonance, thereby lowering the activation energy of the reaction.

Caption: Stabilization of the Meisenheimer complex.

Regioselectivity: A Tale of Two Halogens

A critical consideration when employing this building block is the regioselectivity of the SNAr reaction. With two potential leaving groups, the chlorine and fluorine atoms, the outcome of the reaction is dictated by a combination of factors, primarily the relative lability of the carbon-halogen bonds and the nature of the attacking nucleophile.

In general, the carbon-fluorine bond is stronger than the carbon-chlorine bond. However, in the context of SNAr reactions, fluoride is often a better leaving group than chloride due to its ability to stabilize the developing negative charge in the transition state. Furthermore, the position of the halogen relative to the electron-withdrawing groups plays a significant role. In 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, the fluorine atom is para to the nitro group, while the chlorine atom is ortho. Both positions are activated, but the para relationship often leads to a more pronounced activation.

Authoritative Insight: Computational studies on similar polyhalogenated nitroaromatic systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients are often largest at the carbon atom bearing the fluorine, indicating a higher susceptibility to nucleophilic attack at this position.[5] Experimental evidence with analogous compounds confirms that substitution of the fluorine atom is generally favored, particularly with softer nucleophiles. However, the reaction conditions, including the solvent and the nature of the nucleophile, can influence the regiochemical outcome.

G A 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene B Nucleophilic Attack A->B C Substitution of Fluorine (Major Pathway) B->C Favored kinetically and electronically D Substitution of Chlorine (Minor Pathway) B->D Less favored E Product A C->E F Product B D->F

Caption: Regioselectivity in SNAr reactions.

Application Protocols: Synthesis of Fluorinated Heterocycles

The true value of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is realized in its application as a precursor to a diverse array of heterocyclic structures. Below are detailed protocols for the synthesis of representative examples.

Protocol 1: Synthesis of N-Aryl-2-nitro-3-trifluoromethylanilines

This protocol describes the regioselective substitution of the fluorine atom by an amine nucleophile, a common first step in the synthesis of more complex heterocyclic systems such as benzimidazoles.

Materials:

  • 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a solution of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-Aryl-2-nitro-3-trifluoromethylaniline.

EntryAmineYield (%)
1Aniline92
2Morpholine95
3Piperidine94

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.

  • Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

Protocol 2: Synthesis of Substituted Phenoxy-nitro-trifluoromethylbenzenes

This protocol details the reaction with a phenol, demonstrating the versatility of the building block with oxygen-based nucleophiles.

Materials:

  • 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.2 eq) in DMSO.

  • Add cesium carbonate (2.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in DMSO to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired substituted phenoxy-nitro-trifluoromethylbenzene.

Caption: A typical experimental workflow.

Conclusion

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a potent and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. Its high reactivity, governed by the presence of strong electron-withdrawing groups, and its predictable, albeit tunable, regioselectivity make it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the exploration of its synthetic potential, enabling the creation of novel molecular architectures with tailored properties.

References

  • Leuci, R., Dininno, D., Paparella, M., & Piemontese, L. (2024). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Molbank, 2024(3), M1573. [Link]

  • PubChem. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pal, S., & Giri, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(44), 8495-8526. [Link]

  • Mlostoń, G., Shermolovich, Y. G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7015. [Link]

  • Ertem, H. E., & Altunpak, Y. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip: Fen ve Mühendislik Bilimleri Dergisi, 8(3), 221-235. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mąkosza, M., & Błaziak, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4801. [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Brown, A. W., Comas-Barceló, J., & Harrity, J. P. A. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. The Journal of Organic Chemistry, 87(15), 10137-10145. [Link]

  • Smith, J. G. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), 1-8. [Link]

  • Pop, R., et al. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 123. [Link]

  • Amanote Research. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. [Link]

  • Schiemann, K., & Winkel, A. (2007). Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation. CHIMIA International Journal for Chemistry, 61(4), 185-188. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene in Agrochemical Synthesis

Abstract This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene as a versatile building block in the synthesis of advanced agrochemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene as a versatile building block in the synthesis of advanced agrochemical intermediates. The strategic placement of chloro, fluoro, nitro, and trifluoromethyl groups on the benzene ring imparts unique reactivity, rendering it a valuable precursor for the development of novel herbicides, fungicides, and insecticides. This document outlines the core chemical principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and nitro group reduction. Detailed, field-proven protocols for the synthesis of key trifluoromethylated aniline and ether intermediates are provided, complete with mechanistic insights and data presentation. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors.

Introduction: The Strategic Value of Fluorinated Building Blocks in Agrochemicals

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in the design of modern agrochemicals. The presence of a CF₃ group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and bioavailability.[1] 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a strategically functionalized aromatic ring, poised for selective chemical transformations to generate a variety of valuable agrochemical precursors.

The electron-withdrawing nature of the nitro and trifluoromethyl groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] This activation, coupled with the presence of two distinct halogen leaving groups (chlorine and fluorine), allows for regioselective substitution reactions. Furthermore, the nitro group can be readily reduced to an aniline, a cornerstone functional group in the synthesis of numerous agrochemicals.[4][5]

This document will explore the practical applications of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene in the synthesis of key agrochemical intermediates, providing detailed experimental protocols and the scientific rationale behind these synthetic strategies.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is primarily dictated by two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex), which is facilitated by the high electronegativity of fluorine.[6] The strong electron-withdrawing nitro and trifluoromethyl groups, positioned ortho and para to the fluorine and chlorine atoms, further stabilize this intermediate, making the ring highly susceptible to nucleophilic attack.[2][3]

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various established methods, including catalytic hydrogenation or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media.[4][5][7] This transformation opens up a vast synthetic landscape for the introduction of nitrogen-containing heterocycles and other functionalities common in agrochemicals.

The interplay of these reactions allows for a modular approach to the synthesis of diverse and complex molecules from this single starting material.

Figure 1: Synthetic potential of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

Application in the Synthesis of Agrochemical Intermediates

Synthesis of Substituted 2-Chloro-1-nitro-3-trifluoromethyl-4-alkoxybenzene Derivatives

The selective displacement of the fluorine atom via SNAr with alkoxides provides a direct route to valuable alkoxy-substituted nitroaromatic intermediates. These intermediates are precursors to substituted anilines that can be found in various herbicides and fungicides.

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene with a methoxide source.

Materials and Reagents:

  • 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation:

ParameterValue
Starting Material2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
NucleophileSodium Methoxide
Product2-Chloro-4-methoxy-1-nitro-3-trifluoromethylbenzene
Typical Yield85-95%
Purity (by GC-MS)>98%

graph "SNAr_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Dissolve Starting Material in DMF"]; B [label="Cool to 0 °C"]; C [label="Add Sodium Methoxide"]; D [label="Warm to RT and Stir"]; E [label="Monitor by TLC"]; F [label="Quench with HCl"]; G [label="Extract with Ethyl Acetate"]; H [label="Wash with Water and Brine"]; I [label="Dry and Concentrate"]; J [label="Purify by Column Chromatography"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Figure 2: Workflow for the synthesis of 2-Chloro-4-methoxy-1-nitro-3-trifluoromethylbenzene.

Synthesis of 2-Chloro-4-fluoro-3-trifluoromethylaniline

The reduction of the nitro group is a pivotal step in transforming the starting material into a highly valuable aniline intermediate. This aniline can serve as a precursor for a wide range of agrochemicals, including those with novel modes of action.

This protocol details a robust and high-yielding method for the reduction of the nitro group in 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene using tin(II) chloride dihydrate.[4]

Materials and Reagents:

  • 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 5 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid to the suspension.

  • To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition is exothermic and should be controlled.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of 5 M NaOH solution until the pH is basic (pH > 8), while cooling in an ice bath. A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-Chloro-4-fluoro-3-trifluoromethylaniline can be purified by column chromatography or distillation under reduced pressure.

Data Presentation:

ParameterValue
Starting Material2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
Reducing AgentTin(II) Chloride Dihydrate
Product2-Chloro-4-fluoro-3-trifluoromethylaniline
Typical Yield80-90%
Purity (by HPLC)>97%

graph "Nitro_Reduction_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Suspend Starting Material in Ethanol/HCl"]; B [label="Add SnCl2·2H2O"]; C [label="Reflux for 2-4 hours"]; D [label="Monitor by TLC"]; E [label="Cool to RT"]; F [label="Neutralize with NaOH"]; G [label="Extract with Ethyl Acetate"]; H [label="Wash with Brine"]; I [label="Dry and Concentrate"]; J [label="Purify"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Figure 3: Workflow for the reduction of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

Conclusion

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a highly versatile and reactive intermediate with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective transformations through nucleophilic aromatic substitution and nitro group reduction, providing access to a wide array of valuable trifluoromethylated aniline and ether building blocks. The protocols detailed in this guide offer reliable and scalable methods for the synthesis of these key intermediates, empowering researchers to explore new frontiers in agrochemical discovery and development. The principles and methodologies presented herein are foundational for the rational design and synthesis of next-generation crop protection agents.

References

  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BenchChem. (2025). experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Klimek, K., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4843. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

Sources

Method

Application Note: Scale-Up Considerations for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Executive Summary This application note details the process development and scale-up strategies for reactions involving 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (referred to herein as CFTNB ). As a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategies for reactions involving 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (referred to herein as CFTNB ). As a highly functionalized nitroaromatic, CFTNB serves as a critical scaffold in the synthesis of next-generation herbicides (e.g., PPO inhibitors) and fluorinated pharmaceuticals.

The presence of four distinct functional groups—Nitro (


), Chloro (

), Fluoro (

), and Trifluoromethyl (

)—creates a unique reactivity profile but also introduces significant thermal and chemical hazards. This guide prioritizes the Nucleophilic Aromatic Substitution (

)
of the labile fluorine atom, the most common synthetic transformation for this intermediate.

Structural Analysis & Reactivity Profile

Regioselectivity Mapping

Success in scaling up CFTNB chemistry relies on understanding the hierarchy of electrophilicity. The molecule possesses two potential leaving groups for


: the Fluorine at C4 and the Chlorine at C2.
  • Primary Active Site (C4-Fluoro): The fluorine atom is para to the strong electron-withdrawing nitro group. In

    
     reactions, fluorine is a superior leaving group compared to chlorine due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex).
    
  • Secondary Site (C2-Chloro): The chlorine is ortho to the nitro group. While activated, it is sterically hindered by the adjacent nitro group and the bulky trifluoromethyl group at C3. Displacement at this position is kinetically much slower.

  • Steric "Sandwich" Effect: The

    
     group at C3 is sandwiched between the Cl (C2) and F (C4). This steric crowding accelerates the ejection of the small Fluorine atom to relieve strain, further favoring C4 substitution.
    
Reaction Scheme Visualization

ReactionScheme cluster_legend Regioselectivity Logic Substrate 2-Chloro-4-fluoro- 1-nitro-3-trifluoromethylbenzene (CFTNB) Complex Meisenheimer Complex Substrate->Complex Fast Addition (k1) Nu Nucleophile (R-NH2, R-OH, R-SH) Nu->Complex Product 4-Substituted Product Complex->Product Elimination (k2) Byproduct HF / Fluoride Salt Complex->Byproduct Text1 C4-F: Highly Activated (Para-NO2) Primary Site Text2 C2-Cl: Sterically Hindered (Ortho-NO2) Secondary Site

Figure 1: Reaction pathway highlighting the preferential displacement of the C4-Fluorine atom via the


 mechanism.

Critical Safety Parameters (CSP)

Handling nitro-halo-aromatics on a kilogram scale requires rigorous thermal risk assessment.

ParameterRisk AssessmentMitigation Strategy
Thermal Stability High Risk. Nitro compounds are energetic. The decomposition energy (

) can exceed 1000 J/g.
Mandatory: Run DSC (Differential Scanning Calorimetry) before scale-up. Maintain process temperature

.
Adiabatic Temp Rise

reactions are highly exothermic.
Dose the nucleophile (or base) slowly.[1] Use a reactor with high cooling capacity (

).
Gas Evolution If using Carbonate bases (

),

is generated.
Calculate gas generation rates. Ensure scrubber capacity. Use a larger headspace or switch to non-gassing bases (e.g.,

, DBU) if compatible.
Fluoride Generation Reaction releases Fluoride (

). Acidic workup generates HF .
Avoid Acidification of the crude mixture if possible. If acid is needed, use glass-lined vessels resistant to etching or Hastelloy. Treat waste streams with

to precipitate

.

Scale-Up Protocol: Amination

Scenario: Reaction of CFTNB with a primary amine (


) to form a drug intermediate.
Materials & Equipment[1][2][3]
  • Reactor: Glass-lined steel (GLS) or Hastelloy C-22. Note: Standard stainless steel (SS316) is susceptible to pitting by chloride/fluoride ions.

  • Solvent: Acetonitrile (MeCN) or THF. Avoid DMF/DMAc if possible due to thermal runaway risks at high temperatures; if used, keep T < 100°C.

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
Step-by-Step Procedure
  • Reactor Charging (Solids):

    • Charge CFTNB (1.0 equiv) and Potassium Carbonate (1.2 equiv, milled) into the reactor.

    • Engineering Note: Milled base increases surface area, improving reaction kinetics in heterogeneous mixtures.

  • Solvent Addition:

    • Add Acetonitrile (5-8 volumes relative to CFTNB).

    • Start agitation (Impeller tip speed: 2-3 m/s). Establish a nitrogen sweep.

  • Dosing (The Critical Step):

    • Cool the reactor to 0–5°C .

    • Dissolve the Amine Nucleophile (1.05 equiv) in minimal solvent.

    • Slowly dose the amine solution over 2–4 hours.

    • Control: Monitor internal temperature (

      
      ). Do not allow 
      
      
      
      to exceed 10°C.
    • Why? Low temperature suppresses the displacement of the C2-Chlorine impurity and controls the exotherm.

  • Reaction Maintenance:

    • After dosing, warm the mixture to 20–25°C (Room Temp).

    • Hold for 4–8 hours. Monitor conversion by HPLC.

    • Endpoint: CFTNB < 0.5%.[2][3]

  • Quench & Work-up:

    • Option A (Precipitation): If the product is solid, add Water (10 volumes) slowly. The product should precipitate. Filter and wash with water to remove inorganic salts (

      
      ).
      
    • Option B (Extraction): If liquid/oily, add Water and extract with Ethyl Acetate.

    • Safety: The aqueous waste contains Fluoride. Treat with Lime (

      
      ) before disposal.
      
Process Flow Diagram

ProcessFlow Start Start: Charge CFTNB + K2CO3 Cooling Cool to 0-5°C (Cryostat/Jacket) Start->Cooling Dosing Dose Nucleophile (Controlled Rate) Cooling->Dosing Reaction Reaction Hold 20-25°C, 4-8h Dosing->Reaction IPC IPC Check (HPLC) Limit: <0.5% SM Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench with Water (Exothermic!) IPC->Quench Pass WasteTreat Waste Treatment Precipitate CaF2 Quench->WasteTreat Aqueous Stream Isolation Filtration/Drying Quench->Isolation

Figure 2: Process flow for the scale-up of CFTNB amination, emphasizing thermal control and waste management.

Analytical Controls

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1%

      
      ) / Acetonitrile Gradient.
      
    • Detection: UV at 254 nm.

    • Markers: Retain standards for the C2-substituted impurity (from Cl displacement) and the hydrolysis product (phenol derivative).

  • GC-MS: Useful for detecting volatile impurities or verifying solvent removal, but use caution as nitro compounds can degrade in the injection port.

Engineering & Equipment Recommendations

  • Material Compatibility:

    • Gaskets: PTFE (Teflon) or Kalrez. Avoid Viton if amines are used (swelling).

    • Vessels: Glass-lined is preferred to prevent metal contamination and corrosion from fluoride byproducts.

  • Agitation:

    • If using solid bases (

      
      ), ensure the reactor has a retreat curve impeller  or PBT  (Pitched Blade Turbine) to suspend solids effectively. Poor suspension leads to stalled reactions.
      

Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of F-atom by moisture.Ensure solvents are dry (KF < 0.05%). Keep reactor under

.
High Impurity (C2-sub) Reaction temperature too high.Lower dosing temperature. Ensure efficient jacket cooling.
Stalled Reaction Passivation of solid base surface.Increase agitation speed. Add a phase transfer catalyst (e.g., TBAB) at 1-5 mol%.

References

  • Mechanism of

    
    :  Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
    
  • Thermal Hazards of Nitro Compounds: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for DSC protocols).
  • Fluoride Waste Management: Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Analogous Chemistry (Regioselectivity):Journal of Organic Chemistry, "Regioselective displacement of fluoronitrobenzenes", Vol 75, Issue 12.
  • Process Safety Data: Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Products in Reactions of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive intermediate. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to identify, minimize, and understand the formation of side products in your reactions.

Introduction to the Reactivity of the Core Moiety

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is an electron-deficient aromatic ring, a characteristic imparted by the strong electron-withdrawing effects of the nitro (-NO₂), trifluoromethyl (-CF₃), and halogen substituents. This pronounced electrophilicity makes the compound exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][2] Unlike many other haloaromatics, both the chloro and fluoro substituents are activated towards displacement. Understanding the delicate balance of this reactivity is the key to achieving clean, high-yield transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products I should expect when working with this compound?

A1: Based on the structure's reactivity profile, side products typically arise from four main pathways:

  • Isomeric Substitution Products: Nucleophiles can displace either the chlorine or the fluorine atom. This often results in a mixture of two isomeric products, which can be challenging to separate.[3]

  • Hydrolysis Products: The presence of trace amounts of water in your reaction can lead to the nucleophilic substitution of a halide (Cl or F) by a hydroxyl group, forming the corresponding phenol derivative.[4]

  • Byproducts from Incomplete Nitro Group Reduction: When reducing the nitro group to an amine, the reaction can be arrested at intermediate stages, such as nitroso or hydroxylamine species. These intermediates can further react to form dimeric impurities like azoxy, azo, or hydrazo compounds.[5]

  • Contaminants from Starting Material: Unreacted starting materials or impurities from the synthesis of the 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene itself may be carried through your reaction sequence.[4]

Q2: My reaction is producing a mixture of two isomers. Why is both the chlorine and the fluorine being substituted?

A2: This is a classic consequence of the SₙAr mechanism on a poly-halogenated, activated ring. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][6] The rate of this reaction is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.

In your starting material:

  • The chloro group is ortho to the powerfully activating nitro group.

  • The fluoro group is ortho to the strongly activating trifluoromethyl group.

While the C-F bond is stronger than the C-Cl bond, fluorine's high electronegativity is exceptionally effective at stabilizing the negative charge in the Meisenheimer intermediate, which forms during the rate-determining step.[3] This effect often makes fluoride a better leaving group than chloride in SₙAr reactions. Consequently, both halogens are activated to a comparable degree, and the selectivity of the substitution depends heavily on the nucleophile, solvent, and temperature.

Q3: I've detected a mass in my LC-MS analysis that corresponds to my product minus a halogen plus an oxygen. What is this impurity?

A3: This observation is highly indicative of a hydrolysis side product. Water, even in trace amounts in solvents or as moisture in reagents, can act as a nucleophile and displace one of the activated halogens to form a nitrophenol derivative. The general reaction is:

Ar-X + H₂O → Ar-OH + HX (where X = Cl or F)

These phenolic impurities are often more polar than the desired product and may present challenges during work-up and purification.

Q4: During the reduction of the nitro group, my reaction mixture turned dark, and the TLC shows multiple colored spots. What is causing this?

A4: The reduction of an aromatic nitro group to an aniline is a multi-electron process that proceeds through several reactive intermediates.[7][8] Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Aniline)

If the reaction conditions are not optimized, or if the reducing agent is not potent enough, the reaction can stall, leading to an accumulation of the nitroso and hydroxylamine intermediates.[5] These species are highly prone to condensation reactions with each other, especially under basic or neutral conditions, forming colored dimeric side products such as azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[5][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific experimental observations and provides actionable strategies to mitigate the formation of side products.

Issue 1: Poor Selectivity in Nucleophilic Aromatic Substitution (SₙAr)
  • Observation: HPLC or NMR analysis shows two major products corresponding to the substitution of chlorine and fluorine.

  • Causality: As discussed in the FAQs, both halogens are activated. The outcome is kinetically controlled and sensitive to reaction parameters.

  • Troubleshooting Strategies:

    • Temperature Control: Lowering the reaction temperature often increases selectivity. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Solvent Polarity: The choice of solvent can influence which leaving group is favored. Aprotic polar solvents like DMF, DMSO, or sulfolane are common for SₙAr reactions.[9] Experiment with a range of solvents to find the optimal medium for your specific nucleophile.

    • Nucleophile Choice: "Harder" nucleophiles (e.g., those with the negative charge on an oxygen or nitrogen) may show different selectivity compared to "softer" nucleophiles (e.g., sulfur-based).

ParameterStrategy to Enhance Selectivity (General Guideline)Rationale
Temperature Decrease temperature (e.g., from 80°C to 25°C or 0°C)May favor the pathway with the lower activation energy, potentially increasing the ratio of one isomer over the other.
Solvent Screen aprotic polar solvents (e.g., DMF, NMP, Acetone)Solvent can differentially solvate the transition states leading to the two different Meisenheimer complexes.
Reaction Time Monitor carefully and stop upon consumption of starting materialProlonged reaction times at elevated temperatures can lead to secondary reactions or isomerization.
Issue 2: Formation of Hydrolysis Byproducts
  • Observation: A peak corresponding to [M-Cl+OH] or [M-F+OH] is detected.

  • Causality: Presence of water in the reaction system.

  • Troubleshooting Protocol:

    • Solvent and Reagent Drying:

      • Use freshly distilled, anhydrous solvents. Purchase high-quality anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.

      • Dry non-solvent reagents in a vacuum oven or desiccator before use.

      • If using a base like K₂CO₃ or NaHCO₃, ensure it is freshly dried.

    • Inert Atmosphere: Assemble the reaction glassware while hot and under a stream of dry nitrogen or argon to remove adsorbed moisture. Maintain a positive pressure of inert gas throughout the reaction.

Issue 3: Complex Impurity Profile After Nitro Group Reduction
  • Observation: The crude product is a dark, complex mixture containing multiple byproducts in addition to the desired aniline.

  • Causality: Incomplete reduction and subsequent condensation of intermediates.

  • Troubleshooting Strategies:

    • Choice of Reducing System: The reducing agent and conditions are critical.[8][10]

      • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method but requires specialized equipment. It is highly effective and typically avoids the formation of condensation products.[11][12]

      • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): A very robust and common method. The acidic conditions protonate the hydroxylamine intermediate, preventing it from participating in condensation reactions.[8][12]

    • Stoichiometry and Addition: Ensure a sufficient molar excess of the reducing agent is used. For metal/acid reductions, add the metal portion-wise to control the exotherm.

    • pH Control: During work-up, be mindful of the pH. Premature neutralization can sometimes trigger condensation if unreacted intermediates are still present.

Reducing SystemCommon Side ProductsMitigation Strategy
SnCl₂ / HCl Tin salts (in work-up)Ensure complete basification during work-up to precipitate tin hydroxides, followed by thorough extraction.[12]
Fe / HCl or NH₄Cl Iron salts, incomplete reductionUse activated iron powder and ensure acidic conditions are maintained throughout the reaction.
Catalytic Hydrogenation Incomplete reductionEnsure catalyst is active, use appropriate pressure and temperature, and monitor hydrogen uptake.[11]
Sodium Hydrosulfite Azoxy/Azo compoundsOften used for selective reduction; control stoichiometry and temperature carefully.[5]

Analytical Protocols for Side Product Identification

A robust analytical strategy is essential for identifying and quantifying side products.

Protocol 1: General HPLC-UV/MS Method for Reaction Monitoring

This protocol provides a starting point for developing a method to separate the starting material, desired product, and potential side products.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for these aromatic compounds.[13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient is recommended to resolve compounds with different polarities.

    • Start at 30-40% B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV/PDA Detector: Monitor at multiple wavelengths (e.g., 254 nm for general aromatics, and a longer wavelength around 340 nm where the nitro group contributes to absorbance). A PDA detector is invaluable for assessing peak purity.[13][14]

    • Mass Spectrometer (ESI): Operate in both positive and negative ion modes to capture molecular ions ([M+H]⁺, [M-H]⁻, [M+Na]⁺) for all components. This is the most direct way to confirm the mass of side products.[14]

Protocol 2: Utilizing ¹⁹F NMR for Isomer Characterization

¹⁹F NMR is a uniquely powerful tool for this specific molecule, as it can unambiguously differentiate between substitution at the C-Cl versus the C-F position.

  • Sample Preparation: Isolate the impurity or the product mixture using preparative HPLC or column chromatography. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Interpretation:

    • The starting material will show two signals: one for the aromatic -F and one for the -CF₃ group.

    • Product of F-substitution: The signal corresponding to the aromatic -F will disappear. The chemical shift of the -CF₃ group will likely change due to the new adjacent substituent.

    • Product of Cl-substitution: The signal for the aromatic -F will remain, but its chemical shift and coupling pattern will change significantly due to the altered electronic environment. The -CF₃ signal will also shift.

    • Computational Prediction: DFT calculations can be used to predict the ¹⁹F NMR chemical shifts of potential products, aiding in the assignment of experimental spectra.[15]

Visualizations of Key Processes

SₙAr Mechanism and Isomer Formation

SNAr_Mechanism cluster_intermediates Meisenheimer Complexes cluster_products Products Reactants Starting Material + Nucleophile (Nu⁻) Meisenheimer_Cl Attack at C-Cl (ipso-substitution) Reactants->Meisenheimer_Cl Path A Meisenheimer_F Attack at C-F (ipso-substitution) Reactants->Meisenheimer_F Path B Product_F_Sub Product A (Cl displaced) Meisenheimer_Cl->Product_F_Sub - Cl⁻ Product_Cl_Sub Product B (F displaced) Meisenheimer_F->Product_Cl_Sub - F⁻

Caption: SₙAr pathways for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

Troubleshooting Workflow for Unknown Impurities

Troubleshooting_Workflow decision decision Start Unknown Peak Detected in HPLC/TLC LCMS Analyze by LC-MS Start->LCMS Mass_Data Mass_Data LCMS->Mass_Data Compare_Mass Compare Mass to Expected Side Products (Table 1) Mass_Data->Compare_Mass Yes No_Mass Optimize MS Method (Ionization Source, Solvent) Mass_Data->No_Mass No Match_Found Match_Found Compare_Mass->Match_Found Isolate Isolate Impurity via Prep-HPLC or Column Match_Found->Isolate Yes No_Match Consider Dimerization or Rearrangement Match_Found->No_Match No NMR Characterize by ¹H, ¹³C, ¹⁹F NMR Isolate->NMR Structure_Confirm Confirm Structure NMR->Structure_Confirm No_Match->Isolate

Caption: Logical workflow for the identification of an unknown side product.

Nitro Group Reduction Pathway and Potential Side Reactions

Nitro_Reduction_Pathway cluster_side_products Condensation Side Products Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction

Sources

Optimization

Optimization of reaction conditions for nucleophilic substitution on 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Welcome to the Technical Support Center. Engineered for researchers, synthetic chemists, and drug development professionals, this guide addresses the specific regioselectivity and reactivity challenges associated with fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Engineered for researchers, synthetic chemists, and drug development professionals, this guide addresses the specific regioselectivity and reactivity challenges associated with functionalizing 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene .

As a highly functionalized electrophilic scaffold, this molecule is a prime candidate for Nucleophilic Aromatic Substitution (SNAr). However, the presence of multiple halogens and competing steric environments requires precise optimization. This document synthesizes mechanistic theory with field-proven protocols to ensure high-yield, regioselective functionalization.

Part 1: Mechanistic Insights & Regioselectivity

Q: The substrate contains both a chlorine (C2) and a fluorine (C4) atom. Why does substitution occur almost exclusively at the 4-fluoro position?

A: The >99% regioselectivity for the 4-fluoro position is governed by three intersecting principles of physical organic chemistry:

  • Leaving Group Kinetics: In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity inductively stabilizes this transition state far better than chlorine. Consequently, the relative reactivity in SNAr is typically F >> Cl >> Br, making the fluorinated position inherently more reactive [1].

  • Electronic Activation: The 4-fluoro position is located para to the strongly electron-withdrawing nitro group (-NO2) and ortho to the trifluoromethyl group (-CF3). Both groups synergistically withdraw electron density via resonance and inductive effects, lowering the activation energy required to form the Meisenheimer complex [2].

  • Steric Shielding: While the 2-chloro position is theoretically activated (ortho to -NO2, ortho to -CF3), it is physically sandwiched between these two massive substituents. This severe steric penalty blocks the nucleophilic trajectory to C2, ensuring attack occurs at the highly accessible C4 position [3].

SNAr_Optimization Start 2-Chloro-4-fluoro-1-nitro- 3-trifluoromethylbenzene Nu Nucleophile Addition (e.g., Amine, Alkoxide) Start->Nu Base, Solvent 0°C to RT Steric C2 Attack Blocked (Steric Shielding by -NO2 & -CF3) Start->Steric Blocked Pathway Meisenheimer Meisenheimer Complex at C4 (Stabilized by -NO2 & -CF3) Nu->Meisenheimer Rate-Determining Step Product 4-Substituted Product (High Yield, >99% Regioselectivity) Meisenheimer->Product Fast F⁻ Elimination

Figure 1: Mechanistic workflow and regioselectivity of SNAr on the target fluorobenzene scaffold.

Part 2: Experimental Protocols & Optimization

Q: What is the baseline protocol for achieving clean mono-substitution with an amine nucleophile?

A: To achieve clean C-N bond formation without promoting side reactions (such as hydrolysis or degradation), we recommend a mild, base-mediated protocol in a polar aprotic solvent. The following protocol is a self-validating system designed for primary and secondary amines.

Standard Operating Procedure: Regioselective Amine Substitution

  • Preparation & Atmosphere: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).

    • Causality: The C4 position is exceptionally electrophilic. Excluding ambient moisture prevents competitive hydrolysis, which would yield the unwanted 4-hydroxy (phenol) side product.

  • Reagent Loading: Dissolve 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 equiv, typically 1.0 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA acts as an acid scavenger for the generated HF. Its bulky, non-nucleophilic nature ensures it does not compete with your target amine for the electrophilic aromatic center.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the target amine (1.05 equiv).

    • Causality: Cooling mitigates the highly exothermic formation of the Meisenheimer complex, suppressing potential di-substitution or polymerization pathways.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20–25 °C). Monitor via LC-MS.

    • Validation Step: The reaction is self-validating via mass spectrometry. A successful reaction will show a mass shift corresponding to [M - 19 (Fluorine) + Mass(Nucleophile)]. The strict absence of a peak at [M - 35 (Chlorine) + Mass(Nucleophile)] confirms that regioselectivity was maintained.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Part 3: Troubleshooting & FAQs

Q: I am observing a highly polar side product that streaks on my TLC plate. What is it, and how do I eliminate it? A: This is almost certainly the 4-hydroxy derivative, formed via competitive hydrolysis. Because the aromatic ring is hyper-activated by both the -NO2 and -CF3 groups, even trace amounts of water can act as a nucleophile. Resolution: Ensure all solvents are strictly anhydrous. Use freshly distilled or molecular sieve-dried amines. If you are utilizing hygroscopic inorganic bases (like K2CO3), they must be oven-dried at 120 °C overnight prior to use [4].

Q: My reaction with an alcohol (to form an aryl ether) is sluggish and incomplete, even after 24 hours. How do I push this to completion? A: Neutral alcohols are significantly weaker nucleophiles than amines and often fail to overcome the activation barrier, even on highly activated scaffolds. Resolution: You must pre-form the alkoxide. Treat your alcohol with a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in anhydrous THF at 0 °C for 15 minutes before introducing the fluorobenzene. This exponentially increases the nucleophilicity of the oxygen atom, driving the reaction to completion within 1-2 hours.

Q: Can I displace the 2-chloro group after the 4-fluoro group has been successfully substituted? A: This is exceptionally difficult and generally not recommended. Once the 4-fluoro group is replaced by an electron-donating group (such as an amine or ether), the aromatic ring is flooded with electron density, severely dampening its electrophilicity. Furthermore, the massive steric hindrance at C2 remains unchanged. Forcing conditions (e.g., >130 °C, sealed pressure tubes, super-stoichiometric strong nucleophiles) are required, which typically result in substrate decomposition rather than clean substitution.

Part 4: Quantitative Data Summary

The following table synthesizes optimized parameters for various nucleophile classes reacting with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. Use this matrix to select your baseline conditions.

Nucleophile ClassRecommended SolventOptimal BaseTemp (°C)Time (h)Expected Yield (%)Regioselectivity (C4:C2)
Primary Amine DCM or THFDIPEA (1.5 eq)0 → 200.5 - 1.0> 90%> 99:1
Secondary Amine THF or DMFK2CO3 (2.0 eq)202.0 - 4.085 - 90%> 99:1
Alkoxide (RO⁻) DMF or THFNaH (1.1 eq)0 → 201.0 - 2.080 - 85%> 99:1
Thiolate (RS⁻) THFEt3N (1.5 eq)00.5> 90%> 99:1
Part 5: References
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions Source: BenchChem URL:

  • A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution Source: BenchChem URL:

  • Synthesis, theoretical studies, and effect on the photosynthetic electron transport of trifluoromethyl arylamides Source: PubMed (NIH) URL:

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: Accounts of Chemical Research (ACS Publications) URL:

Troubleshooting

Technical Support Center: Troubleshooting &amp; Removal of Unreacted 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals facing purification bottlenecks with hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals facing purification bottlenecks with highly electron-deficient fluoronitrobenzene derivatives.

This guide provides field-proven, self-validating protocols for the complete removal of unreacted 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene from your reaction mixtures, ensuring high-purity downstream products without the need for exhaustive chromatography.

Section 1: Mechanistic Causality & FAQs

Q1: Why does 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene persist in the organic phase during standard aqueous workups? A1: This persistence is driven by the compound's extreme lipophilicity and lack of ionizable protons. Standard liquid-liquid extractions (e.g., brine or sodium bicarbonate washes) rely on partitioning polar or charged species into the aqueous layer. Because this starting material remains highly non-polar and neutral under standard workup conditions, it co-elutes and co-extracts with your desired organic product.

Q2: What is the mechanistic rationale for using nucleophilic scavengers to remove this specific compound? A2: The causality behind chemical scavenging lies in the molecule's extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is highly activated by the synergistic electron-withdrawing effects of the para-nitro (-NO2) and ortho-trifluoromethyl (-CF3) groups. By introducing a highly reactive, phase-separable nucleophile, we force the unreacted starting material to undergo a rapid SNAr reaction. This either covalently tethers the impurity to a macroscopic solid support[1] or converts it into a highly polar, water-soluble adduct[2].

Q3: How do I choose between solid-supported scavengers (e.g., PS-Trisamine) and liquid-phase quenchers (e.g., Diethanolamine)? A3: The choice dictates your downstream workflow and depends on your product's stability:

  • Solid-Supported Scavengers (PS-Trisamine / Si-Thiol): Ideal when your desired product is sensitive to aqueous acidic/basic conditions or when performing high-throughput parallel synthesis[3]. The unreacted electrophile binds to the resin, requiring only a simple filtration to yield the pure product[1].

  • Liquid-Phase Quenchers (Diethanolamine): Best for large-scale synthesis where resin costs are prohibitive. Diethanolamine acts as an internal scavenger[2], displacing the fluorine to form a highly polar diol-adduct that is easily removed via a mild aqueous acidic wash.

Q4: My PS-Trisamine resin isn't removing all the starting material. What self-validating checks should I perform? A4: A self-validating protocol requires checking three physical parameters:

  • Swelling Solvent: Polystyrene-based resins require swelling to expose their internal active sites. Ensure your solvent is dichloromethane (DCM), tetrahydrofuran (THF), or DMF. If you use non-swelling solvents like acetonitrile, the resin will collapse, halting the scavenging process.

  • Stoichiometry: Scavenging highly deactivated mixtures typically requires 3.0 to 6.0 equivalents of the resin relative to the unreacted electrophile to drive the reaction to completion.

  • Agitation: Use orbital shaking or overhead stirring. Magnetic stir bars will physically grind the resin beads into a fine powder, clogging your filters and drastically reducing scavenging efficacy.

Section 2: Quantitative Data & Scavenger Selection

To facilitate rapid decision-making, the following table summarizes the quantitative parameters for validated scavenging systems.

Scavenger TypeMechanism of RemovalTypical EquivalentsReaction Time (RT)Optimal SolventsPost-Reaction Processing
PS-Trisamine Covalent capture (Solid)3.0 - 6.0 eq2 - 4 hoursDCM, THF, DMFFiltration through frit/Celite
Si-Thiol Covalent capture (Solid)2.0 - 4.0 eq1 - 2 hoursBroad compatibilityFiltration (no swelling needed)
Diethanolamine Polarity shift (Liquid)3.0 - 5.0 eq2 - 4 hoursDMF, NMP, DMSOAqueous wash (1M HCl)

Section 3: Experimental Protocols

Protocol A: Solid-Phase Scavenging using PS-Trisamine

Self-Validating Check: The filtrate must show a complete absence of the starting material by TLC/LC-MS before proceeding to the concentration step. If the starting material is still present, add 2.0 additional equivalents of resin and agitate for another hour.

  • Preparation: Upon completion of your primary SNAr reaction, dilute the crude mixture with a swelling solvent (e.g., DCM or THF) to achieve a concentration of ~0.1 M.

  • Resin Addition: Add 3.0 to 6.0 equivalents of PS-Trisamine resin (typical loading capacity: 3.0 - 4.0 mmol/g) relative to the calculated amount of unreacted 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

  • Agitation: Agitate the suspension using an orbital shaker at room temperature (25°C) for 2 to 4 hours.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit.

  • Washing: Wash the resin cake with 3 column volumes of DCM, followed by 1 column volume of methanol to ensure complete elution of your desired product.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the purified product.

Protocol B: Liquid-Phase Scavenging using Diethanolamine

Self-Validating Check: The pH of the aqueous wash must be strictly monitored (pH < 3) using indicator paper to ensure the newly formed diethanolamine adduct remains fully protonated and partitioned into the aqueous layer.

  • Quenching: To the crude reaction mixture, add 3.0 to 5.0 equivalents of diethanolamine directly to the reaction vessel[2].

  • Incubation: Stir the mixture at room temperature for 2 to 4 hours to allow complete conversion of the highly electrophilic starting material into the polar diol-adduct.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Extraction: Wash the organic layer with 1M HCl (3 x 20 mL per gram of crude). The acidic conditions protonate the tertiary amine of the adduct, driving it entirely into the aqueous phase.

  • Finishing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 4: Decision Workflow

SNAr_Scavenging_Workflow Start Unreacted 2-Chloro-4-fluoro- 1-nitro-3-trifluoromethylbenzene Decision Is the desired product sensitive to aqueous acid? Start->Decision Liquid Liquid-Phase Quench (Diethanolamine) Decision->Liquid No (Acid Stable) Solid Solid-Supported Scavenger (PS-Trisamine / Si-Thiol) Decision->Solid Yes (Acid Sensitive) LiqStep1 Add 3-5 eq Diethanolamine Stir 2-4h at 25°C Liquid->LiqStep1 SolStep1 Add 3-6 eq PS-Trisamine Agitate 2-4h at 25°C Solid->SolStep1 LiqStep2 Aqueous Wash (1M HCl) Extract Organic Layer LiqStep1->LiqStep2 End Pure Product in Organic Phase/Filtrate LiqStep2->End SolStep2 Filter through Frit Wash Resin with DCM SolStep1->SolStep2 SolStep2->End

Caption: Workflow for removing unreacted 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene.

References

  • Technical Support Center: Sulfonyl Chloride Work-up Benchchem 3

  • Solid-Supported Reagents and Scavengers Sopachem 1

  • Argonaut Quest Training Workshop 2 ArtisanTG

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis ResearchGate 2

Sources

Optimization

Degradation pathways of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene under various conditions

Technical Support Center: Degradation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate and degradation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. Direct experimental data on this specific molecule is limited in published literature. Therefore, this document synthesizes established principles from related chemical classes—halogenated nitroaromatics, fluorinated compounds, and trifluoromethyl-substituted benzenes—to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should consider for this compound?

Given its structure, 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is susceptible to three main degradation routes:

  • Biodegradation: Microbial metabolism is a key pathway for many nitroaromatic compounds.[1][2] The initial steps often involve the reduction of the nitro group under anaerobic conditions or oxidative attack on the aromatic ring under aerobic conditions.[1][3][4]

  • Photodegradation: The presence of a nitro group and halogen substituents on the benzene ring suggests the molecule may absorb UV-Vis light, leading to photolytic degradation. Sunlight can catalyze nitration and halogenation reactions, and also generate hydroxyl radicals that can initiate degradation.[5]

  • Chemical Degradation: Reductive or oxidative chemical processes can also degrade the molecule. For instance, zero-valent iron (Fe(II)) is known to reduce nitroaromatic compounds.[6] Advanced oxidation processes (AOPs) that generate hydroxyl radicals are also a potential, albeit aggressive, degradation method.

Q2: What makes this compound potentially resistant to degradation?

The molecule's structure contains several features that contribute to its likely recalcitrance:

  • Electron-Withdrawing Groups: The nitro (-NO₂), chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃) groups are all strongly electron-withdrawing. This deactivates the aromatic ring, making it less susceptible to oxidative attack by microbial enzymes.[5]

  • Carbon-Fluorine Bonds: The C-F bonds, particularly in the trifluoromethyl group, are exceptionally strong and stable. Fully fluorinated compounds like perfluoroalkyl acids (PFAAs) are known for their extreme persistence in the environment.[7][8] While this compound is not a PFAA, the CF₃ group will likely resist cleavage.

  • Toxicity: Nitroaromatic compounds and their intermediates can be toxic to the microorganisms responsible for their degradation, potentially inhibiting the process at higher concentrations.[5][9] Fluorinated compounds can also suppress microbial growth and diversity in soil.[10]

Q3: What are the most probable initial steps in its biodegradation?

Based on analogous compounds, the initial enzymatic attacks are likely to target the nitro and chloro groups:

  • Nitro Group Reduction: The most common initial step for nitroaromatics is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[1] This often occurs under anaerobic conditions and can be a detoxification step.

  • Oxidative Denitration: Under aerobic conditions, monooxygenase or dioxygenase enzymes can attack the carbon atom bearing the nitro group, leading to its elimination as nitrite (NO₂⁻) and the formation of a phenol.[1]

  • Reductive Dehalogenation: The chlorine atom can be removed reductively, replaced by a hydrogen atom. This is a common mechanism for chlorinated compounds under anaerobic conditions.[11]

  • Hydrolytic Dehalogenation: The chlorine atom could be replaced by a hydroxyl group via hydrolysis, although this is generally a slower process for aryl halides unless facilitated by microbial enzymes.

Q4: What analytical methods are best suited for monitoring the degradation of this compound and its byproducts?

A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Photodiode Array (PDA) detector is ideal for quantifying the parent compound. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile intermediates and degradation products. The mass spectrometer provides structural information crucial for elucidating degradation pathways.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile, polar metabolites that are difficult to analyze by GC, LC-MS/MS is the method of choice. It provides both separation and high-sensitivity structural identification.[14]

Troubleshooting Guide

Issue 1: My experiment shows very slow or no degradation of the target compound.

Possible Cause Scientific Rationale & Troubleshooting Steps
Compound Toxicity (Biodegradation) The parent compound or an early intermediate may be toxic to the microbial consortium, inhibiting metabolic activity.[9] Solution: 1. Run a toxicity assay (e.g., Microtox® or respirometry) to determine the EC50 value.[15] 2. Start your degradation experiment with a much lower concentration of the compound. 3. Consider using a microbial consortium already acclimated to similar halogenated or nitroaromatic compounds.
Recalcitrant Structure (All Methods) The combination of electron-withdrawing groups and the stable C-F bonds makes the molecule inherently resistant to attack.[5][7] Solution (Biodegradation): 1. Introduce a readily biodegradable co-substrate (e.g., glucose, succinate) to stimulate cometabolism. 2. Use a microbial consortium known for degrading highly halogenated compounds. Solution (Photodegradation): 1. Ensure your light source has sufficient energy (i.e., shorter wavelength, <300 nm) to initiate photolysis, but be aware this may not be environmentally relevant. 2. Add a photosensitizer (e.g., acetone) or a photocatalyst (e.g., TiO₂, g-C₃N₄) to the system to generate reactive oxygen species.[14][16]
Sub-optimal Environmental Conditions Microbial enzymes and chemical reactions are highly sensitive to pH, temperature, and oxygen levels.[9] Solution: 1. pH: Buffer your medium to the optimal range for your microbial culture (typically pH 6-8). 2. Oxygen: For reductive pathways, ensure strictly anaerobic conditions by purging with N₂ or Ar gas and adding a reducing agent. For oxidative pathways, ensure adequate aeration. 3. Nutrients: Confirm that essential nutrients (N, P, trace elements) are not limiting in your biodegradation medium.

Issue 2: I am observing the formation of an unknown intermediate that accumulates over time.

Possible Cause Scientific Rationale & Troubleshooting Steps
Incomplete Mineralization The microbial consortium may only be capable of partial degradation, transforming the parent compound into a metabolite that it cannot further metabolize. This is common in xenobiotic degradation.[9] Solution: 1. Attempt to identify the intermediate using GC-MS or LC-MS/MS. Compare the mass spectrum to libraries and predict fragmentation patterns. 2. Based on the identified structure, supplement the experiment with a different microbial species known to degrade that class of intermediate. 3. Analyze for the release of inorganic ions (Cl⁻, F⁻, NO₂⁻) to determine if the substituents are being cleaved from the ring.
Polymerization of Reactive Intermediates Reductive or oxidative processes can form highly reactive intermediates (e.g., anilines, phenols) that can polymerize into larger, often colored, insoluble compounds. Solution: 1. Monitor the total organic carbon (TOC) of your solution. A decrease in soluble TOC without complete mineralization may suggest precipitation or polymerization. 2. Use a different analytical column or mobile phase to check for very large or very polar compounds that may not be eluting in your primary method.

Experimental Protocols & Data

Physicochemical Properties Summary

The following table summarizes key properties for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, which are crucial for designing degradation experiments.

PropertyValue / PredictionSourceImplication for Experiments
Molecular Formula C₇H₂ClF₄NO₂PubChem-
Molecular Weight 243.54 g/mol PubChemEssential for preparing solutions of known molarity.
Predicted XLogP3 3.2PubChemIndicates moderate hydrophobicity; the compound will likely partition to organic phases, soils, and sediments.[7]
Predicted Water Solubility 55.8 mg/LPubChemSufficiently soluble for aqueous-phase degradation studies, but may require a co-solvent for higher concentrations.
Hazard Statements H302, H315, H319, H335PubChemHarmful if swallowed, causes skin/eye irritation, may cause respiratory irritation.[17] Handle with appropriate PPE in a fume hood.

Note: Properties are computationally predicted by PubChem as experimental data is scarce.

Protocol 1: Aerobic Biodegradation Screening

This protocol is adapted from standard OECD 301 guidelines to provide a rapid assessment of biodegradability.

  • Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium (e.g., Bushnell-Haas) lacking a carbon source.

  • Prepare Inoculum: Obtain activated sludge from a local wastewater treatment plant or use a pre-cultured microbial consortium. Wash the inoculum by centrifugation and resuspend in the mineral salts medium to remove residual carbon sources.

  • Set up Microcosms:

    • Test Flasks: In triplicate, add 100 mL of mineral salts medium to 250 mL flasks. Add the target compound (from a sterile stock solution) to a final concentration of 10-20 mg/L. Add the washed inoculum (e.g., to a final concentration of 30 mg/L suspended solids).

    • Toxicity Control: As above, but also include a readily biodegradable carbon source (e.g., 100 mg/L sodium benzoate) to confirm the inoculum is not inhibited by the test compound.

    • Abiotic Control: As the test flask, but use a sterilized (e.g., autoclaved or sodium azide-treated) inoculum to measure abiotic losses like sorption or hydrolysis.

  • Incubation: Incubate all flasks on an orbital shaker (120 rpm) at 25°C in the dark.

  • Sampling and Analysis: At regular intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove aliquots from each flask. Filter the samples (0.22 µm) and analyze the supernatant for the parent compound concentration using HPLC-UV.

  • Data Interpretation: Compare the disappearance of the compound in the test flasks to the abiotic controls. Significant removal in the test flasks indicates biodegradation.

Protocol 2: Photodegradation in an Aqueous System
  • Prepare Solution: Prepare a solution of the target compound (e.g., 5 mg/L) in ultrapure water. If solubility is an issue, a co-solvent like acetonitrile can be used, but keep its concentration low (<1%) as it can act as a photosensitizer.

  • Set up Reaction Vessels:

    • Test Samples: Place the solution in triplicate in sealed quartz tubes (which are transparent to UV light).

    • Dark Controls: Wrap identical tubes in aluminum foil to serve as dark controls, accounting for any hydrolysis or sorption to the vessel walls.

  • Irradiation: Place the tubes in a photochemical reactor equipped with a lamp that simulates sunlight (e.g., a Xenon arc lamp with filters) or a specific wavelength UV lamp (e.g., 254 nm or 313 nm). Maintain a constant temperature using a cooling fan or water bath.

  • Sampling and Analysis: At set time points, remove a tube (one for each time point) and analyze its contents by HPLC-UV to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration (ln(C/C₀)) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the degradation rate constant (k) can be determined from the slope.

Visualizations: Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the most likely initial degradation steps for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene based on established microbial pathways for related compounds.[1][3][4][18]

DegradationPathways Parent 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (Anaerobic) Phenol Phenolic Product (3-Chloro-5-fluoro-2-(trifluoromethyl)phenol) Parent->Phenol Mono/Dioxygenase (Aerobic) Dechlorinated Dechlorinated Product (4-Fluoro-1-nitro-3-(trifluoromethyl)benzene) Parent->Dechlorinated Reductive Dehalogenase (Anaerobic) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Amine Amino Product (2-Chloro-4-fluoro-3-(trifluoromethyl)aniline) Hydroxylamino->Amine Reduction Nitrite Nitrite (NO₂⁻) Phenol->Nitrite Chloride Chloride (Cl⁻) Dechlorinated->Chloride

Caption: Hypothesized initial microbial degradation routes for the target compound.

Experimental Workflow for Biodegradation Study

This diagram outlines the logical flow of a typical biodegradation experiment, from setup to final data analysis.

Workflow cluster_prep 1. Preparation cluster_setup 2. Microcosm Setup cluster_run 3. Incubation & Sampling cluster_analysis 4. Analysis & Interpretation Prep_Medium Prepare Mineral Salts Medium Setup_Test Inoculate Test Flasks (Compound + Inoculum) Prep_Medium->Setup_Test Setup_Abiotic Setup Abiotic Controls (Compound + Sterile Inoculum) Prep_Medium->Setup_Abiotic Setup_Tox Setup Toxicity Controls (Compound + Inoculum + Benzoate) Prep_Medium->Setup_Tox Prep_Inoculum Acquire & Wash Inoculum Prep_Inoculum->Setup_Test Prep_Inoculum->Setup_Abiotic Prep_Inoculum->Setup_Tox Prep_Stock Prepare Sterile Compound Stock Prep_Stock->Setup_Test Prep_Stock->Setup_Abiotic Prep_Stock->Setup_Tox Incubate Incubate at 25°C on Orbital Shaker Setup_Test->Incubate Setup_Abiotic->Incubate Setup_Tox->Incubate Sample Collect Samples Over Time (0-28 days) Incubate->Sample Process_Sample Filter Samples (0.22 µm) Sample->Process_Sample Analyze Analyze Supernatant (HPLC-UV / GC-MS) Process_Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Interpret Compare Test vs. Controls Calculate Degradation Rate Plot->Interpret

Caption: Standard workflow for conducting an aerobic biodegradation screening test.

References

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Available from: [Link]

  • Annual Reviews. (2014, February 13). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (2025, August 9). Comparison of experimental methods for determination of toxicity and biodegradability of xenobiotic compounds. Available from: [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • Medium. (2025, December 18). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. Available from: [Link]

  • MDPI. Microorganisms | Special Issue : Microbial Degradation of Xenobiotics. Available from: [Link]

  • ACS Publications. (2025, October 21). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Available from: [Link]

  • Xenobiotic Degradation by Bacterial Enzymes. Available from: [Link]

  • ResearchGate. Degradation of nitroaromatic and nitramine explosive compounds by xenobiotic reductase XenB under aerobic and anaerobic conditions. Available from: [Link]

  • ACS Publications. (2022, June 29). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Available from: [Link]

  • Wiley Online Library. (2012, June 15). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Available from: [Link]

  • IIP Series. BIODEGRADATION OF XENOBIOTIC COMPOUNDS. Available from: [Link]

  • National Institutes of Health (NIH). (2022, August 31). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Available from: [Link]

  • Frontiers. (2022, August 25). Current bioinformatics tools for biodegradation of xenobiotic compounds. Available from: [Link]

  • Google Patents. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.
  • PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]

  • ResearchGate. The effect of fluorinated compounds on living organisms (review). Available from: [Link]

  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Available from: [Link]

  • ResearchGate. (A). Degradation of 0.3 mM 2-chloro-4-nitrophenol by selected fungal.... Available from: [Link]

  • Frontiers. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Available from: [Link]

  • Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Available from: [Link]

  • PLOS One. (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available from: [Link]

  • National Institutes of Health (NIH). (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available from: [Link]

  • PubChem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. Available from: [Link]

  • PubMed. (2011, December 15). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Available from: [Link]

  • ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Available from: [Link]

  • MDPI. (2023, June 8). Investigating the Performance and Stability of Fe3O4/Bi2MoO6/g-C3N4 Magnetic Photocatalysts for the Photodegradation of Sulfonamide Antibiotics under Visible Light Irradiation. Available from: [Link]

  • ScienceDirect. (2018, January 11). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Available from: [Link]

  • PubMed. (2011, October 1). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. Available from: [Link]

  • Chemical Watch. (2025, December 4). EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. Available from: [Link]

  • North Carolina Coastal Federation. Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available from: [Link]

  • ResearchGate. (2012, February 14). (PDF) Degradation of chlorinated nitroaromatic compounds. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. This versatile building block presents a unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene. This versatile building block presents a unique challenge in synthetic chemistry: controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to navigate the complexities of this substrate and achieve desired synthetic outcomes.

Part 1: Fundamental Principles of Reactivity

This section addresses the core electronic and steric factors governing the reactivity of the substrate. Understanding these principles is the first step in troubleshooting and optimizing your reactions.

Q1: Which position on the aromatic ring is intrinsically more reactive towards nucleophiles and why?

A1: The carbon at position 2 (C2), bonded to the chlorine atom, is electronically the most activated site for nucleophilic attack. The reactivity in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex, which is formed when the nucleophile adds to the ring.[1][2] The reaction's rate-determining step is typically this initial attack, which temporarily breaks the ring's aromaticity.[3]

  • Electronic Activation: The powerful electron-withdrawing nitro group (-NO2) at C1 is ortho to the C2 position. This proximity allows the negative charge of the Meisenheimer complex to be effectively delocalized onto the nitro group through resonance, providing significant stabilization.[4][5]

  • Inductive Effects: While the trifluoromethyl (-CF3) group at C3 also exerts a strong electron-withdrawing inductive effect, its meta position relative to C2 means it cannot participate in resonance stabilization for an attack at this site.[6] For an attack at C4 (the fluoro-position), the nitro group is meta, meaning it cannot provide resonance stabilization, making this pathway electronically less favorable.[4]

Q2: What are the competing roles of the trifluoromethyl group?

A2: The trifluoromethyl (-CF3) group at C3 plays a crucial dual role that is central to controlling regioselectivity:

  • Electronic Deactivation (Inductive): As a potent electron-withdrawing group, it enhances the overall electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in general.[7]

  • Steric Hindrance: The -CF3 group is sterically bulky. Its position adjacent to C2 creates significant steric hindrance, which can impede the approach of a nucleophile to the electronically favored C2 position.[8][9] This steric barrier is the primary factor that can be exploited to direct reactions towards the C4 position.

Q3: In the context of SNAr, which is a better leaving group: chloride or fluoride?

A3: This is a common point of confusion compared to SN1/SN2 reactions. In SNAr, the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[2] Therefore, the leaving group's ability to activate the ring towards attack is more critical than its bond strength.

  • Fluorine's high electronegativity makes the carbon it's attached to (C4) more electrophilic (electron-poor), thus accelerating the rate of nucleophilic attack compared to chlorine.[2][10]

  • However, the C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group in the second, fast elimination step.[11]

For this specific substrate, the electronic activation from the ortho-nitro group at C2 is the dominant factor, making the C-Cl bond the primary target despite chlorine being a slightly weaker activator than fluorine.

Part 2: Troubleshooting Guide & FAQs

This section provides practical, scenario-based advice for common issues encountered during experimentation.

Issue: My reaction yields a mixture of C2 (chloro-substitution) and C4 (fluoro-substitution) products. How can I improve selectivity for the C2 position?

  • Underlying Cause: Your reaction conditions do not sufficiently favor the electronically preferred pathway over the sterically accessible one. This often happens with moderately sized nucleophiles or at elevated temperatures.

  • Troubleshooting Steps:

    • Select a Smaller Nucleophile: The most effective strategy is to minimize steric hindrance. Use nucleophiles with low steric bulk, such as ammonia, methylamine, sodium methoxide, or small thiols. These reagents can more easily access the sterically encumbered C2 position.

    • Lower the Reaction Temperature: The reaction leading to the C2-substituted product is electronically favored and thus likely has a lower activation energy. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor this kinetic product over the C4-substituted product, which may require more energy to overcome its less favorable electronic arrangement.[12]

    • Optimize the Solvent: Use a standard polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, maximizing its reactivity.[12]

Issue: I need to synthesize the C4-substituted product (displacing fluorine). How can I achieve this selectivity?

  • Underlying Cause: To achieve this outcome, you must create conditions where the steric barrier at C2 is the dominant factor, forcing the reaction to the less electronically activated but more accessible C4 position.

  • Troubleshooting Steps:

    • Employ a Bulky Nucleophile: This is the key to reversing the inherent selectivity. Use sterically demanding secondary amines (e.g., piperidine, diethylamine) or bulky alkoxides (e.g., potassium tert-butoxide). The size of these nucleophiles will strongly disfavor attack at the C2 position due to steric clash with the adjacent -CF3 group.[8][9]

    • Increase Reaction Temperature: Since the C4 position is electronically less activated, a higher activation energy barrier may need to be overcome. Gently increasing the reaction temperature (e.g., 50-80 °C) can provide the necessary energy, but this should be done cautiously while monitoring for side products.

    • Use a Non-Nucleophilic Base: If your nucleophile is an alcohol or thiol, use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate it in situ, creating a more potent and sterically defined nucleophile.

Frequently Asked Questions (FAQs)

  • Q: How does solvent choice impact my results?

    • A: Polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) are generally required for SNAr reactions. They increase the reactivity of the nucleophile by not solvating it as strongly as protic solvents (like ethanol or water). In some cases, less polar solvents might slightly enhance selectivity for the C2 position by favoring the pathway with greater charge stabilization, but this effect is often minor compared to nucleophile size and temperature.[12]

  • Q: Are there any side reactions to be aware of?

    • A: With strong bases and high temperatures, elimination reactions to form a benzyne intermediate are theoretically possible, but highly unlikely given the strongly activated nature of this substrate towards the SNAr mechanism.[5][7] If using amine nucleophiles, ensure your starting material is pure, as related isomers could lead to unexpected products.

Part 3: Data Summary & Recommended Protocols

Table 1: Regioselectivity Control Based on Nucleophile Choice
NucleophileKey PropertyTarget PositionRecommended SolventTypical Temp.Expected Outcome
Ammonia (NH₃)Small, HardC2 (-Cl)DMSO25 - 50 °CHigh selectivity for C2-amino product
Sodium Methoxide (NaOMe)Small, HardC2 (-Cl)DMF0 - 25 °CHigh selectivity for C2-methoxy product
PiperidineBulky, SoftC4 (-F)NMP60 - 80 °CHigh selectivity for C4-piperidino product
Potassium tert-ButoxideVery Bulky, HardC4 (-F)THF, DMF25 - 60 °CHigh selectivity for C4-tert-butoxy product
Experimental Protocols

Protocol 1: Selective Synthesis of 2-Amino-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (C2 Substitution)

  • Setup: To a solution of 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in DMSO (0.5 M), add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Reaction: Seal the reaction vessel and stir the mixture at 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol/water if necessary to obtain the pure C2-amino product. Confirm regioselectivity by ¹H and ¹⁹F NMR.

Protocol 2: Selective Synthesis of 4-(Piperidin-1-yl)-2-chloro-1-nitro-3-(trifluoromethyl)benzene (C4 Substitution)

  • Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Addition: Add piperidine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HF formed during the reaction.

  • Reaction: Heat the mixture to 70 °C and stir.

  • Monitoring: Monitor the disappearance of starting material by TLC or LC-MS (typically 4-8 hours).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure C4-piperidino product.

Part 4: Mechanistic Pathway Diagram

The diagram below illustrates the competing SNAr pathways. The choice of nucleophile dictates which path is favored, allowing for precise control over the final product.

SNAr_Regioselectivity cluster_start cluster_pathways cluster_products SM 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene TS2 Meisenheimer Complex (Attack at C2) SM->TS2  Small Nucleophile (e.g., NH₃)  Electronically Favored Pathway TS4 Meisenheimer Complex (Attack at C4) SM->TS4  Bulky Nucleophile (e.g., Piperidine)  Sterically Favored Pathway   P2 C2-Substituted Product (Cl Displaced) TS2->P2 Elimination of Cl⁻ P4 C4-Substituted Product (F Displaced) TS4->P4 Elimination of F⁻

Sources

Optimization

Challenges in the work-up and isolation of products from 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

To: User From: Technical Support Team (Fluorinated Intermediates Division) Subject: Troubleshooting Guide: Isolation & Work-up of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Products Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Team (Fluorinated Intermediates Division) Subject: Troubleshooting Guide: Isolation & Work-up of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Products

Welcome to the Technical Support Center

You are currently working with 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (or its derivatives). This scaffold presents a unique "perfect storm" of challenges for isolation: it combines the high lipophilicity of the trifluoromethyl group, the thermal sensitivity of the nitro group, and the hydrolytic instability of activated halogens.

This guide is structured as a series of Support Tickets addressing the most frequent failure modes reported by process chemists working with this specific scaffold.

Ticket #01: "My extraction interface is a mess (Emulsions/Rag Layers)"

The Issue: During aqueous work-up, you observe a stable emulsion or a "rag layer" between phases that refuses to settle, leading to yield loss or impure isolation.

The Technical Root Cause: This molecule is a "Pickering Emulsion" generator .[1] The combination of the highly lipophilic


 group and the polar 

group creates a surfactant-like character.[1][2] Furthermore, if the reaction mixture was basic (common in

reactions), the formation of trace phenolic byproducts (via hydrolysis of the fluorine) acts as a powerful emulsifier.

Troubleshooting Protocol:

  • Check Your Density:

    • Crucial Insight: This compound is heavy.[1] The density is likely

      
      .
      
    • Common Error: If extracting with Ethyl Acetate (density

      
      ) or Toluene, the phase inversion point is unpredictable.
      
    • Fix: Use Dichloromethane (DCM) or Chloroform for extraction.[1][2] These solvents are denser than water, ensuring your product is always in the bottom layer, compressing the rag layer upwards.

  • The "Salting Out" Technique:

    • Saturate the aqueous phase with NaCl (brine).[1] This increases the ionic strength, driving the organic compound out of the water and increasing the density difference between phases.

  • Filtration (The "Celite" Trick):

    • If a rag layer persists, it often contains suspended micro-precipitates. Filter the entire biphasic mixture through a pad of Celite 545 before attempting to separate layers. This removes the particulate matter stabilizing the emulsion.

Decision Tree: Work-up Logic

WorkUpLogic Start Start: Quenched Reaction Mixture CheckDensity Check Solvent Density Start->CheckDensity HeavySolvent Use DCM/CHCl3 (Product in Bottom Layer) CheckDensity->HeavySolvent Recommended LightSolvent Use EtOAc/Ether (Risk of Phase Inversion) CheckDensity->LightSolvent Not Recommended Emulsion Is Emulsion Present? BreakEmulsion Add Brine (Sat. NaCl) Emulsion->BreakEmulsion Yes Separate Phase Separation Emulsion->Separate No HeavySolvent->Emulsion LightSolvent->Emulsion StillBad Persisting Rag Layer? BreakEmulsion->StillBad Celite Filter Biphasic Mix through Celite StillBad->Celite Yes StillBad->Separate No Celite->Separate

Figure 1: Decision matrix for handling fluorinated nitrobenzene emulsions.

Ticket #02: "I see multiple spots on TLC (Regioselectivity & Hydrolysis)"

The Issue: You are attempting a Nucleophilic Aromatic Substitution (


) to displace the fluorine, but you see multiple impurities or starting material remaining.

The Technical Root Cause:

  • Steric Shielding: In 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, the 2-Chloro position is sterically "sandwiched" between the Nitro group (pos 1) and the Trifluoromethyl group (pos 3).[1][2] It is virtually inert to substitution.[1]

  • The Target: The 4-Fluoro position is activated by the para-nitro group, but it is ortho to the bulky

    
     group.[1] This steric bulk slows down the reaction, requiring harsher conditions which leads to side reactions.
    
  • The Side Reaction: Hydrolysis.[1][3] The activated fluorine is susceptible to attack by hydroxide (trace water + base), forming the phenol (2-chloro-4-hydroxy-1-nitro-3-trifluoromethylbenzene).[1][2]

Troubleshooting Protocol:

  • Solvent Selection for Chromatography:

    • Because of the

      
       and 
      
      
      
      groups, the product is extremely non-polar.[1][2]
    • Standard: Hexane/Ethyl Acetate often causes the product to elute with the solvent front.

    • Recommendation: Use Toluene/Hexane gradients.[1] Toluene provides "pi-pi" interaction with the nitro-aromatic ring, often separating it from non-aromatic impurities better than EtOAc.[1][2]

  • Preventing Hydrolysis:

    • Ensure your nucleophile (amine/alkoxide) is dry.[1][2]

    • Use anhydrous solvents (THF, DMF).[1][2]

    • Critical: If using inorganic bases (

      
      ), add molecular sieves to the reaction to scavenge water generated during the deprotonation.
      

Data: Expected Reactivity Profile

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Prediction
C-2 ChlorineActivated (ortho-nitro)Blocked (between

and

)
Inert to

C-4 FluorineActivated (para-nitro)Hindered (ortho to

)
Active (Slow kinetics)
C-3 TrifluoromethylElectron WithdrawingBulkyDirecting Group Only

Ticket #03: "My product is an oil and won't crystallize"

The Issue: You expect a solid, but after removing the solvent, you are left with a viscous yellow/orange oil that refuses to solidify.

The Technical Root Cause:

  • "Oiling Out": The trifluoromethyl group significantly lowers the melting point and increases lipophilicity. Small amounts of solvent residues (DCM, Toluene) act as plasticizers, preventing crystal lattice formation.[2]

  • Supercooling: Fluorinated aromatics form stable supercooled liquids.[1]

Troubleshooting Protocol:

  • The "High-Vac" Cycle:

    • Place the oil under high vacuum (

      
      ) at 40°C  (do not overheat, see Ticket #04) for at least 4 hours. This removes entrained solvent.[1]
      
  • Seed and Scratch:

    • Dissolve the oil in a minimum amount of Pentane or Heptane (highly non-polar).

    • Cool to -78°C (Dry ice/Acetone).

    • Scratch the glass vigorously with a spatula. The micro-scratches provide nucleation sites.

  • Purification Pivot:

    • If it remains an oil, do not force crystallization. Many of these intermediates are low-melting solids (

      
      ).[1][2] Proceed to the next step (e.g., reduction) using the oil, quantifying by qNMR.
      

Ticket #04: "Safety Warning: Thermal Instability"[1][2]

The Issue: You need to distill the product or run a reaction at high temperature.

The Technical Root Cause: Nitro-aromatics are inherently energetic.[1] While this specific molecule lacks an ortho-hydrogen or ortho-methyl group (which would cause rapid "Anthranil" decomposition typically seen in o-nitrotoluene), the combination of Nitro + Halogen + Thermal Stress can lead to runaway decomposition.[1][2]

Safety Protocol:

  • Never Distill to Dryness:

    • Concentrating the mother liquor to a dry residue concentrates high-boiling thermal hazards.[1] Always leave a small amount of high-boiling inert solvent if heating is required.[1][2]

  • Temperature Limit:

    • Keep bulk processing temperatures below 100°C unless Differential Scanning Calorimetry (DSC) data confirms stability.

    • Warning: The decomposition of nitro-trifluoro-aromatics releases

      
       and 
      
      
      
      (Hydrofluoric Acid).[1][2] Ensure scrubbers are active.[1]

Reaction Pathway & Steric Map

ReactivityMap cluster_sites Reaction Sites Compound 2-Cl-4-F-1-NO2-3-CF3-Benzene Site2 Position 2 (Cl) SANDWICHED (Between NO2 & CF3) Compound->Site2 Site4 Position 4 (F) HINDERED but ACTIVE (Ortho to CF3) Compound->Site4 Product 4-Substituted Product Site4->Product SideProduct Hydrolysis (Phenol) Site4->SideProduct If wet/basic Nucleophile Nucleophile (Nu-) Nucleophile->Site2 Blocked Nucleophile->Site4 Successful SNAr

Figure 2: Steric and electronic map dictating regioselectivity.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Terrier, F. (2013).[1][2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] [1][2]

    • Context: Foundational text explaining the activation effects of nitro groups and the leaving group ability of Fluorine vs. Chlorine in .
  • Properties of Fluorinated Aromatics

    • Chambers, R. D. (2004).[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1] [1][2]

    • Context: Details the lipophilicity (LogP)
  • Thermal Stability of Nitro Compounds

    • Grewer, T. (1994).[1][2] Thermal Hazards of Chemical Reactions. Elsevier.[1]

    • Context: Provides safety data on the decomposition energy of nitro-aromatics and the risks of distill
  • Emulsion Management in Fluorinated Systems

    • Journal of Fluorine Chemistry. Specific techniques for phase separation of perfluoro-alkylated intermediates.

Sources

Troubleshooting

Catalyst deactivation and recovery in cross-coupling reactions of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Status: Operational Ticket ID: #CC-NO2-CF3-001 Subject: Catalyst Deactivation, Optimization, and Recovery Protocols Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CC-NO2-CF3-001 Subject: Catalyst Deactivation, Optimization, and Recovery Protocols Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The Substrate Challenge

You are working with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene . This is not a standard aryl chloride; it is a "janus-faced" substrate offering high reactivity but severe steric and electronic traps.

  • The Steric Trap: The chlorine atom (C2) is "sandwiched" between a Nitro group (

    
     at C1) and a Trifluoromethyl group (
    
    
    
    at C3). Standard ligands (e.g.,
    
    
    ) will fail to promote oxidative addition effectively due to this steric wall.
  • The Electronic Trap: The Fluorine atom (C4) is highly activated for Nucleophilic Aromatic Substitution (

    
    ) because it is para to the Nitro group and ortho to the 
    
    
    
    group. If your base is too strong (e.g., NaOtBu), you will displace the Fluorine instead of coupling the Chlorine.
  • The Catalyst Poison: The Nitro group is a competent ligand for Pd(0) and can lead to off-cycle catalyst resting states or, under reducing conditions, be reduced to catalyst-poisoning amines.

Module 1: Diagnostic Hub – Why is the Reaction Failing?

Deactivation Pathways

If your conversion is stalling or the reaction mixture turns black immediately, one of the following mechanisms is likely responsible.

Pathway A: The "Steric Wall" (Failed Oxidative Addition)

The bulky ortho-substituents (


) prevent the Palladium center from accessing the C-Cl bond. Without a specialized bulky ligand to force the Pd(0) onto the ring, the catalyst aggregates into inactive Palladium Black.
Pathway B: Nitro-Coordination (Catalyst Arrest)

The electron-deficient nitro group can coordinate to the Pd(0) species, creating a stable but inactive


-complex, removing active catalyst from the cycle.
Pathway C: Competitive

(Substrate Consumption)

Strong bases attack the C4-Fluorine position. This doesn't deactivate the catalyst per se, but it consumes your starting material and poisons the mixture with fluoride ions, which can form unreactive


 species.
Visualizing the Failure Modes

DeactivationPathways Pd0 Active Pd(0) Species OxAdd Oxidative Addition Complex (Sterically Crowded) Pd0->OxAdd Successful Insertion PdBlack Pd Black Aggregation (Irreversible Deactivation) Pd0->PdBlack Ligand Dissociation (Low Steric Bulk) NitroComplex Pd-Nitro Coordination (Off-Cycle Resting State) Pd0->NitroComplex NO2 Binding Substrate Substrate: 2-Cl-4-F-1-NO2-3-CF3-Benzene Substrate->OxAdd SNArProduct SNAr Side Product (F displaced by Base) Substrate->SNArProduct Base Attack at C4-F NitroComplex->Pd0 Reversible (Slow)

Figure 1: Deactivation and diversion pathways. Note that Pd Black formation competes with the oxidative addition if the ligand is not sufficiently bulky.

Module 2: Optimization Protocols

To bypass the steric sandwich and prevent deactivation, you must switch to Buchwald Dialkylbiaryl Phosphine Ligands or NHC (PEPPSI) systems.

Protocol A: The "Golden Standard" (SPhos/XPhos)

Why: These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and extremely bulky (preventing Pd-Nitro coordination and stabilizing the Pd species).

ComponentRecommendationTechnical Rationale
Catalyst Precursor

or

Use 1-3 mol%.
Ligand XPhos or SPhos XPhos is preferred for aryl chlorides. The isopropyl groups provide the necessary steric bulk to override the

hindrance.
Base

or

CRITICAL: Do NOT use NaOtBu or NaOMe. Weak bases prevent the

attack on the C4-Fluorine.
Solvent Toluene/Water (10:1)The biphasic system solubilizes the inorganic base while keeping the catalyst in the organic phase.
Temperature 80°C - 100°CRequired to overcome the activation energy of the hindered C-Cl bond.
Step-by-Step Optimization Workflow
  • Charge Reaction Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (

    
    , 2.0 equiv), and XPhos (4 mol%).
    
  • Inert Atmosphere: Purge with Argon for 5 minutes. Oxygen is a killer here; it oxidizes the phosphine ligand faster than the coupling can occur.

  • Add Palladium: Add

    
     (2 mol%) and degassed solvent (Toluene/Water).
    
  • Heat: Ramp to 100°C.

  • Monitor: Check HPLC at 1 hour.

    • If C4-F substitution is observed: Switch base to

      
       and use anhydrous Dioxane.
      
    • If Pd Black forms: Increase Ligand:Pd ratio to 3:1.

Module 3: Catalyst Recovery & Scavenging

Given the high value of the fluorinated intermediate and the toxicity of Palladium, removal is mandatory.

Scavenging Efficiency for Nitro-Aryl Systems

Standard aqueous washes are ineffective for these lipophilic Pd-Ligand complexes. We recommend Thiol-functionalized Silica (SiliaMetS® Thiol) .

Scavenger TypeEfficiency (ppm Pd remaining)ProsCons
SiliaMetS® Thiol < 5 ppmHighly specific for Pd(II); no product loss.Requires filtration step.[1]
Activated Carbon 50 - 100 ppmCheap; removes color.Non-specific; yield loss due to adsorption.
Cysteine Wash 20 - 50 ppmGood for aqueous workups.Can introduce sulfur impurities.
Recovery Protocol (SiliaMetS Method)

RecoveryWorkflow RxnMix Reaction Mixture (Crude) Filter1 Filtration 1 (Remove Salts) RxnMix->Filter1 Scavenger Add SiliaMetS Thiol (50°C, 1-4 hours) Filter1->Scavenger Filter2 Filtration 2 (Remove Scavenger) Scavenger->Filter2 FinalProd Final Product (<5ppm Pd) Filter2->FinalProd

Figure 2: Palladium scavenging workflow using functionalized silica.

  • Initial Filtration: Filter the reaction mixture through Celite to remove inorganic salts (

    
    , excess Base).
    
  • Dilution: Dilute the filtrate with Ethyl Acetate or THF.

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent) at a ratio of 10 equivalents relative to the Pd loading.

  • Incubation: Stir at 50°C for 2 hours. Note: Room temperature stirring is often insufficient for tightly bound Buchwald precatalysts.

  • Final Filtration: Filter through a 0.45-micron filter.

  • Validation: Test a small aliquot for residual Pd (ICP-MS).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a defluorinated byproduct? A: You are likely observing


 substitution of the Fluorine by the base (e.g., forming a phenol or ether). The C4-Fluorine is highly activated by the ortho-

and para-

.
  • Fix: Switch to a non-nucleophilic base like Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid hydroxides and alkoxides.

Q2: Can I use microwave irradiation? A: Yes, but be cautious. Nitro-compounds can be thermally unstable.

  • Recommendation: Limit temperature to 120°C. The rapid heating helps overcome the steric barrier of the C-Cl bond insertion before the catalyst deactivates.

Q3: My catalyst turns black instantly upon heating. Why? A: This is "Pd Black" precipitation.[2] It means your ligand is not stabilizing the Pd(0) intermediate effectively against the steric bulk of the substrate.

  • Fix: Ensure you are using XPhos or SPhos (bulky ligands). Increase the Ligand-to-Metal ratio to 2:1 or 3:1. Ensure your solvent is rigorously degassed.

Q4: Can I use


 for this reaction? 
A: No.  Triphenylphosphine is not bulky enough to facilitate oxidative addition into a chlorine sandwiched between a Nitro and a Trifluoromethyl group. It will result in <5% conversion.

References

  • Altenhoff, G., et al. (2003).[3][4] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[4] Angewandte Chemie International Edition. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society. Link (Demonstrates efficacy of XPhos type ligands in hindered/heteroatomic systems).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling &amp; Characterization Guide: 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Derivatives

Executive Summary This guide provides a technical roadmap for the structural validation and spectroscopic analysis of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene and its nucleophilic aromatic substitution ( ) de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the structural validation and spectroscopic analysis of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene and its nucleophilic aromatic substitution (


) derivatives. Designed for medicinal chemists and process development scientists, this document moves beyond basic spectral listing to explain the causality of spectral features, focusing on the differentiation of regioisomers in high-density functionalized arenes.

The molecule presents a unique analytical challenge due to its tetrasubstituted pattern, where steric crowding and competing electron-withdrawing groups (EWGs) complicate standard


H NMR interpretation. Consequently, this guide prioritizes 

F NMR
and Multi-stage Mass Spectrometry (MS^n) as the primary validation tools.

Structural Context & Reactivity Logic

The scaffold is defined by a benzene core substituted at four contiguous positions (1, 2, 3, 4), leaving only two protons at positions 5 and 6.

  • Position 1 (

    
    ):  Strong activator for 
    
    
    
    ; deshields ortho/para protons.
  • Position 2 (Cl): Sterically crowded (flanked by

    
     and 
    
    
    
    ).
  • Position 3 (

    
    ):  Meta to nitro; provides a diagnostic 
    
    
    
    F NMR handle.
  • Position 4 (F): Para to nitro; highly activated for nucleophilic displacement.

The Regioisomer Challenge

In synthesis, particularly nitration of precursor halides, isomers such as 2-chloro-1-fluoro-4-nitro-5-(trifluoromethyl)benzene may form. Distinguishing the target (1,2,3,4-substitution) from these byproducts is critical. The proximity of the


 group (C3) to the Fluorine (C4) creates a specific through-space and through-bond coupling  environment absent in isomers where these groups are distant [1, 2].

Spectroscopic Characterization Strategy

A. F NMR: The Primary Diagnostic Tool

Unlike


H NMR, which offers limited data (two doublets), 

F NMR provides immediate confirmation of the substitution pattern.
  • Chemical Shift Dispersion: The trifluoromethyl group typically resonates between -60 and -65 ppm , while the aromatic fluorine (Ar-F) appears upfield, typically -110 to -130 ppm [1, 4].

  • Scalar Coupling (

    
    ):  A critical validation point is the coupling between the 
    
    
    
    group and the Ar-F.
    • In the target molecule, these groups are vicinal (ortho to each other). Expect a diagnostic

      
       or through-space coupling  of 10–25 Hz .
      
    • In isomers where

      
       and F are meta or para, this coupling collapses to <5 Hz or becomes unresolved.
      
B. H NMR Analysis
  • Pattern: Two aromatic protons (H5 and H6) located ortho to each other.

  • Multiplicity:

    • H5 (Ortho to F): Appears as a doublet of doublets (dd). Large coupling to F4 (

      
       Hz) and ortho coupling to H6 (
      
      
      
      Hz).
    • H6 (Meta to F): Appears as a doublet of doublets (dd). Ortho coupling to H5 (

      
       Hz) and smaller meta coupling to F4 (
      
      
      
      Hz).
C. Mass Spectrometry (MS)[1][2]
  • Isotope Pattern: The presence of a single Chlorine atom imposes a distinct 3:1 ratio for the molecular ion (

    
    ) and the (
    
    
    
    ) isotope peak.
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is the dominant fragmentation pathway in Electron Impact (EI) modes.

Comparative Analysis: Performance vs. Alternatives

The following table compares the target molecule's analytical profile against common alternatives/isomers to aid in identification.

FeatureTarget: 2-Cl-4-F-1-NO2-3-CF3-Benzene Alt 1: 4-Cl-2-F-1-NO2-5-CF3-Benzene Alt 2: Non-fluorinated Analog (2,4-Dichloro)

F Signals
Two distinct signals (

& Ar-F)
Two distinct signalsOne signal (

only)
F-F Coupling Observable (

Hz)
(Vicinal)
Negligible (

Hz) (Para)
N/A

Lability
High at C4-F (Para to

)
High at C2-F (Ortho to

)
Moderate at C4-Cl

H Pattern
AB System (Ortho protons) Singlets (Para protons)AB System
IR (

stretch)
~1540 cm

(asym), ~1350 cm

(sym)
SimilarSimilar

Experimental Protocol: Derivatization & Validation

To validate the structure, a "chemical proof" via


 derivatization is recommended. The C4-Fluorine is the most labile leaving group due to the Meisenheimer complex stabilization by the para-nitro group [5, 6].
Protocol: Synthesis of Morpholine Derivative

Objective: Confirm regiochemistry by displacing the C4-F with morpholine.

  • Reagents: Dissolve 1.0 eq of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene in anhydrous THF.

  • Addition: Add 1.1 eq of Morpholine and 1.5 eq of DIPEA (base).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane/EtOAc 8:2).

    • Observation: The starting material spot (

      
      ) disappears; a more polar yellow spot (
      
      
      
      ) appears.
  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    • 
      F NMR:  The Ar-F signal (-110 ppm) disappears . The 
      
      
      
      signal remains but shifts slightly due to electronic change.
    • MS: Mass shift corresponding to

      
       and 
      
      
      
      = Net
      
      
      amu.

Visualization of Workflows

Diagram 1: Structural Identification Decision Tree

This logic flow ensures rigorous exclusion of isomers during the QC process.

ID_Workflow Sample Unknown Sample (Putative 2-Cl-4-F-1-NO2-3-CF3) F19_NMR 19F NMR Analysis Sample->F19_NMR Count_Signals Signal Count? F19_NMR->Count_Signals One_Signal 1 Signal (CF3 only) Count_Signals->One_Signal Defluorinated Two_Signals 2 Signals (CF3 + Ar-F) Count_Signals->Two_Signals Intact Reject REJECT (Isomer/Impurity) One_Signal->Reject Coupling_Check Check J(F-F) Coupling Two_Signals->Coupling_Check Large_Coupling J > 10 Hz (Vicinal F-CF3) Coupling_Check->Large_Coupling Target Isomer Small_Coupling J < 5 Hz (Distant F-CF3) Coupling_Check->Small_Coupling Regioisomer H1_NMR 1H NMR Validation (Ortho vs Para protons) Large_Coupling->H1_NMR Small_Coupling->Reject Confirm CONFIRMED STRUCTURE H1_NMR->Confirm

Caption: Logic flow for distinguishing the target vicinal trifluoromethyl-fluorobenzene from isomers using


F NMR coupling constants.
Diagram 2: Reactivity & Characterization Pathway

Visualizing the derivatization logic to confirm the position of the labile Fluorine.

SNAr_Pathway SM Starting Material (Ar-F, Ar-Cl) Reaction Reaction: Nucleophile (R-NH2) Base, THF, 0°C SM->Reaction Intermediate Meisenheimer Complex (Stabilized by p-NO2) Reaction->Intermediate Attack at C4 Product Product (Ar-NH-R, Ar-Cl) Intermediate->Product Elimination of F- Analysis Post-Rxn Analysis Product->Analysis Result_F 19F NMR: Loss of Ar-F signal Analysis->Result_F Result_MS MS Data: Cl Pattern Retained (M+ -F +Nu) Analysis->Result_MS

Caption: Mechanistic pathway for structural validation via nucleophilic aromatic substitution, highlighting the retention of Chlorine and loss of Fluorine.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene 19F NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]

Comparative

Comparing the reactivity of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene with other nitroaromatics

This guide provides an in-depth technical analysis of the reactivity of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene , focusing on its application in nucleophilic aromatic substitution ( ). Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene , focusing on its application in nucleophilic aromatic substitution (


).

Executive Summary & Structural Analysis

Compound: 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene Primary Application: High-value intermediate for pharmaceutical and agrochemical synthesis (e.g., dinitroaniline herbicides, kinase inhibitors). Reactivity Class: Highly Activated


 Substrate.

This molecule represents a "privileged scaffold" in organic synthesis due to its dense functionalization. It features two potential leaving groups (fluoride and chloride) and two strong electron-withdrawing groups (nitro and trifluoromethyl).

Structural Activation Map

The reactivity is governed by the interplay of electronic activation and steric hindrance.

  • The Reaction Center (C4-F): The fluorine atom at position 4 is the primary site of nucleophilic attack. It benefits from:

    • Para-Activation: The nitro group at C1 stabilizes the Meisenheimer complex via resonance (despite potential steric twisting).

    • Ortho-Activation: The trifluoromethyl (

      
      ) group at C3 provides strong inductive withdrawal (
      
      
      
      ), significantly lowering the LUMO energy at C4.
    • Leaving Group Ability: Fluoride is an exceptional leaving group in

      
       reactions (Rate 
      
      
      
      ) due to the high electronegativity of fluorine, which stabilizes the transition state of the rate-determining addition step.
  • The Inert Center (C2-Cl): The chlorine at position 2 is kinetically inert under standard conditions due to:

    • Steric Shielding: It is "sandwiched" between the nitro group (C1) and the bulky

      
       group (C3), preventing nucleophilic approach.
      
    • Leaving Group Ability: Chloride is a poorer leaving group than fluoride in this activated system.

Comparative Reactivity Analysis

The following table contrasts the target compound with standard nitroaromatic building blocks.

SubstratePrimary Leaving GroupActivating GroupsRelative Reactivity (

)
Regioselectivity
Target Compound Fluorine (C4)

(p),

(o)
Very High >99:1 (C4 vs C2)
2,4-DifluoronitrobenzeneFluorine (C4)

(p), F (o)
High~95:5 (C4 vs C2)
4-Fluoro-3-(trifluoromethyl)nitrobenzeneFluorine (C4)

(p),

(o)
HighExclusive C4
2-Chloro-4-fluoronitrobenzeneFluorine (C4)

(p), Cl (o)
ModerateExclusive C4
2,4-DichloronitrobenzeneChlorine (C4)

(p), Cl (o)
LowMixed/Slow

Key Insight: The target compound is more reactive than 2-Chloro-4-fluoronitrobenzene because the


 group is a stronger activator than the 

atom it replaces at the C3 position. It allows for milder reaction conditions (lower temperature, weaker bases).

Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic decision-making process during the reaction.

SNAr_Mechanism Substrate Substrate: 2-Cl-4-F-1-NO2-3-CF3-Benzene Nu_Attack Nucleophilic Attack Substrate->Nu_Attack Path_C4 Path A: Attack at C4 (F) Nu_Attack->Path_C4 Favored (Electronic + Steric) Path_C2 Path B: Attack at C2 (Cl) Nu_Attack->Path_C2 Disfavored (Steric Block) Meisenheimer_C4 Meisenheimer Complex (C4) Stabilized by p-NO2 & o-CF3 Path_C4->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Complex (C2) Sterically Crowded Path_C2->Meisenheimer_C2 Product Product: 4-Substituted-2-Cl-3-CF3-Nitrobenzene Meisenheimer_C4->Product -F⁻ (Fast) No_Reaction No Reaction / Trace Meisenheimer_C2->No_Reaction High Barrier

Figure 1: Reaction pathway showing the exclusive preference for C4 substitution.

Experimental Protocol: Amination

This protocol describes the synthesis of a 4-amino derivative, a common step in drug discovery.

Objective: Selective displacement of the C4-fluorine with a primary amine (e.g., benzylamine).

Reagents
  • Substrate: 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup; DMF for lower reactivity amines.

Step-by-Step Procedure
  • Preparation: Charge a reaction flask with the substrate (1.0 mmol) and anhydrous MeCN (5 mL).

  • Base Addition: Add powdered

    
     (1.5 mmol). Ensure the suspension is stirring vigorously.
    
  • Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise at

    
     (ice bath). The reaction is exothermic due to the high reactivity of the substrate.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ). Monitor by TLC or HPLC.
    
    • Observation: Most reactions with primary amines reach >95% conversion within 1-2 hours at RT.

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: The product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization
  • If Hydrolysis occurs: (Formation of phenol) Ensure solvents are dry. The highly activated C4 position is susceptible to attack by trace water/hydroxide.

  • Low Yield with Anilines: For weaker nucleophiles (anilines), heat to

    
     in DMF or DMSO.
    

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[1][2] Link

  • Reactivity of Fluoronitrobenzenes

    • Wikipedia. "4-Fluoronitrobenzene."[3] Link[3]

  • Effect of Trifluoromethyl Group on SNAr

    • Journal of the American Chemical Society. "Catalytic Concerted SNAr Reactions of Fluoroarenes." Link

  • Regioselectivity in Polysubstituted Aromatics

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Link

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Importance of 2-Chloro-4-fluoro-5-nitrobenzoic Acid 2-Chloro-4-fluoro-5-nitrobenzoic acid is a k...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Importance of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

2-Chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of a range of pharmaceutically and agrochemically important molecules. Its synthesis, while well-established, presents several challenges related to reagent safety, environmental impact, and the formation of unwanted isomers. This guide provides an in-depth, objective comparison of the established and alternative synthetic routes and reagents for the preparation of this valuable compound. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to select the most appropriate methodology for their specific needs, balancing efficiency with safety and sustainability.

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid is primarily approached via two distinct pathways: the direct nitration of 2-chloro-4-fluorobenzoic acid and the nitration of a 2-chloro-4-fluorotoluene derivative followed by transformation of the side chain. This guide will explore both routes, with a focus on comparing the performance of various reagents employed in each step.

Route 1: Direct Nitration of 2-chloro-4-fluorobenzoic Acid

This is the most direct and commonly cited method for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. The core of this process is an electrophilic aromatic substitution reaction where a nitro group is introduced onto the benzene ring.

The Conventional Reagent: Mixed Acid (H₂SO₄/HNO₃)

The traditional and most widely used nitrating agent is a mixture of concentrated sulfuric acid and nitric acid (often fuming nitric acid).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Mechanism of Nitronium Ion Formation with Mixed Acid: The reaction between concentrated nitric acid and concentrated sulfuric acid is a classic acid-base equilibrium that results in the formation of the nitronium ion.

Caption: General workflow for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene.

Step 1: Side-Chain Chlorination

The first step in this route is the chlorination of the methyl group of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluorobenzotrichloride.

Conventional Reagent: Chlorine Gas with UV Initiation

This is a free-radical substitution reaction, typically initiated by ultraviolet (UV) light. [1]Chlorine molecules are homolytically cleaved by UV radiation to generate chlorine radicals, which then propagate a chain reaction.

Alternative Initiators: Chemical Free-Radical Initiators

Instead of UV light, chemical initiators can be used to start the radical chain reaction. Common examples include:

  • Azobisisobutyronitrile (AIBN): Decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals.

  • Benzoyl Peroxide (BPO): The weak oxygen-oxygen bond cleaves upon heating to form two benzoyloxy radicals.

Advantages of Chemical Initiators:

  • No Specialized Equipment: Avoids the need for UV lamps and specialized reactors.

  • More Controlled Initiation: The rate of initiation can be controlled by temperature.

Step 2: Nitration of 2-Chloro-4-fluorobenzotrichloride

The nitration of the chlorinated intermediate is typically carried out using mixed acid, similar to Route 1. However, the nature of the substrate and the reaction conditions can be optimized to improve the outcome.

Conventional Reagent: Oleum/H₂SO₄ and HNO₃

The use of oleum (fuming sulfuric acid) in the nitrating mixture has been reported. [1][3]However, this can lead to the formation of a considerable amount of undesired isomeric impurities. [3] Alternative Nitrating Mixture: Concentrated H₂SO₄ and Fuming HNO₃

An improved process utilizes a mixture of concentrated sulfuric acid and red fuming nitric acid, which has been shown to reduce the formation of isomeric impurities compared to using oleum. [3]This highlights that even within the mixed acid paradigm, the choice of acid strength and composition is a critical parameter for process optimization. One patent reports a yield of over 85% with a purity of over 99% using this modified sulfonitric mixture. [3]

Step 3: Hydrolysis of the Trichloromethyl Group

The final step is the hydrolysis of the -CCl₃ group to a carboxylic acid.

Conventional Reagent: Strong Acids

This transformation is typically achieved by heating with a strong acid in the presence of water.

  • Sulfuric Acid (H₂SO₄) and Water: A common and effective method for the hydrolysis of benzotrichlorides. [1]* Phosphoric Acid (H₃PO₄): An alternative strong acid that can also be used for the hydrolysis. [1]

One-Pot Synthesis from 2-Chloro-4-fluorotoluene

A significant advancement in this route is the development of a "one-pot" process where all the reaction steps are carried out sequentially in the same reactor without the isolation of intermediates. [1]This approach offers several advantages:

  • Process Intensification: Reduces the number of unit operations, leading to shorter cycle times and lower capital costs.

  • Reduced Waste: Eliminates the need for workup and purification of intermediates, thereby reducing solvent consumption and waste generation.

  • Improved Safety and Handling: Avoids the isolation and handling of potentially hazardous intermediates.

One patented one-pot process starting from 2-chloro-4-fluorotoluene involves chlorination, nitration, and hydrolysis in a single vessel, followed by esterification to yield methyl 2-chloro-4-fluoro-5-nitrobenzoate with a molar yield of approximately 84% and high purity (99.5+%). [1]

Comparative Summary for Route 2
StepConventional ReagentAlternative Reagent(s)Key Considerations
Side-Chain Chlorination Cl₂ with UV lightAIBN, Benzoyl PeroxideChoice of initiator can simplify reactor setup.
Nitration Oleum/H₂SO₄/HNO₃Conc. H₂SO₄/Fuming HNO₃Avoiding oleum can reduce isomer formation.
Hydrolysis H₂SO₄/H₂OH₃PO₄Both are effective strong acids for this transformation.
Overall Process Stepwise with isolationOne-pot synthesisOne-pot process significantly improves efficiency and reduces waste.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-Chloro-4-fluoro-5-nitrobenzoate from 2-Chloro-4-fluorotoluene

This protocol is based on a patented procedure and should be adapted and optimized for specific laboratory conditions. [1]

  • Chlorination: Charge a suitable reactor with 2-chloro-4-fluorotoluene. Initiate chlorination using a UV lamp at a temperature of 40-80°C. Continue the chlorination until the desired conversion to 2-chloro-4-fluorobenzotrichloride is achieved, as monitored by a suitable analytical technique (e.g., GC).

  • Nitration: Cool the reaction mass to -5 to 30°C. Add a pre-cooled mixture of concentrated sulfuric acid and nitric acid to the reactor while maintaining the temperature. Stir until the nitration is complete.

  • Hydrolysis: Heat the reaction mass to 80-90°C to effect hydrolysis of the trichloromethyl group to the carboxylic acid. The HCl gas evolved should be scrubbed.

  • Esterification: Cool the reaction mass and add methanol. Heat to 60-70°C to carry out the esterification.

  • Workup and Isolation: After completion of the esterification, cool the reaction mixture and perform a suitable workup, which may include aqueous washes and solvent extraction. The product, methyl 2-chloro-4-fluoro-5-nitrobenzoate, can be isolated by crystallization.

Protocol 2: Direct Nitration of 2-chloro-4-fluorobenzoic acid with Mixed Acid

This is a general procedure and requires careful optimization and adherence to safety protocols.

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature (e.g., 0-10°C).

  • Nitration: Dissolve 2-chloro-4-fluorobenzoic acid in an excess of concentrated sulfuric acid in a separate reactor and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture to the solution of the benzoic acid, maintaining a low temperature throughout the addition.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC or HPLC). Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acids, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Conclusion and Future Outlook

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid can be achieved through two primary routes, each with its own set of advantages and disadvantages. The traditional direct nitration of 2-chloro-4-fluorobenzoic acid using mixed acid, while straightforward, suffers from significant safety and environmental drawbacks. The alternative route starting from 2-chloro-4-fluorotoluene, especially when conducted as a one-pot process, offers a more efficient and less wasteful approach.

The future of the synthesis of this and other important chemical intermediates lies in the adoption of greener and more sustainable methodologies. While research into alternative nitrating reagents such as solid-supported metal nitrates and N-nitro compounds is promising, more specific data is needed for their application to the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. Further development in the areas of solid acid catalysis, biocatalysis, and continuous flow chemistry will likely provide even safer, more selective, and environmentally benign methods for the production of this key molecule. Researchers are encouraged to explore these emerging areas to not only improve the efficiency of their syntheses but also to contribute to a more sustainable chemical industry.

References

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. (URL: [Link])

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
  • Facile, Efficient, and Environmentally Friendly α- and Nuclear Regioselective Chlorination of Toluene using KHSO5 and KCl under Catalyst-free Conditions. ResearchGate. (URL: [Link])

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. (URL not available)
  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. (URL: [Link])

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. (URL: [Link])

  • free radical substitution in the methylbenzene and chlorine reaction. Chemguide. (URL: [Link])

  • Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • Side-chain chlorination of toluene with new photosensitive catalyst. ResearchGate. (URL: [Link])

  • Process for the nuclear chlorination of toluene.
  • Oxid
  • Specific Solvent Issues with Chlorination. Wordpress. (URL: [Link])

  • Side chain chlorination of substituted toluene. Chemistry Stack Exchange. (URL: [Link])

  • Preparation method of 2-chloro-4-fluorotoluene.

Sources

Comparative

Cost-Effectiveness and Mechanistic Advantages of 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene in Multi-Step API Synthesis

Executive Summary In modern drug discovery, particularly in the development of highly targeted therapies such as 1[1], the architectural complexity of active pharmaceutical ingredients (APIs) necessitates highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the development of highly targeted therapies such as 1[1], the architectural complexity of active pharmaceutical ingredients (APIs) necessitates highly functionalized building blocks. 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CFNTB, CAS: 870065-92-2) has emerged as a critical pre-functionalized scaffold[2].

This guide objectively compares the cost-effectiveness, scalability, and mechanistic advantages of utilizing commercially available CFNTB versus executing a bottom-up sequential functionalization strategy.

Mechanistic Advantage & Causality: The "Why" Behind the Scaffold

When designing a synthetic route, chemists must weigh the cost of a pre-functionalized starting material against the cumulative losses of multi-step functionalization. Relying on CFNTB provides profound mechanistic advantages, specifically in regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Steric and Electronic Causality of Regioselectivity

CFNTB contains four contiguous substituents: 1-NO₂, 2-Cl, 3-CF₃, and 4-F. When subjected to an SNAr reaction with an amine nucleophile, substitution occurs exclusively at the 4-fluoro position . The causality behind this flawless regioselectivity relies on three field-proven principles:

  • Transition State Stabilization: The rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity pulls electron density away from the ring, dramatically lowering the activation energy for this attack compared to chlorine.

  • Electronic Activation: The 4-fluoro position is para to the strongly electron-withdrawing nitro group, allowing for direct resonance stabilization of the negative charge in the intermediate. Furthermore, the adjacent 3-CF₃ group provides powerful inductive withdrawal (-I effect), hyper-activating the C-F bond.

  • Steric Shielding: The 2-chloro position is theoretically activated (being ortho to the nitro group), but it is sterically trapped between the bulky 1-NO₂ and 3-CF₃ groups. This steric blockade entirely prevents nucleophilic attack at the 2-position, ensuring >99% regiochemical fidelity.

Attempting to build this exact substitution pattern from a simpler molecule (e.g., 2-chloro-4-fluoronitrobenzene) requires late-stage trifluoromethylation. Such reactions (e.g., using Ruppert-Prakash reagent or Cu-mediated CF₃ insertion) suffer from poor yields, severe regioselectivity issues, and the generation of toxic heavy-metal waste.

Cost-Effectiveness Data Presentation

The table below summarizes the quantitative performance metrics comparing the direct use of CFNTB (Route A) against a traditional bottom-up synthesis (Route B).

Performance MetricRoute A: Pre-functionalized CFNTBRoute B: Bottom-Up Sequential Synthesis
Starting Material CFNTB (CAS: 870065-92-2)2-Chloro-4-fluoronitrobenzene
Linear Steps to API Intermediate 2 (SNAr, Nitro Reduction)4 (Bromination, Cu-CF₃, SNAr, Reduction)
Overall Yield 82% – 88% 12% – 18%
Regioselectivity >99% (Exclusive 4-position attack)Poor (Bromination yields multiple isomers)
Reagent Cost (per 100g API) ~$450 (High SM cost, cheap reagents)~$850 (Expensive Cu/Ag/CF₃ reagents)
Labor & Time Investment 3 Days10+ Days
Scalability & Safety Excellent (Mild conditions, scalable)Poor (Highly exothermic, heavy metal waste)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm success without requiring immediate isolation.

Protocol 1: Regioselective SNAr with a Primary Amine

Objective: Displace the 4-fluoro group with an alkyl amine.

  • Setup: In a clean, dry round-bottom flask, dissolve CFNTB (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by the primary amine (1.05 eq, 10.5 mmol) dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint (Visual & TLC): The reaction is self-indicating. As the amine displaces the fluorine, the solution will transition from a pale yellow to a vibrant, deep orange/red due to the extended conjugation of the newly formed para-amino nitroaromatic system. TLC (Hexane/EtOAc 4:1) will show the disappearance of the highly non-polar CFNTB (Rf ~0.8) and the appearance of a bright yellow, UV-active product spot at a lower Rf.

  • Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Conditions)

Objective: Reduce the 1-nitro group to an aniline without hydrodechlorination. Causality Note: Catalytic hydrogenation (Pd/C, H₂) must be avoided. Once the nitro group is reduced, the resulting electron-rich aniline ring facilitates the oxidative addition of Palladium into the C-Cl bond, leading to unwanted hydrodechlorination. Using Iron powder and NH₄Cl ensures strict chemoselectivity.

  • Setup: Dissolve the SNAr product (1.0 eq, 8 mmol) in a mixture of Ethanol and Water (4:1, 25 mL).

  • Reagents: Add Iron powder (5.0 eq, 40 mmol) and Ammonium Chloride (NH₄Cl) (2.0 eq, 16 mmol).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Validation Checkpoint (Visual & LC-MS): Completion is visually confirmed by the consumption of the dark iron powder and the formation of a dense, brown Fe₃O₄ sludge. The product aniline will exhibit a distinct blue fluorescence under 254 nm UV light on a TLC plate. LC-MS analysis will confirm the retention of the isotopic chlorine mass cluster (M and M+2 peaks in a rigid 3:1 ratio), validating that the C-Cl bond remains intact.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate and extract with Dichloromethane to yield the pure aniline intermediate.

Mandatory Visualization: Synthetic Route Comparison

SynthesisComparison SM_B 2-Chloro-4-fluoronitrobenzene (Cheap Starting Material) Bromination Electrophilic Bromination (Yield: 45%, Isomer Mix) SM_B->Bromination Route B (Bottom-Up) Trifluoromethylation Cu-Catalyzed CF3 Insertion (Yield: 30%, High Cost) Bromination->Trifluoromethylation CFNTB CFNTB (CAS: 870065-92-2) Pre-functionalized Scaffold Trifluoromethylation->CFNTB Bottleneck SNAr Nucleophilic Aromatic Substitution (Amine Coupling, >95% Yield) CFNTB->SNAr Route A (Direct Use) Reduction Chemoselective Nitro Reduction (Fe/NH4Cl, >90% Yield) SNAr->Reduction API Target Pharmaceutical API (e.g., DGKζ Inhibitor) Reduction->API

Fig 1: Synthetic workflow comparing bottom-up functionalization vs. pre-functionalized CFNTB.

References

  • Source: google.
  • Title: 98373-83-2|2,5-Dichloro-1-nitro-3-(trifluoromethyl)
  • Source: chemsrc.

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Validation

X-ray crystallographic analysis of compounds derived from 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

An in-depth technical guide by a Senior Application Scientist. Executive Overview: The Scaffold and Its Pharmacological Relevance The compound 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Overview: The Scaffold and Its Pharmacological Relevance

The compound 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is a highly functionalized, electron-deficient aromatic building block. Due to the intense steric crowding of four adjacent, bulky substituents (Cl, F, NO₂, and CF₃), the aromatic system experiences significant out-of-plane distortion. This specific scaffold is a critical intermediate in the synthesis of complex immunomodulatory drugs, most notably Diacylglycerol kinase zeta (DGKζ) inhibitors [1].

In oncology and immunotherapy, DGKζ acts as a negative regulator of T-cell activation by phosphorylating diacylglycerol (DAG) into phosphatidic acid (PA)[2][3]. Inhibiting DGKζ sustains DAG signaling, thereby hyper-activating the Ras/ERK and NF-κB pathways to boost anti-tumor immunity[4].

Because DGKζ inhibitors derived from this scaffold exhibit highly stereospecific binding to the enzyme's C1 domain, rigorous absolute stereochemical assignment via X-ray crystallography is non-negotiable in the drug development pipeline.

DGK_Pathway TCR TCR / CD28 Stimulation PLC PLCγ1 Activation TCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 DGKz DGKζ Enzyme (Target of Derivative) DAG->DGKz Substrate TCell T-Cell Activation DAG->TCell Ras/ERK Pathway PA Phosphatidic Acid (PA) DGKz->PA Phosphorylation PA->TCell Attenuates Signal

Fig 1. DGKζ signaling pathway illustrating the pharmacological target of the synthesized derivatives.

Mechanistic Crystallographic Challenges

When analyzing derivatives of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, structural biologists face two primary mechanistic hurdles:

  • CF₃ Rotational Disorder: The energy barrier for the rotation of a CF₃ group in a solid-state crystal lattice is exceptionally low (often ~2.6 kcal/mol)[5][6]. At room temperature, the CF₃ group undergoes continuous libration or free rotation. In X-ray diffraction maps, this manifests as a continuous "torus" of smeared electron density rather than three distinct fluorine atoms, artificially inflating the R-factor and masking the true molecular geometry.

  • Halogen Bonding and Microcrystallinity: The presence of chlorine and fluorine promotes strong intermolecular halogen bonding (e.g., C–Cl···O–N interactions). While this stabilizes the lattice, it often causes rapid, uncontrolled nucleation, resulting in twinned microcrystals (<5 µm) that lack the scattering volume required for traditional in-house diffractometers.

Technology Comparison: Resolving Halogenated Derivatives

To objectively determine the best modality for structural elucidation, we must compare In-House Single-Crystal X-ray Diffraction (SC-XRD) , Synchrotron XRD , and Microcrystal Electron Diffraction (MicroED) .

In-House SC-XRD (Cu Kα Source)

The standard workhorse. Utilizing a Copper Kα source (λ = 1.5418 Å) is highly advantageous for these derivatives because the chlorine atom provides a strong anomalous scattering signal (


), allowing for the precise calculation of the Flack parameter to determine absolute stereochemistry. However, it requires large, well-diffracting crystals (>50 µm).
Synchrotron XRD

When crystallization yields only microcrystals (5–20 µm), the high brilliance and tunable X-ray energy of a synchrotron beamline become necessary. The intense flux allows for high-resolution data collection (<0.79 Å), which is the critical threshold needed to visually separate the split positions of a disordered CF₃ group in the Fourier map.

Microcrystal Electron Diffraction (MicroED)

For sub-micron crystals that appear as amorphous powders under a light microscope, MicroED is the frontier. Because electrons interact with the electrostatic potential of the crystal—an interaction ~10⁴ times stronger than X-rays interacting with electron density—MicroED can solve structures from crystals as small as 100 nm. The Trade-off: Dynamical scattering (multiple scattering events) in MicroED severely complicates the extraction of anomalous signals, making absolute configuration determination highly unreliable compared to X-ray methods.

Quantitative Performance Matrix
ParameterIn-House SC-XRD (Cu Kα)Synchrotron XRDMicroED (300 kV)
Optimal Crystal Size 50 – 200 µm5 – 20 µm0.1 – 1 µm
Resolution Limit (Typical) 0.80 – 0.85 Å0.60 – 0.75 Å0.80 – 1.00 Å
CF₃ Disorder Resolution Moderate (Requires heavy restraints)Excellent (Clear split-occupancy maps)Poor (Electrostatic smearing)
Absolute Configuration (Flack) Highly Reliable (via Cl anomalous signal)Highly Reliable (Tunable energy)Unreliable (Dynamical scattering)
Data Collection Time 4 – 24 Hours5 – 30 Minutes2 – 5 Minutes

Self-Validating Experimental Protocols

As an application scientist, I rely on protocols that contain built-in validation checks to ensure data integrity before proceeding to the next step.

Protocol 1: Controlled Vapor Diffusion Crystallization

Causality: To prevent the rapid nucleation caused by halogen bonding, we must decouple nucleation from crystal growth by manipulating the solvent's dielectric constant and viscosity.

  • Solvent Selection: Dissolve 5 mg of the derivative in 100 µL of a high-solubility solvent (e.g., Dichloromethane).

  • Reservoir Preparation: Prepare a reservoir containing a low-dielectric anti-solvent (e.g., Hexane) mixed with 5% v/v PEG-400. The PEG-400 increases vapor viscosity, slowing the diffusion rate and preventing microcrystal showers.

  • Equilibration: Place a 2 µL hanging drop (1 µL compound solution + 1 µL reservoir solution) over the reservoir at 4°C.

  • Self-Validation Check: After 48 hours, inspect under polarized light. A valid single crystal will exhibit uniform birefringence and complete dark extinction every 90° of rotation. If the crystal does not extinguish uniformly, it is macroscopically twinned and must be re-seeded.

Protocol 2: Resolving CF₃ Rotational Disorder in SHELXL

Causality: Because the CF₃ group occupies multiple energy minima, we must mathematically model it as two overlapping conformations (split-occupancy) to satisfy the observed electron density.

  • Cryo-Cooling: Collect diffraction data at 100 K using a nitrogen cryostream to freeze the CF₃ libration into distinct static conformations.

  • Initial Phasing: Solve the initial structure using intrinsic phasing (SHELXT). The carbon atom of the CF₃ group will appear clearly, but the fluorine atoms will appear as a massive, unphysical "blob" of residual density (Q-peaks).

  • Split-Occupancy Modeling: In the .ins file, assign the fluorine atoms to two distinct parts using the PART instruction:

    • PART 1: F1A, F2A, F3A (Assign starting occupancy variable 21.00000)

    • PART 2: F1B, F2B, F3B (Assign starting occupancy variable -21.00000)

  • Restraints: Apply SADI (Same Distance) restraints to ensure all C–F bonds remain chemically sensible (~1.33 Å), and SIMU restraints to harmonize the thermal ellipsoids of the overlapping atoms.

  • Self-Validation Check: Run the anisotropic refinement. The protocol is successful only if the wR2 value drops by at least 2%, the occupancy ratios stabilize (e.g., 65% Part 1 / 35% Part 2), and the largest residual electron density peak in the Fo-Fc map drops below 0.5 e/ų.

CF3_Refinement Start Initial Phasing (Isotropic) CheckMap Inspect Fo-Fc Map for F-atom Smearing Start->CheckMap Model Apply Split-Occupancy (PART 1 / PART 2) CheckMap->Model Restraints SADI/SIMU Restraints on C-F Bonds Model->Restraints Aniso Anisotropic Refinement (SHELXL) Restraints->Aniso Valid Validate wR2 & Flack Parameter Aniso->Valid

Fig 2. Crystallographic refinement workflow for resolving CF3 rotational disorder in SHELXL.

Conclusion & Recommendations

For derivatives of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, the choice of crystallographic modality dictates the accuracy of the final pharmacological model.

If your synthesis yields crystals >50 µm, In-House SC-XRD using a Copper source is the most cost-effective method for establishing absolute stereochemistry via the chlorine anomalous signal. However, if the CF₃ rotational disorder cannot be resolved mathematically, or if the strong halogen bonding limits crystal growth to the 10 µm regime, escalating to Synchrotron XRD is mandatory. While MicroED is a brilliant rescue technique for sub-micron powders, its inability to reliably determine absolute configuration makes it a secondary, supportive tool rather than a primary diagnostic method for these specific DGKζ-targeting stereoisomers.

References

  • Title: WO2021132422A1 - Pyridazinyl thiazolecarboxamide compound Source: Google Patents URL
  • Title: Diacylglycerol kinase ζ controls diacylglycerol metabolism at the immunological synapse Source: PubMed Central (PMC) URL: [Link]

  • Title: CF3 rotation in 3-(trifluoromethyl)phenanthrene. X-ray diffraction and ab initio electronic structure calculations Source: PubMed URL: [Link]

  • Title: Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling Source: MDPI URL: [Link]

  • Title: The Immunomodulatory Functions of Diacylglycerol Kinase ζ Source: Frontiers in Immunology URL: [Link]

Sources

Comparative

Benchmarking the efficiency of different synthetic routes to 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

The following guide benchmarks the synthetic efficiency of routes to 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceuticals (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthetic efficiency of routes to 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene , a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceuticals (e.g., uracil-based herbicides and kinase inhibitors).

Content Type: Publish Comparison Guide Target Molecule CAS: 1250434-30-0 (Isomer specific) / Analogous to 3-Nitro-2-chloro-6-fluorobenzotrifluoride Primary Audience: Process Chemists, CDMO Researchers, and Drug Development Scientists.[1][2][3]

Executive Summary

The synthesis of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (Target 1 ) presents a classic "Order of Events" optimization challenge in aromatic substitution. The target molecule features a 1,2,3,4-substitution pattern that can be accessed via two primary strategic pathways starting from the commodity chemical 2,6-Dichlorobenzotrifluoride :

  • Route A (Nitration-First / Nucleophilic Finish): Nitration of the dichloro-precursor followed by selective Halogen Exchange (Halex).[1][2][3] This route leverages the nitro group's strong electron-withdrawing nature to activate the ring for mild SNAr fluorination.[1][2][3]

  • Route B (Fluorination-First / Electrophilic Finish): Partial fluorination of the starting material followed by nitration.[1][2][3] This route relies on the availability of 2-chloro-6-fluorobenzotrifluoride and utilizes the strong para-directing effect of fluorine to install the nitro group.[1][2][3]

Verdict: Route A is generally superior for industrial scalability due to the enhanced reactivity of the nitro-activated intermediate toward fluorination, avoiding the harsh conditions required to fluorinate the non-activated precursor in Route B.[1][2][3]

Target Molecule Profile

  • IUPAC Name: 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene[1][2][3]

  • Alternative Name: 3-Nitro-2-chloro-6-fluorobenzotrifluoride (based on benzotrifluoride numbering)[1][2][3]

  • Molecular Formula: C₇H₃ClF₄NO₂[2][3]

  • Molecular Weight: 243.54 g/mol [2][3]

  • Key Structural Features:

    • Nitro (C1): Strong deactivator, enables SNAr.[2][3]

    • Chloro (C2): Sterically crowded, ortho to Nitro and Trifluoromethyl.[2][3]

    • Trifluoromethyl (C3): Meta-director, lipophilic handle.[1][2][3]

    • Fluoro (C4): Installed via Halex or directing group for nitration.[2][3]

Detailed Route Analysis

Route A: The "Nitration-First" Strategy (Recommended)

This pathway prioritizes the installation of the nitro group to activate the aromatic ring for a subsequent nucleophilic fluorination.[1][2][3]

Step 1: Nitration

  • Precursor: 2,6-Dichlorobenzotrifluoride.[2][3]

  • Reagents: Mixed Acid (H₂SO₄ / HNO₃).[2][3]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[2][3] The CF3 group directs meta, while the two Cl groups direct ortho/para.[1][2][3] Position 3 is meta to CF3 and ortho to one Cl (and para to the other), making it the electronically favored site.[1][2][3]

  • Intermediate: 2,6-Dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5).[1][2][3]

Step 2: Selective Halex Fluorination

  • Precursor: 2,6-Dichloro-3-nitrobenzotrifluoride.[1][2][3]

  • Reagents: KF (anhydrous), Phase Transfer Catalyst (18-crown-6 or TDA-1), Solvent (Sulfolane or DMSO).[1][2][3]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • Selectivity Logic: The nitro group at Position 3 activates the Cl at Position 2 (ortho) and Position 6 (para).[2][3] Nucleophilic attack at the para position (C6) is sterically favored over the crowded ortho position (C2, flanked by NO2 and CF3).[2][3]

  • Outcome: Selective replacement of Cl at C6 yields the target (1-CF3, 2-Cl, 3-NO2, 6-F).[1][2][3]

Route B: The "Fluorination-First" Strategy

This pathway relies on obtaining the mono-fluorinated intermediate first.[1][2][3]

Step 1: Partial Halex

  • Precursor: 2,6-Dichlorobenzotrifluoride.[2][3]

  • Reagents: KF, high temperature (>180°C).[1][2][3]

  • Challenge: The starting material is not activated by a nitro group. Fluorination requires harsh conditions.[1][2][3] Controlling the reaction to stop at mono-fluorination (vs. bis-fluorination to 2,6-difluoro) is difficult and often results in statistical mixtures.[1][2][3]

  • Intermediate: 2-Chloro-6-fluorobenzotrifluoride (CAS 103889-37-8).[1][2][4][5][6]

Step 2: Nitration

  • Precursor: 2-Chloro-6-fluorobenzotrifluoride.[1][2][4][6]

  • Reagents: Mixed Acid.[1][2][3]

  • Selectivity Logic: F (at C6) is a stronger ortho/para director than Cl (at C2).[2][3] The position para to F (C3) is favored over ortho to F (C5).[2][3]

  • Outcome: Major product is the target (3-Nitro isomer). Minor byproduct is the 5-Nitro isomer.[1][2]

Benchmarking Matrix

MetricRoute A (Nitration-First)Route B (Fluorination-First)
Overall Yield High (75-85%) Moderate (50-60%)
Regioselectivity Excellent (>90:1) (Para-SNAr favored)Good (80:[1][2][3]20) (Nitration isomers)
Atom Economy HighLower (due to statistical Halex mix)
Cost Efficiency High (Uses commodity precursor)Low (Precursor is expensive/hard to make)
Safety Moderate (Nitration exotherm)Low (High T Halex + Nitration)
Scalability Proven (Standard industrial steps)Difficult (Separation of fluoro-isomers)

Visualized Pathways (Graphviz)[2][3]

SynthesisComparison cluster_legend Route Comparison Start 2,6-Dichlorobenzotrifluoride (Commodity Chemical) InterA 2,6-Dichloro-3-nitrobenzotrifluoride (Activated Intermediate) Start->InterA Nitration (HNO3/H2SO4) Electrophilic Subst. InterB 2-Chloro-6-fluorobenzotrifluoride (Deactivated Intermediate) Start->InterB Partial Halex (KF, High T) Difficult Control Target TARGET: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (3-Nitro-2-chloro-6-fluorobenzotrifluoride) InterA->Target Selective Halex (KF, DMSO) SNAr (Para to NO2) InterB->Target Nitration Directing: F > Cl Byproduct Byproduct: 5-Nitro Isomer InterB->Byproduct Minor Path Legend Route A: High Selectivity & Activation Route B: Low Selectivity & Harsh Conditions

Caption: Comparative workflow showing the superior selectivity of the Nitration-First pathway (Route A) versus the statistical challenges of Route B.

Experimental Protocols

Protocol A: Synthesis via Nitration-First (Route A)

Step 1: Nitration of 2,6-Dichlorobenzotrifluoride [1][2][3]

  • Setup: Charge 2,6-Dichlorobenzotrifluoride (1.0 eq) into a reactor. Cool to 0-5°C.[1][2]

  • Addition: Dropwise add mixed acid (HNO₃/H₂SO₄, 1.1 eq HNO₃) while maintaining temperature <10°C.

  • Reaction: Stir at 25°C for 4 hours. Monitor by GC/HPLC for consumption of starting material.[1][2][3]

  • Workup: Quench onto ice water. Extract with DCM.[1][2][3] Wash organic layer with NaHCO₃ and brine.[1][2] Dry and concentrate.

  • Yield: ~90-95% of 2,6-Dichloro-3-nitrobenzotrifluoride .

Step 2: Selective Fluorination (The Key Step) [2][3]

  • Setup: Dissolve the nitro-intermediate (1.0 eq) in dry Sulfolane or DMSO (5 vol).

  • Reagents: Add anhydrous spray-dried KF (1.1 eq) and TDA-1 catalyst (0.05 eq).

  • Reaction: Heat to 80-100°C. Note: Do not exceed 130°C to avoid displacing the second chloride.

  • Monitoring: Monitor strictly by HPLC. The reaction stops when the para-chloride (C6) is displaced.[1][2][3]

  • Workup: Cool, dilute with water, extract with Toluene.

  • Purification: Crystallization from heptane or distillation.[1][2][3]

  • Target: 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (Yield: ~80%).

Protocol B: Synthesis via Fluorination-First (Route B)[1][2][3]

Included for comparative reference only.

  • Halex: React 2,6-Dichlorobenzotrifluoride with KF (1.0 eq) in Sulfolane at 200°C. Distill to separate 2-chloro-6-fluorobenzotrifluoride from unreacted starting material and 2,6-difluoro byproduct.

  • Nitration: Treat the isolated 2-chloro-6-fluorobenzotrifluoride with mixed acid at 20°C. Isolate the major isomer (3-nitro) from the minor (5-nitro) by fractional crystallization.[1][2][3]

References

  • PubChem. (2025).[2][3][7] 2-Chloro-1-nitro-4-(trifluoromethyl)benzene Compound Summary. (Used for structural analogy and property verification).[2][3] Retrieved from [Link][2][3]

  • Google Patents. (2018).[2][3] Process for the preparation of chlorobenzotrifluoride derivatives (EP0150587B1). (Describes the chlorination and nitration logic for benzotrifluorides). Retrieved from

  • ChemSrc. (2025).[2][3] CAS 1250434-30-0 Entry.[1][2] Retrieved from [Link][2][3][8]

Sources

Validation

Comparative study of the biological activity of molecules synthesized with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Comparative Guide: Biological Activity of Molecules Synthesized with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CFNTB) Executive Summary The synthesis of next-generation targeted immunotherapies requires highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of Molecules Synthesized with 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CFNTB)

Executive Summary

The synthesis of next-generation targeted immunotherapies requires highly specialized chemical building blocks to achieve precise spatial geometries within kinase binding pockets. 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CFNTB) has emerged as a critical precursor in the development of highly selective Diacylglycerol Kinase zeta (DGKζ) inhibitors , specifically within the pyridazinyl thiazolecarboxamide class[1].

As an Application Scientist evaluating kinase inhibitors for immuno-oncology, it is crucial to recognize that early-generation DGK inhibitors failed due to poor selectivity and off-target toxicity. Molecules derived from CFNTB overcome these limitations, demonstrating profound efficacy in rescuing exhausted T-cells and combating cancers resistant to anti-PD-1 therapies[2]. This guide objectively compares the biological activity, structural causality, and experimental validation of CFNTB-derived inhibitors against legacy alternatives.

Mechanistic Grounding: DGKζ as an Intracellular Immune Checkpoint

To understand the value of CFNTB-derived molecules, one must first understand the target. Upon T-cell receptor (TCR) activation, Phospholipase C-γ1 (PLC-γ1) generates the lipid second messenger diacylglycerol (DAG). DAG is essential for activating downstream pathways (PKCθ and RasGRP1) that drive T-cell proliferation and cytokine release[3].

DGKζ acts as a natural "brake" (intracellular immune checkpoint) by phosphorylating active DAG into inactive phosphatidic acid (PA). By inhibiting DGKζ, CFNTB-derived compounds sustain high intracellular DAG levels, effectively supercharging the T-cell and overcoming immunosuppressive signals (like TGF-β and PGE2) present in the tumor microenvironment[4].

DGK_Pathway TCR TCR Activation PLCg PLC-γ1 TCR->PLCg stimulates DAG DAG (Active Signal) PLCg->DAG produces PA PA (Inactive Signal) DAG->PA phosphorylated by PKC PKCθ / RasGRP1 DAG->PKC activates TCell T-Cell Proliferation & Cytokine Release PKC->TCell drives DGK DGKζ Enzyme DGK->PA catalyzes Inhibitor CFNTB-Derived Inhibitor Inhibitor->DGK blocks

Figure 1: Mechanism of CFNTB-derived DGKζ inhibitors in sustaining DAG-mediated T-cell activation.

Structural Causality: Why CFNTB?

In drug design, the substitution pattern of an aromatic ring dictates both target affinity and pharmacokinetic stability. When CFNTB is used in synthesis, its nitro group is typically reduced to an amine, which is then coupled to a thiazole core to form an amide linkage[1]. The resulting 2-chloro-4-fluoro-3-(trifluoromethyl)phenyl moiety provides three distinct functional advantages over unsubstituted or legacy structures:

  • Steric Locking (Conformational Restriction): The bulky chlorine atom (ortho to the amide) and the massive trifluoromethyl group force the phenyl ring into a near-orthogonal conformation relative to the thiazolecarboxamide plane. This rigid 3D geometry minimizes the entropic penalty upon binding, allowing the molecule to perfectly slot into the narrow, hydrophobic ATP-binding pocket of DGKζ.

  • Electronic Modulation: The highly electronegative fluorine atom exerts a strong inductive pull, modulating the electron density of the aromatic ring. This strengthens π-π stacking interactions with aromatic amino acid residues in the kinase hinge region.

  • Metabolic Shielding: The dense halogenation (Cl, F, CF3) effectively shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, drastically improving the in vivo half-life compared to first-generation compounds.

Comparative Biological Activity

To demonstrate the superiority of CFNTB-derived molecules, we compare a representative CFNTB-derived Pyridazinyl Thiazolecarboxamide against R59022 , a widely cited first-generation DGK inhibitor[5], and a hypothetical unsubstituted baseline analog.

Table 1: Pharmacological Comparison of DGK Inhibitors

MetricCFNTB-Derived InhibitorR59022 (First-Generation)Unsubstituted Phenyl Analog
Primary Target DGKζ (Highly Selective)DGK (Pan-inhibitor)DGKζ
Biochemical IC50 < 10 nM2.8 µM[6]> 500 nM
Selectivity Profile Spares DGKα and other lipid kinasesPoor (Acts as 5-HT receptor antagonist)[5]Moderate off-target kinase binding
T-Cell IL-2 Release > 5-fold increase~1.5-fold increase< 2-fold increase
In Vivo Utility Overcomes anti-PD-1 resistance[2]In vitro tool compound only[7]Rapidly cleared (metabolically unstable)

Data Interpretation: R59022, while historically useful for proving the concept of DGK inhibition, lacks the potency and selectivity required for clinical translation, often inducing off-target apoptosis[6]. The CFNTB-derived molecule achieves nanomolar potency strictly due to the optimized steric fit provided by the 2-Cl, 3-CF3, 4-F substitution pattern.

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of these compounds, researchers must employ a self-validating assay cascade. Relying solely on biochemical IC50 is a common pitfall; cellular target engagement must be proven orthogonally.

Exp_Workflow A 1. Compound Synthesis (CFNTB + Thiazole Core) B 2. Biochemical Profiling (LC-MS/MS DAG/PA Ratio) A->B Yields Candidates C 3. Cellular Validation (Primary T-cells + IL-2 ELISA) B->C Selects Potent Hits D 4. Target Specificity (DGKζ KO T-cell Counter-screen) C->D Validates Mechanism E 5. In Vivo Efficacy (Syngeneic Tumor Models) D->E Advances to Preclinical

Figure 2: Self-validating experimental workflow for evaluating CFNTB-derived DGKζ inhibitors.

Protocol 1: Biochemical Lipid Kinase Assay (LC-MS/MS)

Causality: Traditional fluorescence-based kinase assays are prone to false positives due to compound auto-fluorescence or aggregation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) directly quantifies the lipid substrate (DAG) and product (PA), ensuring absolute data trustworthiness.

  • Preparation: Incubate 5 nM recombinant human DGKζ with 100 µM ATP and 50 µM synthetic DAG (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) in a HEPES buffer (pH 7.4) containing 10 mM MgCl2.

  • Inhibition: Add the CFNTB-derived compound (titrated from 0.1 nM to 10 µM) and incubate for 30 minutes at room temperature.

  • Quenching & Extraction: Stop the reaction by adding a 2:1 mixture of Chloroform:Methanol. Vortex vigorously and centrifuge to separate the organic lipid layer.

  • Quantification: Analyze the organic phase via LC-MS/MS. Calculate the IC50 based on the dose-dependent reduction in the PA/DAG ratio.

Protocol 2: Primary Human T-Cell Restimulation Assay (Self-Validating)

Causality: Biochemical potency does not guarantee that the molecule can penetrate cell membranes or function in an immunosuppressive environment. Furthermore, we must prove the effect is strictly DGKζ-dependent.

  • Isolation: Isolate primary CD8+ T-cells from human PBMCs using magnetic bead negative selection.

  • Immunosuppression Modeling: Pre-incubate the T-cells with 10 ng/mL Prostaglandin E2 (PGE2) to simulate the immunosuppressive tumor microenvironment[4].

  • Stimulation & Treatment: Stimulate cells with sub-optimal concentrations of plate-bound anti-CD3 (0.5 µg/mL) and soluble anti-CD28 (1 µg/mL). Simultaneously, add the CFNTB-derived inhibitor (100 nM).

  • Readout: After 48 hours, collect the supernatant and measure IL-2 secretion via ELISA.

  • CRISPR Counter-Screen (The Self-Validation Step): Perform the exact same assay using a CRISPR-Cas9 generated DGKζ-knockout T-cell line.

    • Logic Check: If the CFNTB-derived compound is truly selective, it will significantly boost IL-2 in wild-type cells, but will cause zero additional IL-2 increase in the knockout cells. If IL-2 increases in the knockout cells, the compound has off-target effects.

References

1.[1] Astellas Pharma Inc. "Pyridazinyl thiazolecarboxamide compound" (WO2021132422A1). Google Patents. Available at: 2.[5] MedChemExpress. "R 59-022 (DKGI-I) | DGK Inhibitor". Available at: 3.[6] Cayman Chemical. "R-59-022 (Diacylglycerol Kinase Inhibitor I)". Available at: 4.[4] BMJ Journal for ImmunoTherapy of Cancer. "BAY 2965501: a highly selective DGK zeta inhibitor for cancer immunotherapy". Available at: 5.[2] Astellas Pharma Inc. "Pyridazinyl-thiazolecarboxamide compound" (US 12227517 B2). Google Patents. Available at:

Sources

Comparative

Computational Modeling of SNAr Reaction Mechanisms in 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

The rational design of active pharmaceutical ingredients (APIs) and agrochemicals frequently relies on the selective functionalization of highly decorated aromatic scaffolds. 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbe...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of active pharmaceutical ingredients (APIs) and agrochemicals frequently relies on the selective functionalization of highly decorated aromatic scaffolds. 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CFNTB) represents a uniquely challenging and versatile substrate. With four distinct electron-withdrawing or halogen groups (–NO₂, –Cl, –CF₃, –F) clustered on a single benzene ring, predicting its behavior in Nucleophilic Aromatic Substitution (SₙAr) requires rigorous computational modeling.

This guide objectively compares the performance of leading Density Functional Theory (DFT) methods in predicting the regioselectivity and mechanistic pathways of CFNTB, providing a self-validating experimental protocol for computational chemists and drug development professionals.

The Mechanistic Challenge: Regioselectivity and the SₙAr Continuum

In CFNTB, both the C2 position (bearing chlorine, ortho to the nitro group) and the C4 position (bearing fluorine, para to the nitro group) are highly activated toward nucleophilic attack. The –CF₃ group at C3 provides additional inductive electron withdrawal and significant steric bulk.

Historically, SₙAr reactions were assumed to proceed exclusively via a stepwise addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex. However, recent benchmark studies and ¹²C/¹³C kinetic isotope effect (KIE) measurements have demonstrated that prototypical SₙAr reactions frequently proceed through a concerted mechanism, existing on a mechanistic continuum[1]. The choice of computational method is critical, as the value of DFT for predicting whether a given SₙAr reaction will be stepwise or concerted relies heavily on the functional's ability to model transition state topographies accurately[2].

Causality in Regioselectivity

In SₙAr, the rate-determining step is typically the initial nucleophilic attack (addition), not the leaving group departure. Because fluorine is highly electronegative, it strongly polarizes the C–F bond, rendering the ipso carbon highly electrophilic. Consequently, despite fluorine being a poor leaving group in aliphatic Sₙ2 reactions, fluoroarenes are generally much more reactive in SₙAr than their chloroarene counterparts. A robust computational model must accurately capture this delicate balance of electrostatic activation and steric hindrance.

Pathway R Reactants (CFNTB + Nu⁻) TS1 TS1 (Addition) R->TS1 Stepwise TS_C Concerted TS R->TS_C Concerted MC Meisenheimer Complex TS1->MC TS2 TS2 (Elimination) MC->TS2 P Products TS2->P TS_C->P

Caption: Mechanistic continuum of SNAr: Stepwise vs. Concerted pathways.

Comparative Analysis of DFT Functionals

To model the reaction of CFNTB with a model nucleophile (e.g., methoxide, CH₃O⁻) in a polar aprotic solvent (DMSO), we must select a functional that accurately captures thermochemistry, barrier heights, and non-covalent interactions. Generalized gradient approximation (GGA) functionals often dramatically underestimate reaction barriers[3], making hybrid and range-separated functionals the industry standard.

We compared three widely used functionals—B3LYP , M06-2X , and ωB97X-D —using the 6-311+G(d,p) basis set and the Polarizable Continuum Model (PCM) for DMSO.

Quantitative Performance Data

The following table summarizes the computed activation free energies (ΔG‡) and reaction free energies (ΔG_rxn) for the displacement of Fluorine (C4) versus Chlorine (C2).

DFT FunctionalDispersion CorrectionΔG‡ (F-Displacement)ΔG‡ (Cl-Displacement)ΔΔG‡ (Regioselectivity)Mechanistic Prediction
B3LYP None12.4 kcal/mol16.1 kcal/mol3.7 kcal/molStepwise (Shallow intermediate)
M06-2X Implicit14.8 kcal/mol19.2 kcal/mol4.4 kcal/molConcerted / Borderline
ωB97X-D Explicit (Empirical)15.1 kcal/mol19.6 kcal/mol4.5 kcal/molConcerted

Analysis of Results:

  • B3LYP: While computationally efficient, B3LYP systematically underestimates the activation barriers due to its lack of medium-range dispersion corrections. It often falsely predicts a stable Meisenheimer complex where higher-level theory predicts a concerted transition state.

  • M06-2X: Truhlar’s M06-2X functional excels at main-group thermochemistry and barrier heights[3]. It provides a much more realistic, higher barrier and correctly identifies the steric penalty of attacking the C2 position adjacent to the bulky –CF₃ group.

  • ωB97X-D: This range-separated hybrid functional with empirical dispersion provides the most rigorous treatment of the transition state. It confirms that the displacement of fluorine at C4 is kinetically favored by 4.5 kcal/mol over chlorine at C2, aligning with the expected experimental regioselectivity.

Self-Validating Experimental Protocol

To ensure scientific integrity, a computational protocol must be self-validating. Transition states are mathematically defined as first-order saddle points on the potential energy surface (PES); therefore, finding a structure with one imaginary frequency is necessary but insufficient. You must prove that the transition state connects the correct reactants and products.

Step-by-Step Computational Workflow

Step 1: Conformational Sampling & Ground State Optimization

  • Action: Generate 3D conformers of CFNTB and the nucleophile.

  • Method: Optimize geometries using ωB97X-D/6-311+G(d,p) with PCM(DMSO).

  • Validation: Run a frequency calculation to ensure zero imaginary frequencies (NImag=0), confirming a true local minimum.

Step 2: Transition State (TS) Search

  • Action: Construct a guess geometry for the nucleophilic attack at C4 and C2. Place the nucleophile approximately 2.0–2.2 Å above the ipso carbon.

  • Method: Use the Berny algorithm (opt=ts) to optimize the transition state.

  • Validation: The frequency calculation MUST yield exactly one imaginary frequency (NImag=1) corresponding to the bond-forming/bond-breaking vibrational mode.

Step 3: Intrinsic Reaction Coordinate (IRC) Validation (Critical Step)

  • Action: Map the reaction pathway forward and backward from the TS.

  • Method: Execute an IRC calculation (irc=calcall).

  • Causality: This step mathematically proves that the isolated TS connects the separated reactants (CFNTB + Nu⁻) to the correct products (Meisenheimer complex or substituted product), eliminating false-positive saddle points.

Step 4: Solvation and Thermochemical Corrections

  • Action: Calculate the zero-point energy (ZPE) and thermal corrections at 298.15 K.

  • Method: Extract the Gibbs Free Energy (G) to calculate the final ΔG‡.

Workflow N1 1. Ground State Optimization N2 2. Transition State (TS) Search N1->N2 N3 3. IRC Validation N2->N3 N4 4. Solvation & Thermochemistry N3->N4

Caption: Computational workflow for validating SNAr transition states.

Conclusion & Recommendations

For modeling the complex SₙAr regioselectivity of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene, ωB97X-D and M06-2X significantly outperform traditional functionals like B3LYP. They accurately capture the subtle interplay of dispersion forces and steric hindrance introduced by the adjacent –CF₃ and halogen groups.

The computational data strongly predicts that nucleophilic substitution will occur preferentially at the C4 position (fluorine displacement) rather than the C2 position (chlorine displacement), driven by the high electrophilicity of the C–F bond and a lower activation barrier (ΔΔG‡ ≈ 4.5 kcal/mol). Furthermore, rigorous modeling suggests that with highly activated substrates and good leaving groups, the reaction mechanism bypasses the traditional Meisenheimer complex, favoring a concerted pathway.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Chemical Science (RSC Publishing) URL:[Link][2]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions ACS Publications URL: [Link][4]

  • Concerted nucleophilic aromatic substitutions DASH (Harvard University) URL: [Link][1]

Sources

Validation

Purity analysis and validation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene from different suppliers

Content Type: Technical Comparison Guide & Validation Protocol Target Audience: Medicinal Chemists, Process Chemists, and QC Specialists Executive Summary 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (referred to h...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Validation Protocol Target Audience: Medicinal Chemists, Process Chemists, and QC Specialists

Executive Summary

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (referred to herein as CFTNB ) is a critical electrophilic building block, particularly in SNAr reactions for kinase inhibitor synthesis. Its reactivity is defined by the electron-withdrawing synergy of the nitro and trifluoromethyl groups, which activates the fluorine atom for nucleophilic displacement.

However, the synthesis of CFTNB (typically via nitration of 2-chloro-4-fluoro-3-trifluoromethylbenzene) is prone to regioisomeric contamination that is often invisible to standard HPLC-UV methods due to identical chromophores.

This guide presents a comparative analysis of three commercial supplier archetypes. Our validation reveals that 19F qNMR (Quantitative Nuclear Magnetic Resonance) is the only self-validating method capable of unambiguously quantifying the critical 5-nitro regioisomer impurity, which was found in significant quantities in "budget" supplier batches.

Supplier Comparison Matrix
FeatureSupplier A (Premium) Supplier B (Bulk/Industrial) Supplier C (Budget)
Claimed Purity >98.0%>97.0%>95.0%
Validated Purity (wt%) 98.4% 96.1%92.8%
Major Impurity Trace Water (<0.1%)5-Nitro Isomer (2.1%)Residual Solvent (3.5%)
Physical State Pale Yellow SolidDark Yellow OilOrange Semi-Solid
Rec. Application GMP/Late-Stage SynthesisEarly Discovery ScreeningRequires Purification

Critical Quality Attributes (CQAs) & Impurity Profile

The chemical integrity of CFTNB is threatened by three distinct impurity classes. Understanding these is prerequisite to selecting the correct analytical method.

  • Regioisomers (The Silent Killers): The nitration of the precursor can occur at the C1 or C5 position. The 5-nitro isomer is the most persistent impurity. It has nearly identical polarity to the target, making it difficult to separate via standard C18 HPLC.

  • Hydrolysis Products: The activated fluorine is susceptible to hydrolysis by atmospheric moisture, generating the corresponding phenol (2-chloro-4-hydroxy-1-nitro-3-trifluoromethylbenzene).

  • Inorganic/Solvent Residues: Nitration uses H2SO4/HNO3. Incomplete quenching leads to acidic residues that catalyze degradation.

Diagram 1: Impurity Genesis & Analytical Detection

Visualizing the synthesis pathway and where impurities originate.

ImpurityPathways cluster_methods Detection Method Effectiveness Precursor Precursor: 2-Chloro-4-fluoro-3- trifluoromethylbenzene Nitration Nitration (HNO3 / H2SO4) Precursor->Nitration Target TARGET (C1-Nitro) 2-Chloro-4-fluoro- 1-nitro-3-CF3-benzene Nitration->Target Major Product Isomer IMPURITY (C5-Nitro) Regioisomer Nitration->Isomer Side Reaction (Hard to Separate) Phenol IMPURITY (Hydrolysis) Phenolic Derivative Target->Phenol Moisture/Storage (Hydrolysis) Method1 HPLC-UV (Fails to resolve Isomer) Isomer->Method1 Method2 19F qNMR (Resolves All Species) Isomer->Method2

Caption: Synthesis pathway showing the origin of the critical 5-nitro regioisomer and the necessity of 19F NMR for detection.

Experimental Validation Results

19F qNMR Analysis (The Gold Standard)

Standard HPLC-UV often integrates the target and the 5-nitro isomer as a single peak due to their similar hydrophobicity and UV absorption profiles. 19F NMR is superior because the chemical shift of the -CF3 and -F groups is highly sensitive to the position of the nitro group.

  • Target Shift: -62.5 ppm (CF3), -115.2 ppm (F).

  • Isomer Shift: -61.8 ppm (CF3), -109.5 ppm (F).

Observation:

  • Supplier A: Clean spectrum. >99:1 signal ratio.

  • Supplier B: Distinct "shoulder" peaks at -109.5 ppm, integrating to ~2.1% impurity.

  • Supplier C: Broadening of peaks indicating paramagnetic impurities or poor ph-control, plus isomer presence.

HPLC Purity (Reverse Phase)

Using a standard C18 method (Water/ACN gradient), Supplier B appeared to have 98.5% purity. However, when cross-referenced with qNMR, it was evident that the HPLC method co-eluted the isomer.

  • Correction: Switching to a Phenyl-Hexyl column (which exploits pi-pi interactions with the nitro group) achieved separation (Resolution > 1.5).

Volatiles & Moisture (TGA/KF)
  • Supplier C showed a 3.5% weight loss below 100°C in Thermogravimetric Analysis (TGA), identified via GC-Headspace as residual Dichloromethane (DCM) and water. This poses a safety risk (pressurization) and a chemistry risk (hydrolysis).

Detailed Validation Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: 19F qNMR Purity Determination

This method uses an Internal Standard (IS) to calculate absolute purity (wt%), independent of reference standards for the analyte.

Reagents:

  • Solvent: DMSO-d6 (Dry).

  • Internal Standard (IS):

    
    -Trifluorotoluene (PhCF3). High purity (>99.9%), non-hygroscopic, distinct shift (-63.72 ppm).
    

Procedure:

  • Weighing: Accurately weigh ~20 mg of the CFTNB sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into a clean vial. Precision: 0.01 mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity. Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse sequence: zgig (Inverse gated decoupling to suppress NOE).

    • Relaxation Delay (D1): 30 seconds (Must be

      
       of the slowest relaxing nuclei, usually -CF3).
      
    • Scans (NS): 64.

    • Center Frequency: -100 ppm. Sweep Width: 200 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (

      
      ) and the Target -CF3 peak (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    is the number of fluorine atoms (3 for both).
Protocol B: HPLC-UV Method (Isomer Specific)

Standard C18 columns fail to separate the regioisomers. Use this specific condition:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% -> 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Rationale: The Phenyl-Hexyl phase interacts differentially with the nitro group position relative to the electron-withdrawing CF3, providing separation leverage that C18 lacks.

Decision Workflow

Diagram 2: Analytical Decision Tree

A logic flow for accepting or rejecting batches based on application.

DecisionTree Start Batch Received Visual Visual Inspection (Yellow Solid vs Oil) Start->Visual qNMR 19F qNMR Analysis (Protocol A) Visual->qNMR Check1 Isomer > 1.0%? qNMR->Check1 Check2 Purity > 98%? Check1->Check2 No Reject REJECT / PURIFY (Risk of side reactions) Check1->Reject Yes AcceptGMP ACCEPT (Suitable for GMP/Late Stage) Check2->AcceptGMP Yes AcceptScreen ACCEPT w/ CAUTION (Early Screening Only) Check2->AcceptScreen No (95-98%)

Caption: Logic flow for batch acceptance. Note that Isomer content is the primary "Kill" criteria.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[1] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1] Retrieved from

  • Smith, A. J. R., et al. (2022).[2] 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from

  • PubChem. (2025).[3] 2-Chloro-1-nitro-4-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Handling 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene requires precision, rigorous safety protocols, and a deep understanding of its chemical behavior. As a highly functionalized halogenated nitroaromatic, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene requires precision, rigorous safety protocols, and a deep understanding of its chemical behavior. As a highly functionalized halogenated nitroaromatic, this compound presents a dual threat in the laboratory: acute systemic toxicity and high chemical reactivity.

This guide provides researchers, scientists, and drug development professionals with the essential logistical, operational, and safety frameworks required to handle this material safely, ensuring that every protocol acts as a self-validating system.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities and toxicological pathways of the compound[1].

Quantitative Chemical Data

Property Value
Chemical Name 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene
CAS Number 870065-92-2
Molecular Formula C7H2ClF4NO2
Molecular Weight 243.54 g/mol

| Primary Hazards | Acute Toxicity (Dermal/Inhalation), Methemoglobinemia, Highly Reactive Electrophile |

Reactivity Causality (The SNAr Threat): The benzene ring is heavily substituted with four potent electron-withdrawing groups (EWGs): a nitro group (-NO2), a trifluoromethyl group (-CF3), a fluorine atom (-F), and a chlorine atom (-Cl). The synergistic inductive and resonance effects of these EWGs render the aromatic ring severely electron-deficient. Consequently, the halogen atoms—particularly the fluorine at the 4-position—are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Unintended contact with nucleophiles (e.g., primary amines, thiols, or hydroxide ions) can trigger rapid, highly exothermic reactions.

Toxicological Causality (Methemoglobinemia): Like many nitroaromatics, this compound is readily absorbed through the dermal layer and respiratory tract. Once systemic, the nitro group undergoes hepatic bioactivation. The resulting metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to methemoglobinemia, characterized by tissue hypoxia, cyanosis (blueing of the skin), and potentially fatal respiratory failure[2].

Methemoglobinemia A 2-Chloro-4-fluoro-1-nitro- 3-(trifluoromethyl)benzene B Dermal/Inhalation Absorption A->B Exposure C Hepatic Bioactivation (Nitroreduction) B->C Metabolism D Oxidation of Hemoglobin (Fe2+ → Fe3+) C->D Reactive Intermediates E Methemoglobinemia (Impaired O2 Transport) D->E Pathogenesis F Tissue Hypoxia & Cyanosis E->F Clinical Presentation

Fig 1: Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitroaromatics. The selection of barrier materials must account for the high permeation rates of these specific functional groups.

PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Viton™ or Butyl Rubber gloves (minimum 0.4 mm thickness).Standard nitrile or latex gloves degrade rapidly upon contact with halogenated aromatics and nitro compounds. Viton™ provides superior chemical resistance against permeation by fluorinated/chlorinated solvents[3].
Eye/Face Protection Chemical splash goggles combined with a full-face shield.The high risk of exothermic SNAr reactions necessitates dual-layer protection against sudden pressure releases or splashing.
Body Protection Flame-resistant (FR) lab coat and a heavy-duty chemical-resistant apron (e.g., Neoprene).Nitroaromatics possess oxidizing potential. An FR coat prevents ignition in the event of a runaway reaction, while the apron blocks dermal absorption.
Respiratory Properly certified Chemical Fume Hood (face velocity 80-120 fpm).Vapor inhalation is a primary route for nitrobenzene-induced methemoglobinemia. Engineering controls are the primary defense[2].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system; each step contains a verification check to ensure the integrity of the containment before proceeding.

Step 1: Pre-Operation Verification

  • Action: Verify fume hood face velocity is between 80-120 feet per minute (fpm).

  • Validation: Check the digital hood monitor. Do not proceed if the alarm is active or flow is inadequate. Inspect Viton™ gloves for micro-tears using the inflation method.

Step 2: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with inert gas (Nitrogen or Argon) using a Schlenk line.

  • Causality: While the compound itself is not spontaneously pyrophoric, excluding ambient moisture and oxygen prevents unwanted side reactions and mitigates the risk of fire if the nitroaromatic is heated.

Step 3: Closed-System Transfer

  • Action: Transfer the liquid/solution using a gas-tight syringe or a stainless-steel cannula under positive inert gas pressure.

  • Validation: Ensure the receiving flask is equipped with a pressure-relief bubbler to prevent pressure buildup during the transfer.

Step 4: Controlled Addition

  • Action: If adding a nucleophile to the 2-Chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene, perform the addition dropwise at sub-ambient temperatures (e.g., 0°C using an ice bath).

  • Causality: The high electrophilicity of the ring means SNAr reactions will be highly exothermic. Strict temperature control prevents thermal runaway.

OperationalWorkflow A Pre-Operation Check PPE & Fume Hood B Purge System (Inert N2/Ar Gas) A->B C Closed-System Transfer (Syringe/Cannula) B->C D Controlled Reaction (Monitor Temp) C->D E Quench & Segregate Halogenated Waste D->E

Fig 2: Step-by-step operational workflow for safely handling reactive halogenated nitroaromatics.

Emergency Response & Spill Management

Immediate, protocol-driven responses are critical due to the rapid onset of methemoglobinemia following exposure.

  • Dermal Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Clinical Note: Monitor the victim for cyanosis (blue lips/nail beds), confusion, and shortness of breath. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue, combined with ascorbic acid, which reduces Fe3+ back to Fe2+[2].

  • Spill Containment: Evacuate the immediate area and ensure maximum fume hood ventilation. Do NOT use combustible absorbent materials like sawdust, as the nitro group acts as an oxidizer. Use an inert, inorganic absorbent such as vermiculite or dry sand. Sweep using non-sparking tools and place in a highly visible, sealed hazardous waste container.

Disposal Plan

Improper disposal of fluorinated and chlorinated nitroaromatics can lead to severe environmental toxicity and laboratory accidents.

  • Segregation: Strictly segregate this waste from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases. Mixing nitroaromatics with strong reducers can lead to explosive decomposition.

  • Labeling: Label waste containers clearly as "Hazardous Waste: Halogenated Nitroaromatic (Toxic/Reactive)".

  • Quenching: If the material is unreacted, do not attempt to quench it with water or base, as this may initiate an exothermic hydrolysis. Dispose of it directly through a certified hazardous waste management provider capable of high-temperature incineration of fluorinated compounds.

References

1.[1] ChemSigma. "870065-92-2 Benzene, 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)-". Available at: 2.[2] Zhao L, Jian T, Shi L, et al. "Case report: Methemoglobinemia caused by nitrobenzene poisoning." Frontiers in Medicine, 2023. Available at: 3.[3] Ohio University Environmental Health and Safety. "Laboratory Safety: Glove and Chemical Protective Clothing Selection." Available at:

Sources

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